molecular formula C12H16N2O4 B1663659 Rivanicline oxalate CAS No. 220662-95-3

Rivanicline oxalate

货号: B1663659
CAS 编号: 220662-95-3
分子量: 252.27 g/mol
InChI 键: WTIZFOAIQXMQHC-DPZBITMOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RJR-2403 oxalate(Metanicotine;  Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM);  > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).IC50 value: 26 nM [1]Target: α4β2 nAChRin vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine [1].in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response [2]. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration [3].

属性

IUPAC Name

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIZFOAIQXMQHC-DPZBITMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632688
Record name Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220662-95-3
Record name Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Rivanicline Oxalate: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline (B1679396) oxalate (B1200264), also known as (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate or RJR-2403, is a selective partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of rivanicline, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Primary Pharmacological Target: α4β2 Nicotinic Acetylcholine Receptor

Rivanicline's principal mechanism of action is its interaction with the α4β2 subtype of nAChRs, which are ligand-gated ion channels widely expressed in the central nervous system. As a partial agonist, rivanicline binds to these receptors and elicits a conformational change that opens the ion channel, albeit to a lesser extent than a full agonist like nicotine.[2][3] This partial agonism results in a modulatory effect on neuronal excitability and neurotransmitter release.

Binding Affinity and Functional Potency

Quantitative analysis of rivanicline's interaction with nAChRs has been determined through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional potency (EC50) values.

Assay Type Receptor/Tissue Radioligand Ki (nM) Reference
Radioligand BindingRat Brain Cortex[³H]cytisine26 ± 3[2]
Assay Type System Parameter EC50 (µM) Emax (%) Reference
⁸⁶Rb⁺ EffluxRat Thalamic Synaptosomes-0.732 ± 0.15591 ± 8[2]
Dopamine ReleaseRat Striatal Synaptosomes-0.938 ± 0.17282 ± 5[2]
Receptor ActivationHuman α4β2 nAChRs-16-[1]

Downstream Signaling and Cellular Effects

The activation of α4β2 nAChRs by rivanicline initiates a cascade of downstream cellular events, primarily through ion influx and subsequent modulation of intracellular signaling pathways.

Neurotransmitter Release

A key consequence of nAChR activation is the facilitation of neurotransmitter release from presynaptic terminals. In vivo microdialysis studies in rats have demonstrated that systemic administration of rivanicline significantly increases the extracellular levels of several key neurotransmitters in the cerebral cortex.[4]

Neurotransmitter Dose (µmol/kg, s.c.) Maximum Increase (%) Reference
Acetylcholine (ACh)3.6~90[4]
Norepinephrine (NE)3.6~124[4]
Dopamine (DA)3.6~131[4]
Serotonin (B10506) (5-HT)3.6~70[4]
Anti-inflammatory Effects: Inhibition of Interleukin-8 (IL-8)

Rivanicline has been shown to possess anti-inflammatory properties by inhibiting the production of the pro-inflammatory chemokine, Interleukin-8 (IL-8).[5] This effect is particularly relevant to its investigation as a potential therapeutic for inflammatory conditions such as ulcerative colitis.[5][6] The precise signaling pathway linking α4β2 nAChR activation to IL-8 inhibition is an area of ongoing research, but it is hypothesized to involve the modulation of intracellular inflammatory signaling cascades.

Potential Involvement of PI3K/MAPK Signaling

While direct studies on rivanicline's impact on the PI3K/MAPK signaling pathway are limited, the activation of nAChRs has been linked to the modulation of these pathways in various cell types.[7] These pathways are crucial for regulating cell survival, proliferation, and inflammation. It is plausible that some of the therapeutic effects of rivanicline, including its anti-inflammatory actions, may be mediated through the PI3K/MAPK signaling cascade. Further research is required to fully elucidate this connection.

Experimental Protocols

The characterization of rivanicline's mechanism of action has relied on a variety of established experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)
  • Objective: To determine the binding affinity (Ki) of rivanicline for nAChRs in rat brain cortex.

  • Tissue Preparation: Membranes from rat brain cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.

  • Assay Conditions:

    • Radioligand: [³H]cytisine, a high-affinity ligand for α4β2 nAChRs.

    • Incubation: A fixed concentration of [³H]cytisine is incubated with the brain membrane preparation in the presence of varying concentrations of unlabeled rivanicline.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of rivanicline that inhibits 50% of the specific binding of [³H]cytisine (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Synaptosomal ⁸⁶Rb⁺ Efflux Assay (Functional Potency)
  • Objective: To assess the functional potency (EC50) and efficacy (Emax) of rivanicline in activating nAChRs on nerve terminals.

  • Synaptosome Preparation: Synaptosomes (sealed nerve terminals) are prepared from rat thalamus by homogenization and differential centrifugation.

  • Assay Procedure:

    • Synaptosomes are pre-loaded with the radioactive potassium analog, ⁸⁶Rb⁺.

    • The loaded synaptosomes are then exposed to varying concentrations of rivanicline.

    • Activation of nAChRs by rivanicline leads to an influx of cations, including Na⁺, which depolarizes the synaptosome and triggers the opening of voltage-gated K⁺ channels, resulting in the efflux of ⁸⁶Rb⁺.

    • The amount of ⁸⁶Rb⁺ released into the supernatant is measured by scintillation counting.

  • Data Analysis: The concentration of rivanicline that produces 50% of the maximal ⁸⁶Rb⁺ efflux (EC50) and the maximum response (Emax) relative to a full agonist are determined.[2]

In Vivo Microdialysis for Neurotransmitter Release
  • Objective: To measure the effect of rivanicline on the extracellular levels of neurotransmitters in the brain of freely moving animals.

  • Surgical Procedure: A microdialysis probe is stereotaxically implanted into the cerebral cortex of an anesthetized rat.

  • Microdialysis Procedure:

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

    • Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF.

    • Dialysate samples are collected at regular intervals before and after the systemic administration of rivanicline.

  • Analysis: The concentrations of acetylcholine, norepinephrine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.[4]

Visualizations of Key Pathways and Workflows

To further elucidate the mechanisms described, the following diagrams have been generated using the Graphviz DOT language.

Rivanicline_Mechanism_of_Action cluster_receptor Neuronal Membrane cluster_downstream Intracellular Signaling Rivanicline Rivanicline a4b2_nAChR α4β2 nAChR (Partial Agonist Binding) Rivanicline->a4b2_nAChR Binds Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) a4b2_nAChR->Ion_Channel Activates PI3K_MAPK PI3K/MAPK Pathway (Potential Modulation) a4b2_nAChR->PI3K_MAPK Hypothesized Link IL8_Inhibition IL-8 Production Inhibition a4b2_nAChR->IL8_Inhibition Hypothesized Link Depolarization Depolarization Ion_Channel->Depolarization Neurotransmitter_Release Neurotransmitter Release (ACh, NE, DA, 5-HT) Depolarization->Neurotransmitter_Release

Core Mechanism of Rivanicline Action.

Experimental_Workflow_Binding_Affinity Start Start: Radioligand Binding Assay Tissue_Prep 1. Prepare Rat Brain Cortex Membranes Start->Tissue_Prep Incubation 2. Incubate Membranes with [³H]cytisine & Rivanicline Tissue_Prep->Incubation Filtration 3. Separate Bound & Free Ligand (Filtration) Incubation->Filtration Quantification 4. Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis 5. Calculate IC50 & Ki Quantification->Analysis End End: Determine Binding Affinity Analysis->End

Workflow for Determining Binding Affinity.

Experimental_Workflow_Functional_Potency Start Start: ⁸⁶Rb⁺ Efflux Assay Synaptosome_Prep 1. Prepare Rat Thalamic Synaptosomes Start->Synaptosome_Prep Loading 2. Load Synaptosomes with ⁸⁶Rb⁺ Synaptosome_Prep->Loading Stimulation 3. Stimulate with Rivanicline Loading->Stimulation Efflux 4. Measure ⁸⁶Rb⁺ Efflux Stimulation->Efflux Analysis 5. Calculate EC50 & Emax Efflux->Analysis End End: Determine Functional Potency Analysis->End

Workflow for Determining Functional Potency.

Conclusion

Rivanicline oxalate's mechanism of action is centered on its role as a selective partial agonist of α4β2 nAChRs. This interaction leads to the modulation of neuronal activity and the release of multiple neurotransmitters, which likely underlies its observed cognitive-enhancing effects. Furthermore, its ability to inhibit IL-8 production points to a distinct anti-inflammatory mechanism that warrants further investigation, particularly concerning its potential therapeutic application in inflammatory diseases. The potential involvement of the PI3K/MAPK signaling pathway represents an important avenue for future research to fully delineate the intracellular consequences of rivanicline's engagement with its primary target. The experimental protocols detailed herein provide a foundation for the continued study and characterization of this and similar nicotinic agonists.

References

An In-depth Technical Guide to Rivanicline Oxalate: An α4β2 Nicotinic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline, also known as (E)-metanicotine, is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential therapeutic effects in a range of central nervous system and inflammatory disorders.[1][2] As a subtype-selective ligand, Rivanicline offers a targeted approach to modulating cholinergic neurotransmission, with demonstrated pro-cognitive and anti-inflammatory properties in preclinical models. This technical guide provides a comprehensive overview of Rivanicline oxalate (B1200264), including its mechanism of action, pharmacological properties, and key experimental data. Detailed methodologies for relevant in vitro and in vivo assays are presented to facilitate further research and development.

Introduction

The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChRs in the brain and plays a crucial role in cognitive processes, reward, and mood regulation.[3][4] Ligands that selectively target this receptor have been a major focus of drug discovery for conditions such as Alzheimer's disease, nicotine (B1678760) addiction, and inflammatory diseases.[5] Rivanicline emerged as a promising candidate due to its high affinity and partial agonist activity at the α4β2 receptor.[6] Its partial agonism is thought to offer a favorable therapeutic window, providing sufficient receptor stimulation to elicit beneficial effects while minimizing the potential for overstimulation and associated adverse events.[5]

Initially developed for its nootropic effects in the context of Alzheimer's disease, subsequent research revealed Rivanicline's ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), suggesting its potential utility in treating inflammatory conditions like ulcerative colitis.[2][7] This guide synthesizes the available technical information on Rivanicline oxalate to serve as a resource for the scientific community.

Chemical and Physical Properties

Rivanicline is the (E)-isomer of N-methyl-4-(3-pyridinyl)-3-buten-1-amine. The oxalate salt is frequently used in research.

PropertyValue
Chemical Formula C₁₀H₁₄N₂ (Rivanicline)
Molecular Weight 162.23 g/mol (Rivanicline)
Appearance Solid
Synonyms (E)-Metanicotine, RJR-2403, TC-2403

Pharmacology

Mechanism of Action

Rivanicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[1] Upon binding to the receptor, it induces a conformational change that opens the ligand-gated ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺.[5] This influx leads to neuronal depolarization and the modulation of neurotransmitter release.[8] As a partial agonist, Rivanicline produces a submaximal response compared to the endogenous full agonist, acetylcholine. This property is crucial as it can also act as a functional antagonist in the presence of a full agonist by competing for the same binding site, thereby attenuating excessive receptor activation.

Pharmacodynamics

The primary pharmacodynamic effects of Rivanicline are mediated through its interaction with α4β2 nAChRs. In preclinical studies, Rivanicline has demonstrated the ability to increase the release of several neurotransmitters in the brain, including acetylcholine, norepinephrine, and dopamine (B1211576).[9]

Table 1: In Vitro Pharmacology of Rivanicline

ParameterReceptor/AssayValueReference(s)
Binding Affinity (Ki) α4β2 nAChR26 nM[6]
Functional Potency (EC50) α4β2 nAChR16 µM[6]
α4β4 nAChR50 µM[6]
α3β2 nAChR150 µM[6]
α7 nAChR240 µM[6]
α3β2α5 nAChR360 µM[6]
Pharmacokinetics

Detailed pharmacokinetic data for Rivanicline in preclinical models is limited in the public domain. However, studies with the structurally related α4β2 partial agonist, varenicline (B1221332), can provide some context. Varenicline exhibits a mean elimination half-life of 15.2 to 18.3 hours following single and multiple doses, respectively, with a time to maximum plasma concentration (Tmax) of 2.5 to 3.0 hours.[10] It is important to note that these values are for varenicline and may not be directly extrapolated to Rivanicline. Further studies are required to fully characterize the pharmacokinetic profile of Rivanicline.

Signaling Pathways

The activation of α4β2 nAChRs by Rivanicline initiates a cascade of intracellular signaling events. The primary event is the influx of cations, leading to membrane depolarization. Beyond this direct ionotropic effect, α4β2 receptor activation can also modulate downstream signaling pathways, including the PI3K/Akt and JAK2/STAT3 pathways, which are involved in cell survival and inflammation, respectively.[8][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rivanicline Rivanicline a4b2 α4β2 nAChR Rivanicline->a4b2 Binds Ion_Channel Ion Channel Opening a4b2->Ion_Channel JAK2 JAK2 a4b2->JAK2 Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization PI3K PI3K Ca_Influx->PI3K Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Akt Akt PI3K->Akt Gene_Expression Gene Expression (Cell Survival, Anti-inflammation) Akt->Gene_Expression STAT3 STAT3 JAK2->STAT3 STAT3->Gene_Expression

α4β2 Nicotinic Receptor Signaling Cascade

Preclinical Efficacy

Cognitive Enhancement

Rivanicline has been shown to improve cognitive performance in animal models of learning and memory. In rats with scopolamine-induced amnesia, Rivanicline reversed cognitive deficits in a passive avoidance task.[6] Furthermore, in a more complex spatial memory task using an 8-arm radial maze, Rivanicline enhanced both working and reference memory in rats with lesions to the forebrain cholinergic system.[6]

Table 2: Efficacy of Rivanicline in Preclinical Cognitive Models

ModelSpeciesRivanicline Dose (s.c.)Key FindingReference(s)
Scopolamine-induced Amnesia Rat0.6 µmol/kgReversed amnesia, increased step-through latency.[6]
8-Arm Radial Maze (Ibotenic acid lesion) Rat0.03 - 1.2 µmol/kgImproved working and reference memory.[6]
Microdialysis Rat1.2 - 7.2 µmol/kgIncreased cortical acetylcholine, norepinephrine, and dopamine release.[9]
Anti-inflammatory Effects

The anti-inflammatory potential of Rivanicline has been investigated in the context of ulcerative colitis. A study using a salt form of Rivanicline, (E)-metanicotine hemigalactarate (TC-2403-12), demonstrated its ability to inhibit the production of the pro-inflammatory chemokine IL-8 in various cell types, including monocytes and primary colonic epithelial cells, when stimulated with TNF-α and LPS.[7] This effect was not due to cytotoxicity and suggests a direct modulatory effect on inflammatory signaling pathways.

Table 3: Efficacy of Rivanicline Salt (TC-2403-12) in an In Vitro Inflammation Model

Cell TypeStimulantKey FindingReference(s)
Monocytes (MM6) TNF-α / LPSSignificantly decreased IL-8 secretion to 30% of control.[7]
Primary Colonic Epithelial Cells TNF-α / LPSTrend towards decreased IL-8 production.[7]
Neutrophils TNF-α / LPSTrend towards decreased IL-8 production.[7]

Clinical Development

While extensive preclinical data exists for Rivanicline, its clinical development, particularly for ulcerative colitis, is not well-documented in publicly available resources. Early development focused on Alzheimer's disease.[2] Further investigation is needed to ascertain the current clinical status of Rivanicline for any indication.

Experimental Protocols

Radioligand Binding Assay

This protocol is a general method for determining the binding affinity of a test compound for the α4β2 nAChR.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) or cells expressing the α4β2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-epibatidine or [³H]-cytisine) at a concentration near its Kd, and varying concentrations of this compound.

    • For non-specific binding control wells, include a high concentration of a non-labeled competing ligand (e.g., nicotine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log of the Rivanicline concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Tissue/Cells (α4β2 expressing) Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge (Low Speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (High Speed) Supernatant1->Centrifuge2 Pellet Wash & Resuspend Membrane Pellet Centrifuge2->Pellet Incubate Incubate: Membranes + Radioligand + Rivanicline Pellet->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count

Radioligand Binding Assay Workflow
8-Arm Radial Maze

This protocol is a general method to assess spatial working and reference memory in rats.

  • Apparatus:

    • An elevated maze with a central platform and eight arms radiating outwards.

    • Food wells are located at the end of each arm.

  • Habituation:

    • Familiarize the rats with the maze for several days by allowing them to freely explore and find food rewards in all arms.

  • Testing:

    • Working Memory Task: Bait all eight arms with a food reward. Place the rat in the center of the maze and allow it to choose an arm. A correct choice is entering an arm that has not been previously visited in that trial. Re-entry into a previously visited arm is a working memory error.

    • Reference Memory Task: Consistently bait the same subset of arms (e.g., four out of eight) across all trials. Entry into an arm that is never baited is a reference memory error.

    • A trial ends when the rat has visited all baited arms or after a set time limit.

  • Data Collection:

    • Record the sequence of arm entries, the number of working memory errors, and the number of reference memory errors.

    • Administer Rivanicline or vehicle at a specified time before the trial.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol is a general method for inducing colitis in mice to study the efficacy of anti-inflammatory compounds.

  • Induction of Colitis:

    • Administer DSS (typically 2-5%) in the drinking water of mice for a period of 5-7 days.

    • Control mice receive regular drinking water.

  • Treatment:

    • Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, subcutaneous injection) starting at the same time as or prior to DSS administration.

  • Monitoring:

    • Record body weight, stool consistency, and the presence of blood in the stool daily to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect the colons.

    • Measure colon length (shortening is a sign of inflammation).

    • Process a portion of the colon for histological analysis to assess tissue damage and inflammatory cell infiltration.

    • Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or cytokine levels (e.g., IL-8).

Conclusion

This compound is a selective α4β2 nicotinic receptor partial agonist with demonstrated pro-cognitive and anti-inflammatory effects in preclinical models. Its unique pharmacological profile makes it a valuable tool for investigating the role of the α4β2 receptor in various physiological and pathological processes. While its clinical development for ulcerative colitis remains to be fully elucidated, the preclinical data suggest a potential therapeutic benefit that warrants further investigation. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in advancing the study of Rivanicline and other α4β2 nAChR modulators.

References

An In-depth Technical Guide on the Synthesis and Characterization of (E)-Metanicotine Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Metanicotine, also known as Rivanicline or RJR-2403, is a potent and selective agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1] Its therapeutic potential in neurological disorders such as Alzheimer's disease and its anti-inflammatory properties have made it a significant compound of interest in drug development.[2][3] This technical guide provides a comprehensive overview of the synthesis of (E)-metanicotine and its subsequent conversion to the stable oxalate (B1200264) salt. Detailed experimental protocols, characterization data, and relevant biological pathways are presented to facilitate further research and development.

Synthesis of (E)-Metanicotine Oxalate

The synthesis of (E)-metanicotine can be achieved through a multi-step process starting from racemic nornicotine (B190312). The general synthetic strategy involves N-methylation of nornicotine, followed by the cleavage of the pyrrolidine (B122466) ring, elimination to form the characteristic butenyl side chain, and finally, purification and formation of the oxalate salt.

Experimental Protocols

Step 1: N-methylation of Nornicotine to Nicotine (B1678760)

  • Materials: Racemic nornicotine, n-butyllithium (n-BuLi) in hexanes, iodomethane, anhydrous diethyl ether.

  • Procedure: A solution of racemic nornicotine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes at this temperature to form the lithium salt of nornicotine. Iodomethane is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield racemic nicotine.

Step 2: Cleavage of the Pyrrolidine Ring

  • Materials: Racemic nicotine, ethyl chloroformate, anhydrous dichloromethane.

  • Procedure: To a solution of racemic nicotine in anhydrous dichloromethane, ethyl chloroformate is added dropwise at 0 °C. The reaction mixture is then refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue, containing (E)-N-methyl-N-ethoxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine hydrochloride, is used in the next step without further purification.

Step 3: Elimination to form (E)-N-methyl-N-ethoxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine

  • Procedure: The crude product from the previous step is heated under vacuum. During this process, elimination of hydrogen chloride occurs, leading to the formation of the desired double bond. The progress of the reaction can be monitored by the cessation of HCl gas evolution. The resulting oily residue is then purified by column chromatography on silica (B1680970) gel.

Step 4: Hydrolysis to (E)-Metanicotine

  • Materials: (E)-N-methyl-N-ethoxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine, concentrated hydrochloric acid.

  • Procedure: The purified product from the previous step is heated at reflux in concentrated hydrochloric acid for several hours to hydrolyze the carbamate (B1207046) group. The reaction mixture is then cooled and made basic with a suitable base (e.g., sodium hydroxide (B78521) solution). The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (E)-metanicotine as a free base.

Step 5: Formation of (E)-Metanicotine Oxalate

  • Materials: (E)-metanicotine free base, oxalic acid, ethanol (B145695).

  • Procedure: (E)-metanicotine is dissolved in a minimal amount of hot ethanol. A solution of one equivalent of oxalic acid in hot ethanol is then added dropwise with stirring. The mixture is allowed to cool to room temperature and then placed in an ice bath to facilitate crystallization. The resulting white precipitate of (E)-metanicotine oxalate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Characterization of (E)-Metanicotine Oxalate

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized (E)-metanicotine oxalate.

Physicochemical Properties
PropertyValueReference
Chemical Name (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate
Synonyms Rivanicline oxalate, RJR-2403 oxalate[2]
Molecular Formula C₁₂H₁₆N₂O₄[4][5]
Molecular Weight 252.27 g/mol [4][5]
Appearance White to off-white solid[1]
Solubility Soluble in water[1]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Expected signals would include those for the pyridinyl protons, the vinylic protons of the butenyl chain (with a large coupling constant characteristic of the E-isomer), the methylene (B1212753) protons adjacent to the nitrogen and the double bond, and the N-methyl protons. The integration of these signals would correspond to the number of protons in the structure.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The spectrum is expected to show distinct signals for each of the 12 carbons in the molecule. Key signals would include those for the pyridine (B92270) ring carbons, the two vinylic carbons, the two methylene carbons, and the N-methyl carbon. The chemical shifts would be consistent with the electronic environment of each carbon atom. For reference, the ¹³C NMR data for the deuterated analog, (E)-N-[methyl-d3]-4-(3-pyridinyl)-3-buten-1-amine, shows signals at approximately 132.3 (=CH-CH₂), 130.7 (C-4), 127.8 (C-5), 123.2 (pyr-CH=), 50.9 (CH₂N), and 33.5 (CH₂) ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching (from the protonated amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (from the pyridine ring and the butenyl chain), and C-N stretching. The presence of the oxalate counterion would be indicated by strong C=O and C-O stretching bands.

MS (Mass Spectrometry):

  • The mass spectrum of (E)-metanicotine free base would show a molecular ion peak (M⁺) corresponding to its molecular weight (162.24 g/mol ). The fragmentation pattern would be consistent with the structure of the molecule. For the oxalate salt, the free base would typically be observed after ionization.

Biological Activity
ParameterValueReference
Binding Affinity (Ki) for α4β2 nAChR 26 nM[2]
EC₅₀ for α4β2 nAChR activation 16 µM[2]

Signaling Pathways and Experimental Workflows

Synthesis Workflow

The synthesis of (E)-metanicotine oxalate follows a logical progression from the starting material to the final product.

G Synthesis Workflow of (E)-Metanicotine Oxalate Nornicotine Racemic Nornicotine Nicotine Racemic Nicotine Nornicotine->Nicotine  N-methylation  (n-BuLi, CH₃I) Chloroformate_Adduct (E)-N-methyl-N-ethoxycarbonyl-4- (3-pyridinyl)-3-buten-1-amine hydrochloride Nicotine->Chloroformate_Adduct  Ring Cleavage  (Ethyl Chloroformate) Protected_Metanicotine (E)-N-methyl-N-ethoxycarbonyl-4- (3-pyridinyl)-3-buten-1-amine Chloroformate_Adduct->Protected_Metanicotine  Elimination  (Heat under vacuum) Metanicotine_Free_Base (E)-Metanicotine (Free Base) Protected_Metanicotine->Metanicotine_Free_Base  Hydrolysis  (Conc. HCl) Metanicotine_Oxalate (E)-Metanicotine Oxalate Metanicotine_Free_Base->Metanicotine_Oxalate  Salt Formation  (Oxalic Acid)

Caption: A schematic overview of the synthetic route to (E)-metanicotine oxalate.

Mechanism of Action at the α4β2 nAChR

(E)-Metanicotine acts as an agonist at the α4β2 nicotinic acetylcholine receptor, which is a ligand-gated ion channel.

G Agonistic Action of (E)-Metanicotine at the α4β2 nAChR Metanicotine (E)-Metanicotine nAChR α4β2 Nicotinic Acetylcholine Receptor Metanicotine->nAChR Binds to receptor Channel_Opening Conformational Change (Channel Opening) nAChR->Channel_Opening Induces Ion_Influx Influx of Na⁺ and Ca²⁺ Channel_Opening->Ion_Influx Allows Depolarization Neuronal Depolarization Ion_Influx->Depolarization Leads to Signaling Downstream Cellular Signaling Depolarization->Signaling Initiates

Caption: The binding of (E)-metanicotine to the α4β2 nAChR and subsequent signaling.

Anti-inflammatory Signaling Pathway

(E)-Metanicotine has been shown to exert anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokine, Interleukin-8 (IL-8).

G Anti-inflammatory Effect of (E)-Metanicotine Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus->Cell Activates Signaling_Cascade Pro-inflammatory Signaling Cascade Cell->Signaling_Cascade Initiates IL8_Production IL-8 Production Signaling_Cascade->IL8_Production Leads to Inflammation Inflammation IL8_Production->Inflammation Promotes Metanicotine (E)-Metanicotine Metanicotine->Signaling_Cascade Inhibits

Caption: (E)-Metanicotine's role in the attenuation of inflammatory responses.

References

An In-depth Technical Guide to the Chemical Properties of RJR-2403 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of RJR-2403 oxalate (B1200264), a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The information is compiled and presented to support research and development activities in the fields of neuroscience and pharmacology.

Core Chemical Properties

RJR-2403 oxalate, also known by its synonyms (E)-Metanicotine oxalate and Rivanicline oxalate, is a synthetic compound that has been investigated for its potential therapeutic effects in neurodegenerative and inflammatory diseases.[1]

Chemical Identity and Structure

The compound is the oxalate salt of Rivanicline. The chemical structure and identity are detailed below.

IdentifierValueSource(s)
IUPAC Name (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid[2]
Synonyms (E)-Metanicotine oxalate, this compound, TC-2403[3][4][5]
CAS Number 220662-95-3, 183288-99-5[3][4][6][7]
Chemical Formula C12H16N2O4 (also represented as C10H14N2·C2H2O4)[2][3][8][9]
Molecular Weight 252.27 g/mol [2][3][6][8][9][10]
Canonical SMILES CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O[2][8][10]
InChI Key WTIZFOAIQXMQHC-DPZBITMOSA-N[2][8][10]
Physicochemical Properties

The following table summarizes the known physicochemical properties of RJR-2403 oxalate.

PropertyValueSource(s)
Physical Appearance White solid[3][4]
Solubility Soluble to 100 mM in water[3][7][10]
Purity ≥99% (by HPLC)[5][6]
Storage Conditions Desiccate at +4°C or store at -20°C[3][7]

Pharmacological Profile

RJR-2403 is a potent and selective agonist of the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[3][4][5] This selectivity for central nervous system (CNS) receptors over peripheral receptors contributes to its favorable in vivo profile.[11][12]

Mechanism of Action

The primary mechanism of action for RJR-2403 is the activation of presynaptic α4β2 nAChRs. This activation leads to an influx of cations, depolarization of the neuronal membrane, and subsequent release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[13]

G RJR RJR-2403 Oxalate nAChR α4β2 Nicotinic Acetylcholine Receptor RJR->nAChR Binds and Activates IonChannel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->IonChannel Depolarization Neuronal Membrane Depolarization IonChannel->Depolarization VesicleFusion Synaptic Vesicle Fusion Depolarization->VesicleFusion NT_Release Neurotransmitter Release VesicleFusion->NT_Release ACh Acetylcholine NT_Release->ACh DA Dopamine NT_Release->DA NE Norepinephrine NT_Release->NE SR Serotonin NT_Release->SR Effects Nootropic, Analgesic, Anti-inflammatory Effects NT_Release->Effects

Caption: Signaling pathway of RJR-2403 oxalate. (Max Width: 760px)
In Vitro Activity

The following table summarizes the in vitro binding affinities and functional potencies of RJR-2403.

AssayReceptor/SystemValueSource(s)
Binding Affinity (Ki) α4β2 nAChR26 nM[3][5][10]
α7 nAChR36000 nM[3][5]
Functional Potency (EC50) Rat Thalamic Synaptosomes (⁸⁶Rb⁺ efflux)732 nM[10][11]
Dopamine Release938 nM[11]
α4β2 nAChR16 µM[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays involving RJR-2403 oxalate are not publicly available. However, based on standard pharmacological testing, generalized methodologies are described below.

Receptor Binding Assay (Generalized)

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method is a competitive inhibition assay using a radiolabeled ligand.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Prepare Receptor (e.g., rat brain cortex) Incubate Incubate Receptor, Radiolabeled Ligand, and Test Compound ReceptorPrep->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [³H]-Epibatidine) Radioligand->Incubate TestCompound Prepare Serial Dilutions of RJR-2403 Oxalate TestCompound->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligands Filter->Wash Scintillation Add Scintillation Cocktail and Count Radioactivity Wash->Scintillation Analysis Analyze Data to Determine IC₅₀ and Ki Values Scintillation->Analysis

Caption: Generalized workflow for a receptor binding assay. (Max Width: 760px)
Neurotransmitter Release Assay (Generalized)

These assays measure the ability of a compound to stimulate the release of neurotransmitters from neuronal preparations, such as synaptosomes or brain slices.

G cluster_prep Preparation cluster_stimulation Stimulation cluster_collection Collection & Detection cluster_analysis Analysis SynaptosomePrep Prepare Synaptosomes from Brain Tissue Radiolabeling Load Synaptosomes with Radiolabeled Neurotransmitter (e.g., [³H]-Dopamine) SynaptosomePrep->Radiolabeling Stimulate Stimulate Synaptosomes with Varying Concentrations of RJR-2403 Oxalate Radiolabeling->Stimulate Separate Separate Supernatant from Synaptosomes Stimulate->Separate Measure Measure Radioactivity in the Supernatant Separate->Measure Calculate Calculate Percent Release and Determine EC₅₀ Value Measure->Calculate

Caption: Generalized workflow for a neurotransmitter release assay. (Max Width: 760px)

In Vivo Studies

In vivo studies have demonstrated that RJR-2403 can reverse pharmacologically induced amnesia and enhance memory in animal models.[11][12] It exhibits a greater separation between its CNS-mediated cognitive effects and its peripheral cardiovascular and other systemic effects when compared to nicotine (B1678760).[12] For instance, RJR-2403 was found to be 10-fold less potent than nicotine in increasing heart rate and 20-fold less potent in increasing blood pressure.[12]

Summary

RJR-2403 oxalate is a well-characterized selective α4β2 nAChR agonist with demonstrated efficacy in preclinical models of cognitive impairment. Its selectivity for CNS receptors suggests a potential for therapeutic applications with a favorable side effect profile compared to less selective nicotinic agonists. The data presented in this guide, including its chemical properties, pharmacological profile, and generalized experimental workflows, provide a solid foundation for further research and development of this compound.

References

Rivanicline Oxalate in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rivanicline oxalate (B1200264), a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and its application in the context of Alzheimer's disease (AD) research. The document details its mechanism of action, summarizes key quantitative pharmacological data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Mechanism of Action

Rivanicline (also known as RJR-2403) is a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its therapeutic potential in neurodegenerative diseases like Alzheimer's stems from its ability to modulate cholinergic signaling, which is significantly impaired in AD patients.[2][3] The cholinergic system is crucial for cognitive processes such as learning, memory, and attention.[3]

Rivanicline exhibits selectivity for the α4β2 nAChR subtype, which is one of the most abundant nicotinic receptor subtypes in the brain.[1][4] The activation of these receptors by an agonist like Rivanicline is thought to enhance the release of several neurotransmitters, including acetylcholine and glutamate, thereby compensating for the cholinergic deficits seen in Alzheimer's disease.[4] While primarily targeting the α4β2 subtype, it also shows activity at other nAChRs, including the α7 subtype, which is also implicated in AD pathology through its interaction with amyloid-beta (Aβ).[4][5][6]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Rivanicline Rivanicline Oxalate nAChR α4β2 nAChR Rivanicline->nAChR Binds & Activates Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Depolarization Opens Vesicle Vesicle (ACh, Glu) Ca_channel->Vesicle Ca²⁺ Influx NT_release Neurotransmitter Release Vesicle->NT_release Promotes Fusion Postsynaptic_Receptor Postsynaptic Receptors NT_release->Postsynaptic_Receptor NT_release->Postsynaptic_Receptor ACh, Glu Signal Signal Transduction & Cognitive Enhancement Postsynaptic_Receptor->Signal

Figure 1: Rivanicline's Presynaptic Mechanism of Action.

Pharmacological Profile

The pharmacological activity of Rivanicline has been characterized through various in vitro assays, revealing its binding affinities and functional potencies across different nAChR subtypes.

Parameter Target Value Source Reference
Binding Affinity (Ki) Rat Brain Cortex nAChRs26 nMIn vitro radioligand binding[4][7]
α4β2 nAChR Subtype26 nMIn vitro radioligand binding[4][7]
Functional Potency (EC50) Rat Brain Cortex nAChRs732 nMIn vitro functional assay[4][7]
α4β2 nAChR Subtype16 µMIn vitro functional assay[4]
α4β4 nAChR Subtype50 µMIn vitro functional assay[4]
α3β2 nAChR Subtype150 µMIn vitro functional assay[4]
α7 nAChR Subtype240 µMIn vitro functional assay[4]
PC-12 (ganglionic)> 1000 µMIn vitro functional assay[4]

Preclinical Efficacy in Animal Models

Rivanicline has been evaluated in several animal models of cognitive impairment, demonstrating its potential to restore learning and memory deficits.

Animal Model Dosage & Administration Key Findings Reference
Scopolamine-induced amnesia in rats0.6 µmol/kg (s.c.)Reversed amnesia by increasing step-through latency in passive avoidance tasks.[4]
Ibotenic acid-lesioned rats (forebrain cholinergic system)0 - 1.2 µmol/kg (s.c.)Enhanced both working and reference memory in an 8-arm radial maze.[4][8]
Eyeblink conditioning impairment in mice2 mg/kg (i.p.)Restored learning ability.[4][7]
General physiological tests in mice75-125 µmol/kg (s.c.)Caused a decrease in body temperature, respiratory rate, and Y-maze activity, but was 15-50x less potent than nicotine.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assays used to characterize compounds like Rivanicline.

Nicotinic Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype, such as the α4β2 or α7 nAChR.

Methodology:

  • Membrane Preparation:

    • Sacrifice male Sprague Dawley rats (180-200 g) by decapitation.[9]

    • Rapidly remove brains and homogenize specific regions (e.g., cortex, hippocampus) in ice-cold 50 mM Tris-HCl buffer.[9]

    • Centrifuge the homogenate at 48,000 g for 20 minutes at 4°C.[9]

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step.[9]

    • Measure protein concentration of the final membrane suspension using a Lowry assay.[9]

  • Binding Reaction:

    • In a final volume of 0.5 ml, combine the membrane suspension (aliquot with known protein concentration), a radioligand specific for the target receptor (e.g., ¹²⁵I-α-bungarotoxin for α7 nAChRs), and varying concentrations of the test compound (Rivanicline).[9][10]

    • To determine non-specific binding, prepare parallel samples containing a high concentration of a known non-labeled ligand (e.g., 30 µM SSR180711 for α7 nAChRs).[9]

    • Incubate the reaction mixtures for a sufficient time to reach equilibrium (e.g., 150 minutes at 4°C).[9]

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

start Start prep Prepare Brain Membrane Homogenate start->prep reaction Incubate Membranes with Radioligand & Rivanicline prep->reaction filter Rapid Filtration to Separate Bound/Free Ligand reaction->filter count Measure Radioactivity on Filters filter->count analyze Calculate IC50 and Ki (Binding Affinity) count->analyze end End analyze->end

Figure 2: Workflow for nAChR Radioligand Binding Assay.
In Vivo Cognitive Assessment: Passive Avoidance Task

This protocol describes a common behavioral test to evaluate the effects of a compound on learning and memory in an animal model of AD-related cognitive deficits.

Methodology:

  • Animal Model Induction:

    • Administer an amnesic agent, such as scopolamine (B1681570) (1.3 µmol/kg), to male Wistar rats (200-220 g) to induce a cognitive deficit, mimicking cholinergic dysfunction in AD.[4]

  • Drug Administration:

    • Administer this compound via the desired route (e.g., subcutaneous injection) at various doses (e.g., 0.06, 0.6, 6 µmol/kg) at a set time (e.g., 30 minutes) before the training session.[4] A control group receives a vehicle injection.

  • Training Session (Acquisition):

    • Place the rat in the illuminated compartment of a two-chamber passive avoidance apparatus.

    • When the rat crosses into the dark compartment, a mild, inescapable foot shock is delivered through the grid floor.

    • The latency to enter the dark compartment is recorded. Healthy animals quickly learn to associate the dark compartment with the aversive stimulus.

  • Testing Session (Retention):

    • 24 hours after the training session, place the rat back into the illuminated compartment.

    • Record the step-through latency (the time it takes for the rat to re-enter the dark compartment).

    • A longer latency indicates better memory retention of the aversive experience.

  • Data Analysis:

    • Compare the step-through latencies between the vehicle-treated amnesic group and the Rivanicline-treated amnesic groups.

    • A statistically significant increase in latency in the drug-treated group indicates a reversal of the scopolamine-induced memory impairment.[4]

start Start induce Induce Amnesia (e.g., Scopolamine) start->induce administer Administer Rivanicline or Vehicle induce->administer train Training Day: Place rat in light box, deliver foot shock in dark box administer->train wait 24-hour Interval train->wait test Testing Day: Place rat in light box, measure latency to enter dark box wait->test analyze Compare Latencies: Longer latency = better memory test->analyze end End analyze->end cluster_AD Alzheimer's Disease Pathology cluster_Therapy Therapeutic Intervention Abeta Amyloid-β (Aβ) Accumulation Tau Tau Hyperphosphorylation (NFTs) Abeta->Tau Triggers Chol_dys Cholinergic Dysfunction Abeta->Chol_dys Impairs Tau->Chol_dys Contributes to Cog_dec Cognitive Decline Chol_dys->Cog_dec Rivanicline Rivanicline nAChR α4β2 / α7 nAChR Rivanicline->nAChR Activates nAChR->Abeta Modulates Interaction Signal Enhanced Cholinergic Signaling & Neuroprotection nAChR->Signal Signal->Chol_dys Counteracts Cog_imp Cognitive Improvement Signal->Cog_imp

References

Rivanicline Oxalate and its Role in Ulcerative Colitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon. Current therapeutic strategies, while effective for many, leave a significant portion of patients with an unmet medical need. The cholinergic anti-inflammatory pathway has emerged as a promising target for modulating the excessive immune response in UC. Rivanicline oxalate (B1200264), a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has been investigated for its potential therapeutic role in ulcerative colitis due to its anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of Rivanicline's mechanism of action, supported by available preclinical data. Notably, this document highlights the existing data from in vitro studies and underscores the current absence of publicly available in vivo preclinical and clinical trial data for Rivanicline in the context of ulcerative colitis.

Introduction

Ulcerative colitis is a complex inflammatory condition involving a dysregulated immune response in the gastrointestinal tract. A key mediator in this process is the overproduction of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), a potent neutrophil chemoattractant. Rivanicline, also known by its development codes TC-2403 and RJR-2403, is a partial agonist of the α4β2 subtype of neural nicotinic acetylcholine receptors.[1] While initially developed for central nervous system disorders, its ability to inhibit IL-8 production has led to its investigation as a potential treatment for ulcerative colitis.[1] This guide will synthesize the available scientific information on Rivanicline's role in UC, focusing on its mechanism of action and preclinical findings.

Mechanism of Action: The Cholinergic Anti-inflammatory Pathway

The proposed mechanism of action for Rivanicline in ulcerative colitis is centered on the modulation of the cholinergic anti-inflammatory pathway. This pathway represents a physiological mechanism by which the nervous system regulates inflammation.

The α4β2 Nicotinic Acetylcholine Receptor

Rivanicline is a subtype-selective partial agonist, binding primarily to the α4β2 nAChR.[1] These receptors are ligand-gated ion channels expressed on various cell types, including immune cells.

Inhibition of Pro-inflammatory Cytokine Production

The anti-inflammatory effect of Rivanicline is attributed to its ability to inhibit the production of pro-inflammatory cytokines, most notably IL-8.[1] By activating α4β2 nAChRs on immune and epithelial cells, Rivanicline is thought to initiate an intracellular signaling cascade that ultimately suppresses the transcription and release of IL-8, thereby reducing neutrophil infiltration and subsequent tissue damage in the colon.

Diagram: Proposed Anti-inflammatory Signaling Pathway of Rivanicline

Rivanicline_Signaling_Pathway cluster_cell Immune/Epithelial Cell Rivanicline Rivanicline Oxalate alpha4beta2 α4β2 nAChR Rivanicline->alpha4beta2 Binds to Intracellular_Signaling Intracellular Signaling Cascade alpha4beta2->Intracellular_Signaling Activates Transcription_Factors Suppression of Pro-inflammatory Transcription Factors Intracellular_Signaling->Transcription_Factors IL8_Production Inhibition of IL-8 Production Transcription_Factors->IL8_Production Inflammation Reduced Inflammation IL8_Production->Inflammation

Caption: Proposed mechanism of Rivanicline's anti-inflammatory effect.

Preclinical Data: In Vitro Studies

To date, the primary source of data on Rivanicline's efficacy in a model relevant to ulcerative colitis comes from an in vitro study by Spoettl et al. This study investigated the effect of Rivanicline (referred to as TC-2403-12, (E)-metanicotine hemigalactarate) on IL-8 production in various cell types.

Quantitative Data on IL-8 Inhibition

The following table summarizes the key quantitative findings from the study, demonstrating the inhibitory effect of Rivanicline on IL-8 secretion.

Cell TypeStimulusRivanicline (TC-2403-12) Effect on IL-8 Secretion
MM6 (Monocytic Cell Line) TNF & LPSSignificant decrease to 30% of control (optimal with 24h pretreatment)
Neutrophils (Primary Cells) TNF & LPSTended to be decreased
Colonic Epithelial Cells (Primary) TNF & LPSTended to be decreased
HT-29 (Intestinal Epithelial Cell Line) TNF & LPSNo influence on IL-8 secretion
Data extracted from Spoettl et al.
Experimental Protocols

The methodologies employed in the key in vitro study are detailed below to provide a comprehensive understanding for researchers looking to replicate or build upon these findings.

Cell Culture and Treatment:

  • Cell Lines:

    • MM6 (human monocytic cell line): Cultured and used to model monocytes.

    • HT-29 (human intestinal epithelial cell line): Used as a model for colonic epithelial cells.

  • Primary Cells:

    • Neutrophils: Isolated from healthy donors.

    • Primary Colonic Epithelial Cells (CEC): Isolated from colon biopsies.

  • Stimulation: Cells were stimulated with Tumor Necrosis Factor (TNF) and Lipopolysaccharide (LPS) to induce an inflammatory response and IL-8 production.

  • Rivanicline Treatment: Cells were treated with Rivanicline (TC-2403-12). The study found that pretreatment for 24 hours yielded the most significant inhibitory effect on IL-8 secretion in MM6 cells.

Assays:

  • IL-8 Measurement: Interleukin-8 levels in the cell supernatants were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • NF-κB Activation: The activation of the transcription factor NF-κB was also assessed by ELISA. The study concluded that the reduction in IL-8 was not mediated by the inhibition of NF-κB activation.

  • Apoptosis Quantification: Flow cytometry was used to quantify apoptosis, demonstrating that the observed decrease in cell activation was not a result of toxic effects leading to cell death.

Diagram: Experimental Workflow for In Vitro Rivanicline Studies

Experimental_Workflow cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture Cell Culture (MM6, HT-29) Primary Cell Isolation (Neutrophils, CEC) Pretreatment Pretreatment with Rivanicline (24h) Cell_Culture->Pretreatment Stimulation Stimulation with TNF & LPS Pretreatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Flow_Cytometry Flow Cytometry for Apoptosis Stimulation->Flow_Cytometry ELISA ELISA for IL-8 & NF-κB Supernatant_Collection->ELISA

Caption: Workflow of the key in vitro experiments on Rivanicline.

In Vivo Preclinical and Clinical Data: A Research Gap

Despite the promising in vitro data, a comprehensive search of publicly available scientific literature and clinical trial registries reveals a notable absence of in vivo preclinical studies of Rivanicline in animal models of ulcerative colitis (e.g., DSS or TNBS-induced colitis). Furthermore, there is no published data from Phase I, II, or III clinical trials evaluating the safety and efficacy of Rivanicline in patients with ulcerative colitis. This lack of data represents a significant gap in the understanding of Rivanicline's potential as a therapeutic agent for this indication.

Discussion and Future Directions

The available in vitro evidence suggests that this compound, through its interaction with the α4β2 nAChR, can inhibit the production of the pro-inflammatory cytokine IL-8 in cell types relevant to the pathophysiology of ulcerative colitis. This provides a scientific rationale for its potential therapeutic application.

  • In Vivo Preclinical Studies: Evaluating the efficacy of Rivanicline in established animal models of colitis to assess its impact on disease activity, histology, and inflammatory markers in a whole-organism context.

  • Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Rivanicline when administered orally, as well as its target engagement in the gastrointestinal tract.

  • Clinical Trials: If preclinical data are favorable, well-designed, placebo-controlled clinical trials will be necessary to establish the safety, tolerability, and efficacy of Rivanicline in patients with ulcerative colitis.

Conclusion

This compound presents an interesting therapeutic concept for ulcerative colitis based on its selective agonism of the α4β2 nicotinic acetylcholine receptor and its demonstrated in vitro anti-inflammatory effects, specifically the inhibition of IL-8 production. However, the current body of evidence is limited to these in vitro findings. Further rigorous preclinical and clinical investigation is required to validate its potential as a novel treatment for ulcerative colitis. For researchers and drug development professionals, Rivanicline remains a molecule of interest within the broader exploration of the cholinergic anti-inflammatory pathway for IBD, though its clinical utility is yet to be determined.

References

Nootropic Effects of Rivanicline Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline oxalate (B1200264), a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has demonstrated significant nootropic potential in preclinical studies. This technical guide provides an in-depth overview of the core scientific findings related to the cognitive-enhancing effects of Rivanicline. It details the compound's mechanism of action, summarizes key quantitative data from pivotal behavioral studies, and outlines the experimental protocols used to generate this data. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the molecular and procedural aspects of Rivanicline research. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Rivanicline, also known as RJR-2403, is a neuronal nicotinic receptor agonist with high selectivity for the α4β2 subtype.[1][2] Its pro-cognitive effects have been evaluated in various animal models of learning and memory impairment.[1] This guide focuses on the oxalate salt of Rivanicline and its demonstrated efficacy in reversing chemically-induced amnesia and improving memory deficits associated with neurotoxic lesions.

Mechanism of Action: Modulation of Presynaptic Glutamate (B1630785) Release

Rivanicline exerts its nootropic effects primarily through the activation of presynaptic α4β2 nAChRs located on glutamatergic nerve terminals. This activation initiates a signaling cascade that enhances the release of glutamate, a key excitatory neurotransmitter crucial for synaptic plasticity and cognitive function.

The proposed signaling pathway is as follows:

  • Rivanicline Binding: Rivanicline binds to and activates presynaptic α4β2 nAChRs.

  • Calcium Influx: Activation of the receptor leads to an initial influx of calcium (Ca²⁺) through the receptor's ion channel.

  • VGCC Activation: The initial depolarization caused by Ca²⁺ influx activates voltage-gated calcium channels (VGCCs), leading to a larger influx of Ca²⁺ into the presynaptic terminal.

  • CICR: The increased intracellular Ca²⁺ concentration triggers further calcium release from internal stores, a process known as calcium-induced calcium release (CICR).

  • Glutamate Exocytosis: The elevated presynaptic Ca²⁺ levels promote the fusion of glutamate-containing vesicles with the presynaptic membrane, resulting in enhanced glutamate release into the synaptic cleft.

This enhanced glutamatergic transmission is believed to underlie the improvements in learning and memory observed with Rivanicline administration.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Rivanicline Rivanicline Oxalate nAChR α4β2 nAChR Rivanicline->nAChR Binds to VGCC VGCC nAChR->VGCC Activates Ca_int Ca²⁺ (intracellular) VGCC->Ca_int Increases Ca_ext Ca²⁺ (extracellular) Ca_ext->nAChR Influx Ca_ext->VGCC Influx CICR CICR Ca_int->CICR Triggers Glutamate_vesicle Glutamate Vesicle CICR->Glutamate_vesicle Promotes Fusion Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Exocytosis Glutamate Glutamate Glutamate_release->Glutamate G cluster_workflow Passive Avoidance Experimental Workflow Acquisition Acquisition Trial (Rat placed in light box, foot shock in dark box) Delay 24-hour Delay Acquisition->Delay Scopolamine Scopolamine Administration (Induces amnesia) Scopolamine->Acquisition Drug_Admin Rivanicline/Vehicle Admin (s.c., 30 min pre-test) Delay->Drug_Admin Retention Retention Trial (Measure latency to enter dark box) Drug_Admin->Retention Data_Analysis Data Analysis (Compare latencies) Retention->Data_Analysis G cluster_workflow Radial Arm Maze Experimental Workflow Lesioning Ibotenic Acid Lesioning (Forebrain Cholinergic System) Habituation Maze Habituation & Training Lesioning->Habituation Drug_Admin Rivanicline/Vehicle Admin (s.c., 20 min pre-test) Habituation->Drug_Admin Testing Working & Reference Memory Testing (Record errors) Drug_Admin->Testing Data_Analysis Data Analysis (Compare error rates) Testing->Data_Analysis

References

The Anti-inflammatory Properties of Rivanicline Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline ((E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine), also known as TC-2559 and RJR-2403, is a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Initially investigated for its nootropic effects in neurodegenerative diseases, Rivanicline has demonstrated significant anti-inflammatory properties, positioning it as a potential therapeutic agent for inflammatory conditions such as ulcerative colitis. This technical guide provides an in-depth overview of the anti-inflammatory mechanism of action of Rivanicline oxalate (B1200264), supported by preclinical data. It details the experimental protocols used to elucidate its effects on inflammatory mediators and outlines the key signaling pathways involved. Quantitative data are presented in structured tables for clarity, and signaling and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The cholinergic anti-inflammatory pathway, a neural mechanism that inhibits inflammation, has become a focal point for therapeutic innovation. This pathway is primarily mediated by the vagus nerve and the neurotransmitter acetylcholine (ACh), which can modulate immune responses through interaction with nicotinic acetylcholine receptors (nAChRs) on immune cells. Rivanicline, as a selective α4β2 nAChR partial agonist, has emerged as a compound of interest for its potential to harness this pathway for therapeutic benefit. Preclinical studies have indicated that Rivanicline can suppress the production of key pro-inflammatory cytokines, suggesting its utility in diseases with an inflammatory etiology.[1][2] This document synthesizes the available preclinical evidence on the anti-inflammatory properties of Rivanicline oxalate.

Mechanism of Action

Rivanicline exerts its anti-inflammatory effects primarily through the activation of α4β2 nAChRs on immune cells, particularly macrophages. This interaction initiates an intracellular signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines and chemokines.

Inhibition of Pro-inflammatory Mediators

In vitro studies have demonstrated that Rivanicline (TC-2559) significantly suppresses the lipopolysaccharide (LPS)-induced upregulation of CC-chemokine ligand 3 (CCL3) and interleukin-1β (IL-1β) in the murine macrophage cell line J774A.1.[3][2] Furthermore, Rivanicline has been noted for its ability to inhibit the production of Interleukin-8 (IL-8), a key chemokine in the pathophysiology of ulcerative colitis.[1][4]

Core Signaling Pathway: α4β2 nAChR-JAK2-STAT3 Axis

The primary anti-inflammatory signaling pathway engaged by Rivanicline involves the inhibition of the Signal Transducer and activator of Transcription 3 (STAT3). Activation of the α4β2 nAChR by Rivanicline leads to the inhibition of STAT3 phosphorylation.[3][2] This is significant as phosphorylated STAT3 (pSTAT3) acts as a transcription factor for the genes encoding CCL3 and IL-1β. By preventing the phosphorylation of STAT3, Rivanicline effectively blocks the downstream transcription of these pro-inflammatory mediators.[3][2] The mechanism is specific to the STAT3 pathway, as Rivanicline has been shown not to affect the phosphorylation of nuclear factor-κB (NF-κB) p65.[3] While the direct link between α4β2 nAChR and STAT3 inhibition for Rivanicline is established, studies with other α4β2 agonists like nicotine (B1678760) suggest the involvement of Janus kinase 2 (JAK2) as an upstream regulator of STAT3 in this pathway.[3][5][6]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on the anti-inflammatory effects of Rivanicline (TC-2559).

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Rivanicline (TC-2559)

Cell LineInflammatory StimulusMediatorRivanicline (TC-2559) Concentration% Inhibition (relative to LPS control)Reference
J774A.1 Murine MacrophagesLPSCCL3 mRNA1 µM~50%[3][2]
J774A.1 Murine MacrophagesLPSIL-1β mRNA1 µM~60%[3][2]

Note: Data is estimated from graphical representations in the cited literature. The original study did not provide precise IC50 values.

Table 2: Effect of Rivanicline (TC-2559) on STAT3 Phosphorylation

Cell LineInflammatory StimulusAnalyteRivanicline (TC-2559) ConcentrationObservationReference
J774A.1 Murine MacrophagesLPSPhosphorylated STAT3 (pSTAT3)1 µMSignificant reduction in pSTAT3 levels[3][2]

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus in a macrophage cell line.

Cell Line: J774A.1 murine macrophage cell line.

Methodology:

  • Cell Culture: J774A.1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration, e.g., 100 ng/mL) to induce an inflammatory response. Control wells receive either no treatment, Rivanicline alone, or LPS alone.

  • Incubation: The plates are incubated for a predetermined time (e.g., 4 hours for mRNA analysis or 24 hours for protein analysis).

  • Sample Collection:

    • For mRNA analysis: The cells are lysed, and total RNA is extracted using a suitable kit.

    • For protein analysis: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): The expression levels of CCL3 and IL-1β mRNA are quantified relative to a housekeeping gene (e.g., GAPDH).

    • Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted CCL3 and IL-1β in the supernatant is measured using specific ELISA kits.

Western Blot for STAT3 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT3 in macrophages.

Methodology:

  • Cell Culture, Plating, and Treatment: J774A.1 cells are cultured, plated in 6-well plates, and treated with this compound and LPS as described in section 4.1.

  • Cell Lysis: After a short incubation period with LPS (e.g., 30 minutes), the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (pSTAT3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total STAT3 and/or a housekeeping protein like β-actin.

Visualizations

Signaling Pathway

Rivanicline_Anti_inflammatory_Pathway Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR activates JAK2 JAK2 nAChR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates JAK2->STAT3 Rivanicline inhibits this step pSTAT3 pSTAT3 (dimerization) Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Transcription of pro-inflammatory genes Cytokines CCL3, IL-1β Transcription->Cytokines leads to synthesis of Inflammation Inflammation Cytokines->Inflammation promote

Caption: Rivanicline's anti-inflammatory signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start Culture Culture J774A.1 macrophages Start->Culture Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect_RNA Collect cells for RNA extraction Incubate->Collect_RNA Collect_Supernatant Collect supernatant for protein analysis Incubate->Collect_Supernatant Collect_Lysate Collect cell lysate for Western Blot Incubate->Collect_Lysate qRT_PCR qRT-PCR for CCL3 & IL-1β mRNA Collect_RNA->qRT_PCR ELISA ELISA for CCL3 & IL-1β protein Collect_Supernatant->ELISA Western Western Blot for pSTAT3 & total STAT3 Collect_Lysate->Western End End qRT_PCR->End ELISA->End Western->End

Caption: In vitro anti-inflammatory experimental workflow.

Conclusion

This compound demonstrates clear anti-inflammatory properties in preclinical models, primarily through the activation of α4β2 nAChRs and subsequent inhibition of the JAK2-STAT3 signaling pathway. This leads to a reduction in the expression of key pro-inflammatory mediators such as CCL3, IL-1β, and IL-8. The data presented in this guide provide a solid foundation for the further investigation of Rivanicline as a therapeutic agent for inflammatory diseases, including ulcerative colitis. Future research should focus on obtaining more detailed dose-response data, further elucidating the upstream signaling components linking α4β2 nAChR to JAK2, and translating these findings into relevant animal models of inflammatory disease. The targeted mechanism of action of Rivanicline offers a promising and specific approach to modulating the inflammatory response.

References

Rivanicline Oxalate: A Technical Whitepaper on Pharmacodynamics and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline (B1679396) ((E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine), also known as RJR-2403, is a synthetic organic compound that acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It exhibits subtype selectivity, with a primary affinity for the α4β2 nAChR subtype.[1][2] Initially investigated for its nootropic effects with potential applications in Alzheimer's disease, subsequent research has revealed its anti-inflammatory properties, specifically the inhibition of Interleukin-8 (IL-8) production, leading to its exploration as a treatment for ulcerative colitis.[1] This technical guide provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic data for rivanicline oxalate, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacodynamics

Rivanicline's primary mechanism of action is the modulation of nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.

Binding Affinity and Functional Potency

Rivanicline demonstrates a high affinity for the α4β2 nAChR subtype. The following tables summarize the quantitative data on its binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes.

Table 1: Rivanicline Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeLigandSpeciesTissue/Cell LineKi (nM)Reference
α4β2[3H]NicotineRatBrain Cortex24[3]
High-affinity nAChRs[3H]NicotineRatBrain Cortex26[4]

Table 2: Rivanicline Functional Potency (EC50) at Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeAssaySpeciesTissue/Cell LineEC50 (nM)Emax (%)Reference
Thalamic Synaptosomes86Rb+ EffluxRatThalamus73291[4]
Dopamine ReleaseNeurotransmitter ReleaseRatStriatum93882N/A
α4β2Not SpecifiedNot SpecifiedNot Specified16,000N/A[4]
Signaling Pathways and Mechanism of Action

Rivanicline's agonism at presynaptic α4β2 nAChRs enhances the release of several key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This neurochemical modulation is believed to underlie its pro-cognitive and analgesic effects. Furthermore, rivanicline has been shown to inhibit the production of the pro-inflammatory cytokine IL-8, suggesting a role in modulating inflammatory signaling pathways.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Target Cell Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR binds & activates Ca_channel Voltage-gated Ca2+ Channel nAChR->Ca_channel depolarizes & opens Ca_ion Ca2+ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (Neurotransmitters) Ca_ion->Vesicle triggers fusion NT_release Neurotransmitter Release Vesicle->NT_release exocytosis NT_receptor Postsynaptic Receptor NT_release->NT_receptor binds NT_release->NT_receptor Response Cognitive Enhancement, Analgesia, etc. NT_receptor->Response initiates

Figure 1. Signaling pathway for rivanicline-mediated neurotransmitter release.

cluster_0 Inflammatory Cell (e.g., Macrophage) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Signaling_Cascade Intracellular Signaling Cascade Inflammatory_Stimulus->Signaling_Cascade NFkB NF-κB Signaling_Cascade->NFkB activates IL8_Gene IL-8 Gene NFkB->IL8_Gene promotes transcription IL8_Production IL-8 Production IL8_Gene->IL8_Production Rivanicline This compound Rivanicline->Signaling_Cascade inhibits start Start prep Prepare receptor membranes (e.g., from rat brain cortex) start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]Nicotine) and varying concentrations of Rivanicline prep->incubate separate Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end start Start load_cells Load cells expressing nAChRs (e.g., thalamic synaptosomes) with ⁸⁶Rb⁺ start->load_cells wash_cells Wash cells to remove extracellular ⁸⁶Rb⁺ load_cells->wash_cells stimulate Stimulate cells with varying concentrations of Rivanicline wash_cells->stimulate collect_supernatant Collect supernatant containing effluxed ⁸⁶Rb⁺ stimulate->collect_supernatant quantify Quantify radioactivity in the supernatant collect_supernatant->quantify analyze Analyze data to determine EC50 and Emax quantify->analyze end End analyze->end start Start implant_probe Surgically implant a microdialysis probe into the target brain region (e.g., striatum or cortex) of a rat start->implant_probe perfuse_probe Perfuse the probe with artificial cerebrospinal fluid (aCSF) implant_probe->perfuse_probe collect_samples Collect dialysate samples at baseline perfuse_probe->collect_samples administer_drug Administer Rivanicline (e.g., subcutaneously) collect_samples->administer_drug collect_post_drug_samples Continue collecting dialysate samples administer_drug->collect_post_drug_samples analyze_samples Analyze neurotransmitter content in dialysate samples (e.g., using HPLC) collect_post_drug_samples->analyze_samples end End analyze_samples->end

References

Rivanicline Oxalate: A Comprehensive Technical Guide to Receptor Binding Affinity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline (B1679396), also known as (E)-Metanicotine or RJR-2403, is a selective partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1] Its unique pharmacological profile has led to investigations into its therapeutic potential for a range of central nervous system disorders. This technical guide provides an in-depth analysis of the receptor binding affinity of rivanicline oxalate (B1200264), detailed experimental methodologies for its characterization, and a review of the associated signaling pathways.

Quantitative Receptor Binding and Functional Affinity

The binding affinity and functional potency of rivanicline oxalate have been characterized across various nAChR subtypes. The data, summarized below, highlights its selectivity for the α4β2 receptor.

Table 1: Rivanicline Receptor Binding Affinity (Ki)
Receptor SubtypeLigandTissue/Cell LineKi (nM)Reference
Rat Brain Cortex nAChRsRivaniclineRat Brain Cortex26[2]
α4β2 nAChRRivanicline-26[2]
Table 2: Rivanicline Functional Potency (EC50)
Receptor SubtypeAssay TypeCell Line/SystemEC50 (µM)Reference
Rat Brain Cortex nAChRs--0.732[2]
α4β2 nAChR--16[2]
α4β4 nAChR--50[2]
α3β2 nAChR--150[2]
α7 nAChR--240[2]
α3β2α5 nAChR--360[2]

Experimental Protocols

The characterization of rivanicline's interaction with nAChRs relies on established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor. A common method involves competition binding experiments.

Objective: To determine the inhibition constant (Ki) of rivanicline for nAChR subtypes.

Materials:

  • Radioligand: A high-affinity radiolabeled ligand for the nAChR subtype of interest (e.g., [³H]Cytisine for α4β2 nAChRs).[3]

  • Membrane Preparation: Homogenates from tissues or cells expressing the target nAChR subtype.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Workflow:

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/ cells in buffer prep2 Centrifuge to isolate membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Incubate membranes with Radioligand and Rivanicline prep3->assay1 assay2 Separate bound and free radioligand (Filtration) assay1->assay2 assay3 Quantify bound radioactivity (Scintillation Counting) assay2->assay3 analysis1 Generate competition curve assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Fig. 1: Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Tissues or cells expressing the nAChR of interest are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of rivanicline. Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity ligand.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the rivanicline concentration. The IC50 value (the concentration of rivanicline that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Assays: ⁸⁶Rb⁺ Efflux Assay

Functional assays, such as the ⁸⁶Rb⁺ efflux assay, are used to determine the potency (EC50) and efficacy of a compound as an agonist or antagonist at an ion channel-linked receptor.

Objective: To determine the EC50 of rivanicline for activating nAChR-mediated ion flux.

Materials:

  • Cell Line: A cell line stably expressing the nAChR subtype of interest.

  • ⁸⁶RbCl: A radioactive tracer for potassium ions.

  • Loading Buffer: A physiological buffer containing ⁸⁶RbCl.

  • Stimulation Buffer: A buffer containing various concentrations of rivanicline.

  • Wash Buffer: A buffer to remove extracellular ⁸⁶Rb⁺.

  • Scintillation Counter: For measuring radioactivity.

Workflow:

G cluster_loading Cell Loading cluster_efflux Stimulated Efflux cluster_analysis Data Analysis load1 Culture cells expressing target nAChR load2 Incubate cells with 86RbCl-containing buffer load1->load2 efflux1 Wash cells to remove extracellular 86Rb+ load2->efflux1 efflux2 Stimulate with Rivanicline for a defined period efflux1->efflux2 efflux3 Collect supernatant containing effluxed 86Rb+ efflux2->efflux3 analysis1 Quantify 86Rb+ in supernatant and cells efflux3->analysis1 analysis2 Calculate % 86Rb+ efflux analysis1->analysis2 analysis3 Generate dose-response curve and calculate EC50 analysis2->analysis3 G cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Rivanicline Rivanicline nAChR α4β2 / α7 nAChR Rivanicline->nAChR Binds and Activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Neuroprotection Neuroprotection (Inhibition of Apoptosis) Akt->Neuroprotection Promotes G cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Rivanicline Rivanicline alpha7_nAChR α7 nAChR Rivanicline->alpha7_nAChR Binds and Activates NFkB_pathway NF-κB Pathway alpha7_nAChR->NFkB_pathway Inhibits IL8_production IL-8 Production alpha7_nAChR->IL8_production Inhibits NFkB_pathway->IL8_production Induces

References

Rivanicline Oxalate's CNS Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with a well-documented selectivity for the central nervous system (CNS). This technical guide provides an in-depth analysis of the core factors contributing to Rivanicline's CNS selectivity, focusing on its receptor binding profile, functional activity, and in vivo pharmacological effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of CNS-targeted therapeutics.

Introduction

Rivanicline is a partial agonist at neural nAChRs, with a primary affinity for the α4β2 subtype, which is highly expressed in the brain and implicated in cognitive processes.[1][2][3] Originally investigated for its potential in treating Alzheimer's disease due to its nootropic effects, Rivanicline's pharmacological profile is characterized by a significant separation between its central and peripheral activities.[1] This CNS selectivity is a critical attribute, as it suggests the potential for therapeutic efficacy in neurological disorders with a reduced risk of peripheral side effects commonly associated with less selective nicotinic agonists like nicotine (B1678760).

Receptor Binding Affinity and Functional Activity

The foundation of Rivanicline's CNS selectivity lies in its differential affinity and functional potency at various nAChR subtypes.

Data Presentation: Receptor Binding and Functional Potency
Receptor Subtype/PreparationLigandParameterValueReference
Rat Brain Cortex nAChRsRivaniclineKi26 ± 3 nM[4]
α4β2 nAChRRivaniclineKi26 nM[5][6]
Rat Thalamic Synaptosomes (86Rb+ Efflux)RivaniclineEC50732 ± 155 nM[4]
Rat Thalamic Synaptosomes (86Rb+ Efflux)RivaniclineEmax91 ± 8%[4]
Rat Thalamic Synaptosomes (86Rb+ Efflux)NicotineEC50591 ± 120 nM[4]
Rat Thalamic Synaptosomes (86Rb+ Efflux)NicotineEmax100 ± 25%[4]
Dopamine (B1211576) ReleaseRivaniclineEC50938 ± 172 nM[4]
Dopamine ReleaseRivaniclineEmax82 ± 5%[4]
Dopamine ReleaseNicotineEC50100 ± 25 nM[4]
Dopamine ReleaseNicotineEmax100 ± 13%[4]
Muscle-type nAChRs (TE671/RD cells)RivaniclineActivity at 1 mMNot significant[4]
Ganglionic nAChRs (PC12 cells)RivaniclineActivity at 1 mMNot significant[4]
Guinea Pig Ileum ContractionRivaniclinePotency vs. Nicotine>10-fold less potent[4]
Muscle or Ganglionic nAChR FunctionRivaniclineIC50 (Antagonism)> 1 mM[4]

Note: Ki is the inhibition constant, a measure of binding affinity. EC50 is the half-maximal effective concentration, a measure of functional potency. Emax is the maximum effect.

As the data indicates, Rivanicline binds with high affinity to nAChRs in the rat brain cortex, which are predominantly of the α4β2 subtype.[4][5][6] While its functional potency in activating CNS nAChRs (as measured by 86Rb+ efflux) is comparable to nicotine, it is significantly less potent in inducing dopamine release.[4] Crucially, Rivanicline shows a marked lack of activity at peripheral nAChR subtypes, including muscle and ganglionic receptors, at concentrations up to 1 mM.[4] This substantial difference in potency between central and peripheral receptors is a key determinant of its CNS-selective profile.

In Vivo Evidence of CNS Selectivity

Preclinical studies in animal models further substantiate the CNS-selective effects of Rivanicline, demonstrating cognitive enhancement at doses that elicit minimal peripheral side effects.

Data Presentation: In Vivo Pharmacological Effects
ParameterRivanicline (Potency vs. Nicotine)Reference
Decrease in Body Temperature15 to 30-fold less potent[7]
Decrease in Respiration15 to 30-fold less potent[7]
Y-maze Rears and Crosses15 to 30-fold less potent[7]
Acoustic Startle Response15 to 30-fold less potent[7]
Increase in Heart Rate~10-fold less potent[7]
Increase in Blood Pressure~20-fold less potent[7]

These findings highlight that Rivanicline is significantly less potent than nicotine in producing a range of peripheral physiological effects, including changes in body temperature, respiration, and cardiovascular parameters.[7] In contrast, Rivanicline has been shown to be as effective or even more effective than nicotine in improving cognitive function in animal models of learning and memory.[7]

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity of Rivanicline for specific nAChR subtypes.

Methodology:

  • Receptor Preparation: Membranes are prepared from rat brain cortex (for total nAChRs) or from cell lines expressing specific human nAChR subtypes (e.g., HEK cells transfected with α4 and β2 subunits). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction: A constant concentration of a radiolabeled ligand with known affinity for the target receptor (e.g., [3H]cytisine for α4β2 nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Rivanicline).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Step-Through Passive Avoidance Test

Objective: To assess the effect of Rivanicline on learning and memory in a fear-motivated task.

Methodology:

  • Apparatus: A two-compartment apparatus is used, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door.

  • Acquisition Trial: A rat is placed in the lit compartment. When the rat enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

  • Drug Administration: Immediately after the acquisition trial, the rat is administered Rivanicline, a vehicle control, or a combination with an amnesic agent like scopolamine.

  • Retention Trial: Typically 24 hours after the acquisition trial, the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.

  • Data Analysis: The step-through latencies are compared between treatment groups to determine the effect of the drug on memory consolidation and retrieval.[7]

8-Arm Radial Maze with Ibotenic Acid Lesions

Objective: To evaluate the effect of Rivanicline on spatial working and reference memory in a rat model of cholinergic deficit.

Methodology:

  • Lesion Induction: Rats receive bilateral injections of ibotenic acid into the forebrain cholinergic projection system to induce a cognitive deficit. Sham-operated rats receive vehicle injections.

  • Apparatus: An eight-arm radial maze is used, with a food reward placed at the end of each arm.

  • Habituation and Shaping: Rats are habituated to the maze and trained to retrieve food from the arms.

  • Testing:

    • Working Memory Task: All eight arms are baited. The rat is placed in the central platform and allowed to explore the maze. An entry into an arm not previously visited is recorded as a correct choice. Re-entry into a previously visited arm is recorded as a working memory error.

    • Reference Memory Task: Only a subset of the arms (e.g., four) are consistently baited across trials. Entry into an unbaited arm is recorded as a reference memory error.

  • Drug Administration: Rivanicline or a vehicle control is administered prior to the maze trials.

  • Data Analysis: The number of working and reference memory errors are recorded and compared between the lesioned and sham groups, as well as between drug and vehicle-treated animals, to assess the cognitive-enhancing effects of Rivanicline.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor Activation

Activation of the α4β2 nAChR by an agonist like Rivanicline initiates a cascade of intracellular events. The binding of the agonist opens the ion channel, leading to an influx of cations, primarily Na+ and Ca2+. The increase in intracellular Ca2+ acts as a second messenger, triggering downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to be involved in cell survival and neuroprotection.[8][9]

G cluster_membrane Cell Membrane a4b2 α4β2 nAChR Ca_influx Ca²⁺ Influx a4b2->Ca_influx Channel Opening Rivanicline Rivanicline Rivanicline->a4b2 Binds to PI3K PI3K Ca_influx->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., GSK-3β, mTOR) Akt->Downstream Phosphorylates Neuroprotection Neuroprotection & Cell Survival Downstream->Neuroprotection Leads to

α4β2 nAChR Signaling Cascade

Experimental Workflow for In Vivo Cognitive Assessment

The in vivo assessment of Rivanicline's cognitive-enhancing effects typically follows a structured workflow, from the creation of an animal model of cognitive impairment to the behavioral testing and data analysis.

G cluster_model Animal Model Creation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Lesion Ibotenic Acid Lesion (Forebrain Cholinergic System) DrugAdmin Rivanicline or Vehicle Administration Lesion->DrugAdmin BehavioralTest 8-Arm Radial Maze or Passive Avoidance Test DrugAdmin->BehavioralTest DataAnalysis Comparison of Performance Metrics BehavioralTest->DataAnalysis

In Vivo Cognitive Testing Workflow

Conclusion

The CNS selectivity of Rivanicline oxalate (B1200264) is a multifactorial characteristic rooted in its distinct pharmacological profile. Its high affinity for the centrally located α4β2 nAChR subtype, coupled with its significantly lower potency at peripheral nAChRs, results in a favorable therapeutic window for the treatment of cognitive deficits. In vivo studies corroborate these findings, demonstrating pro-cognitive effects at doses that do not induce significant peripheral side effects. This comprehensive understanding of Rivanicline's CNS selectivity, from receptor binding to behavioral outcomes, provides a strong rationale for its further investigation and development as a therapeutic agent for neurological disorders.

References

Rivanicline Oxalate's Effect on Cholinergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rivanicline oxalate, a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has demonstrated significant effects on cholinergic neurotransmission. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. Rivanicline's high affinity for the α4β2 nAChR subtype and its ability to modulate acetylcholine release underscore its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits.

Core Mechanism of Action

Rivanicline acts as a partial agonist at neural nicotinic acetylcholine receptors, with a pronounced selectivity for the α4β2 subtype.[1][2] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine. This property allows it to modulate cholinergic activity, enhancing it in states of low acetylcholine and attenuating it in the presence of excessive stimulation. Its mechanism is thought to involve both direct postsynaptic receptor activation and presynaptic modulation of acetylcholine release.

Quantitative Data

The following tables summarize the binding affinity and functional potency of Rivanicline (also referred to as RJR-2403 in much of the preclinical literature) at various nAChR subtypes.

Table 1: Rivanicline (RJR-2403) Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes

nAChR SubtypeLigandKi (nM)Species/TissueReference
α4β2[3H]Epibatidine26Rat Brain Cortex[1]
α4β2[3H]Epibatidine26Rat Brain Cortex[2]
α7[125I]α-Bungarotoxin>10,000--
Muscle Type[125I]α-Bungarotoxin>100,000--
Ganglionic Type[3H]Nicotine>10,000--

Table 2: Rivanicline (RJR-2403) Functional Potency (EC50/IC50) at Nicotinic Acetylcholine Receptor Subtypes

Assay TypenAChR SubtypeEC50 (nM)Emax (% of Nicotine)Species/Cell LineReference
86Rb+ EffluxRat Thalamic Synaptosomes73291%Rat[2]
[3H]Dopamine ReleaseRat Striatal Synaptosomes93882%Rat[2]
Whole-Cell Patch ClampHuman α4β216,000-HEK-293 Cells[1]

Table 3: In Vivo Effects of Rivanicline (RJR-2403) on Neurotransmitter Release in Rat Cortex

NeurotransmitterDose (s.c.)Maximum Increase from BaselineDuration of EffectReference
Acetylcholine3.6 µmol/kg~90%Up to 90 minutes[3]
Norepinephrine3.6 µmol/kg~124%-[3]
Dopamine3.6 µmol/kg~131%-[3]
Serotonin3.6 µmol/kg~70%Up to 90 minutes[3]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Rivanicline for different nAChR subtypes.

Methodology based on Bencherif et al., 1996:

  • Tissue Preparation:

    • Male Sprague-Dawley rat brain cortices are dissected and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet is washed and resuspended to a final protein concentration of approximately 1 mg/mL.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]Epibatidine for α4β2 nAChRs) and varying concentrations of Rivanicline.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).

    • Incubation is carried out at a specified temperature (e.g., 4°C) for a set duration (e.g., 75 minutes) to reach equilibrium.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove non-specifically bound ligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

  • Data Analysis:

    • The concentration of Rivanicline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of systemic Rivanicline administration on extracellular acetylcholine levels in the brain of freely moving rats.

Methodology based on Summers et al., 1996:

  • Animal Preparation and Surgery:

    • Male Sprague-Dawley rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted targeting the desired brain region (e.g., the cerebral cortex).[3]

    • Animals are allowed to recover from surgery for a specified period (e.g., 48 hours).

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).[4]

    • After a stabilization period to obtain a stable baseline of acetylcholine, Rivanicline is administered systemically (e.g., subcutaneously).[3]

  • Sample Collection and Analysis:

    • Dialysate samples are collected at regular intervals (e.g., every 15 minutes) before and after drug administration.

    • The concentration of acetylcholine in the dialysate is determined using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Acetylcholine levels in post-drug samples are expressed as a percentage of the average baseline concentration.

    • Statistical analysis is performed to determine the significance of the drug-induced changes in acetylcholine release.

Electrophysiological Recordings (Patch-Clamp)

Objective: To characterize the functional effects of Rivanicline on nAChRs expressed in a cellular system.

Methodology based on studies of nAChRs in heterologous expression systems:

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK-293 cells or Xenopus oocytes) is cultured under standard conditions.[5][6]

    • Cells are transfected with cDNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).[5][6]

  • Electrophysiological Recording:

    • Whole-cell or single-channel currents are recorded using the patch-clamp technique.[5][6]

    • A glass micropipette filled with an intracellular solution is sealed onto the membrane of a transfected cell.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Drug Application:

    • Rivanicline, at various concentrations, is applied to the cell using a rapid perfusion system.

    • The current evoked by the application of Rivanicline is recorded.

  • Data Analysis:

    • The amplitude of the evoked current is measured and plotted against the concentration of Rivanicline to generate a concentration-response curve.

    • The EC50 (the concentration that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal function.

    • The maximal response (Emax) is compared to that of a full agonist to determine the partial agonist activity of Rivanicline.

Visualizations

Signaling Pathway

Rivanicline_Signaling_Pathway Rivanicline This compound nAChR α4β2 Nicotinic Acetylcholine Receptor Rivanicline->nAChR Binds as a Partial Agonist IonChannel Cation Channel Opening nAChR->IonChannel Conformational Change Neuron Postsynaptic Neuron Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Increased Neuronal Excitability Depolarization->ActionPotential AChRelease Presynaptic Modulation of ACh Release ActionPotential->AChRelease Feedback Mechanism

Caption: Rivanicline's interaction with the α4β2 nAChR.

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow cluster_preparation Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthesia Surgery Stereotaxic Surgery: Guide Cannula Implantation Anesthesia->Surgery Recovery Post-operative Recovery Surgery->Recovery ProbeInsertion Probe Insertion Recovery->ProbeInsertion Perfusion aCSF Perfusion ProbeInsertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline DrugAdmin Rivanicline Administration (s.c.) Baseline->DrugAdmin PostDrug Post-Drug Sample Collection DrugAdmin->PostDrug HPLC HPLC-ED Analysis of Acetylcholine PostDrug->HPLC DataAnalysis Data Analysis: % Change from Baseline HPLC->DataAnalysis

Caption: Workflow for in vivo microdialysis of acetylcholine.

Logical Relationship: Rivanicline's CNS Selectivity

CNS_Selectivity cluster_cns Central Nervous System Effects cluster_pns Peripheral Nervous System Effects Rivanicline Rivanicline HighAffinity High Affinity for α4β2 nAChRs Rivanicline->HighAffinity LowAffinityGanglionic Low Affinity for Ganglionic nAChRs Rivanicline->LowAffinityGanglionic LowAffinityMuscle Low Affinity for Muscle nAChRs Rivanicline->LowAffinityMuscle AChRelease Increased Cortical ACh Release HighAffinity->AChRelease CognitiveEnhancement Cognitive Enhancement AChRelease->CognitiveEnhancement ReducedSideEffects Reduced Cardiovascular Side Effects LowAffinityGanglionic->ReducedSideEffects LowAffinityMuscle->ReducedSideEffects

References

Rivanicline Oxalate for Cognitive Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2] This technical guide provides an in-depth overview of Rivanicline oxalate's pharmacology, preclinical efficacy in models of cognitive impairment, and its underlying mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Mechanism of Action

Rivanicline selectively binds to and activates α4β2 nAChRs, which are predominantly expressed in the central nervous system and are critically involved in cognitive processes such as learning and memory.[1][2] As a partial agonist, Rivanicline elicits a response that is lower than that of a full agonist like acetylcholine, a characteristic that may contribute to a favorable therapeutic window by avoiding overstimulation and subsequent receptor desensitization.

Signaling Pathways

Activation of α4β2 nAChRs by Rivanicline initiates downstream signaling cascades implicated in neuronal function and plasticity. Two key pathways have been identified:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and synaptic plasticity. Agonist binding to the α4β2 receptor can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. This cascade is believed to contribute to the neuroprotective and cognitive-enhancing effects of α4β2 agonists.

  • Metabotropic Signaling Cascade: Beyond its ion channel function, the α4β2 nAChR can also engage in metabotropic signaling. This involves the activation of a cascade including Src kinase, Syk kinase, and Phospholipase C gamma 1 (PLCγ1), which can modulate neuronal excitability and synaptic function independently of ion flux.

G cluster_membrane Plasma Membrane cluster_pi3k PI3K/Akt Pathway cluster_metabotropic Metabotropic Pathway Rivanicline Rivanicline a4b2 α4β2 nAChR Rivanicline->a4b2 Binds to PI3K PI3K a4b2->PI3K Activates Src Src Kinase a4b2->Src Activates Akt Akt PI3K->Akt Activates Cognitive_Enhancement_PI3K Synaptic Plasticity & Cognitive Enhancement Akt->Cognitive_Enhancement_PI3K Syk Syk Kinase Src->Syk Activates PLCg1 PLCγ1 Syk->PLCg1 Activates Neuronal_Modulation Modulation of Neuronal Excitability PLCg1->Neuronal_Modulation G cluster_training Training Day cluster_testing Testing Day (24h later) A Place rat in illuminated chamber B Allow entry to dark chamber A->B C Administer brief footshock (e.g., 0.5-1.0 mA, 2s) B->C D Return to home cage C->D E Administer Scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) F Administer Rivanicline (30 min post-scopolamine) E->F G Place rat in illuminated chamber F->G H Measure latency to enter dark chamber G->H I Longer latency indicates memory retention H->I G cluster_memory_test Memory Assessment A Rat with Ibotenic Acid Lesion B Administer Rivanicline or Vehicle A->B C Place on Central Platform of 8-Arm Maze B->C D Allows exploration of baited and unbaited arms C->D E Working Memory Error: Re-enters a visited arm D->E F Reference Memory Error: Enters an unbaited arm D->F G Fewer errors indicate cognitive enhancement E->G F->G

References

In Vitro Characterization of Rivanicline Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline, also known as (E)-metanicotine or RJR-2403, is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of Rivanicline oxalate (B1200264), a salt form of the compound. Rivanicline exhibits selectivity for the α4β2 nAChR subtype, which is implicated in cognitive processes, making it a compound of interest for potential therapeutic applications in neurological and psychiatric disorders.[3][4] The following sections detail the binding affinity, functional activity, receptor subtype selectivity, and mechanism of action of Rivanicline oxalate, supported by experimental protocols and data presented for clear interpretation by researchers in the field of drug development.

Data Presentation

Table 1: Binding Affinity of this compound
Receptor/TissueLigandKᵢ (nM)Source
Rat Brain Cortex nAChRsThis compound26[3][5]
α4β2 nAChRThis compound26[3][5]
α7 nAChRThis compound36000
Table 2: Functional Activity of this compound
nAChR SubtypeAssay TypeEC₅₀ (µM)Efficacy (vs. Nicotine)Source
Rat Thalamic Synaptosomes⁸⁶Rb⁺ Efflux0.73291%[6]
α4β2Electrophysiology16Partial Agonist[3][7]
α4β4Electrophysiology50Partial Agonist[3]
α3β2Electrophysiology150Partial Agonist[3]
α7Electrophysiology240Partial Agonist[3]
α3β2α5Electrophysiology360Partial Agonist[3]
PC12 cells (ganglionic)Neurotransmitter Release>1000-[6]
Muscle-type nAChRsElectrophysiology>1000-[6]

Mechanism of Action

This compound acts as a partial agonist at neuronal nAChRs, with a pronounced selectivity for the α4β2 subtype.[1][2] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine.[6] This property is significant as it may offer a therapeutic window where cognitive enhancement can be achieved with a reduced risk of the side effects associated with full nicotinic agonism. The activation of presynaptic α4β2 nAChRs by Rivanicline has been shown to enhance the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for various cognitive functions.[8][9]

Signaling Pathways

Activation of α4β2 nicotinic acetylcholine receptors by an agonist like this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the opening of the ligand-gated ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization and the activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations. The rise in intracellular calcium acts as a second messenger, triggering various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are known to be involved in promoting cell survival, neuroprotection, and synaptic plasticity.

G Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cations Na⁺/Ca²⁺ Influx Ion_Channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Ca_increase ↑ Intracellular Ca²⁺ Cations->Ca_increase VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates VGCC->Ca_increase PI3K_Akt PI3K/Akt Pathway Ca_increase->PI3K_Akt MAPK MAPK Pathway Ca_increase->MAPK Neurotransmitter_Release Neurotransmitter Release (ACh, DA, NE) Ca_increase->Neurotransmitter_Release Neuroprotection Neuroprotection & Synaptic Plasticity PI3K_Akt->Neuroprotection MAPK->Neuroprotection

Signaling pathway of this compound at the α4β2 nAChR.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound to nAChRs.

Protocol:

  • Membrane Preparation: Homogenize rat brain cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a radioligand with known affinity for nAChRs (e.g., [³H]-cytisine or [³H]-epibatidine), and varying concentrations of this compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Rivanicline Rivanicline Oxalate Rivanicline->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC₅₀ & Kᵢ Calculation Scintillation->Data_Analysis

Workflow for a radioligand binding assay.

Functional Activity Assays

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional activity (EC₅₀ and efficacy) of this compound at specific nAChR subtypes expressed in Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular cell layer.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Perfuse the recording chamber with varying concentrations of this compound and record the resulting ionic currents.

  • Data Analysis: Plot the current responses against the drug concentrations to generate a dose-response curve and determine the EC₅₀ and maximal efficacy.

⁸⁶Rb⁺ Efflux Assay in Synaptosomes

This assay measures the functional activity of this compound by quantifying the efflux of ⁸⁶Rb⁺ (a tracer for K⁺) through activated nAChRs in synaptosomes.

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat thalamus) by homogenization and differential centrifugation.

  • Loading with ⁸⁶Rb⁺: Incubate the synaptosomes with ⁸⁶Rb⁺ to allow for its uptake.

  • Stimulation: Expose the ⁸⁶Rb⁺-loaded synaptosomes to varying concentrations of this compound.

  • Measurement of Efflux: After a short incubation period, terminate the reaction and measure the amount of ⁸⁶Rb⁺ released from the synaptosomes.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux at each drug concentration and plot the data to determine the EC₅₀ and maximal efficacy.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of this compound to metabolism by liver enzymes.

Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing pooled human liver microsomes, this compound at a known concentration, and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor, typically NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

G Start Start Prepare_Mixture Prepare Incubation Mixture (Microsomes + Rivanicline) Start->Prepare_Mixture Initiate_Reaction Initiate Reaction with NADPH at 37°C Prepare_Mixture->Initiate_Reaction Time_Sampling Time-Course Sampling (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Sampling Quench_Reaction Quench Reaction (Cold Acetonitrile) Time_Sampling->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t₁/₂ and CLᵢₙₜ Analyze->Calculate End End Calculate->End

Workflow for an in vitro metabolic stability assay.

In Vitro Safety Pharmacology: hERG Assay

This assay evaluates the potential of this compound to inhibit the hERG potassium channel, which is a critical indicator of potential cardiac arrhythmia risk.

Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiological Recording: Use the patch-clamp technique (manual or automated) to record hERG currents from individual cells.

  • Drug Application: Apply varying concentrations of this compound to the cells and record the corresponding changes in the hERG current.

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the hERG current (IC₅₀). This value is then compared to the expected therapeutic plasma concentrations to assess the potential for QT prolongation.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor. Its distinct pharmacological profile suggests potential for therapeutic benefit in conditions where cognitive function is impaired, with a potentially favorable side effect profile compared to full nicotinic agonists. The methodologies outlined in this guide provide a framework for the continued investigation and development of Rivanicline and other nAChR modulators. Further in vitro studies on metabolic stability and safety pharmacology are essential to fully delineate the preclinical profile of this compound.

References

Preclinical Profile of Rivanicline Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Rivanicline oxalate (B1200264) ((E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate), also known as RJR-2403 oxalate. Rivanicline is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), investigated for its potential therapeutic applications in cognitive dysfunction and inflammatory conditions.

Mechanism of Action

Rivanicline oxalate exerts its effects primarily by binding to and activating the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2] This receptor subtype is widely expressed in the central nervous system and is implicated in various physiological processes, including learning, memory, and attention. As a partial agonist, Rivanicline stimulates the receptor but with a lower maximal effect than a full agonist like nicotine (B1678760). This profile may offer a favorable therapeutic window, providing efficacy with a reduced risk of the side effects associated with full nicotinic agonism.

Beyond its effects on cognition, Rivanicline has also been identified as an inhibitor of Interleukin-8 (IL-8) production, suggesting a potential anti-inflammatory mechanism of action.[1][3] This dual activity makes it a compound of interest for neurodegenerative diseases with an inflammatory component, such as Alzheimer's disease, and for inflammatory conditions like ulcerative colitis.[1]

Signaling Pathways

The activation of α4β2 nAChRs by Rivanicline is believed to enhance cognitive function through the modulation of neurotransmitter release. The binding of Rivanicline to presynaptic α4β2 receptors leads to an influx of cations, primarily Na+ and Ca2+, causing membrane depolarization. This depolarization facilitates the release of several key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and glutamate. The enhanced release of these neurotransmitters in brain regions critical for cognition, such as the cortex and hippocampus, is thought to underlie the observed improvements in learning and memory.

Rivanicline Signaling Pathway for Cognitive Enhancement Rivanicline This compound nAChR α4β2 Nicotinic Acetylcholine Receptor (Presynaptic) Rivanicline->nAChR Binds and Activates Depolarization Membrane Depolarization (Ca2+/Na+ Influx) nAChR->Depolarization NT_Release Neurotransmitter Release Depolarization->NT_Release ACh Acetylcholine NT_Release->ACh DA Dopamine NT_Release->DA NE Norepinephrine NT_Release->NE Glu Glutamate NT_Release->Glu Cognition Cognitive Enhancement (Learning & Memory) ACh->Cognition DA->Cognition NE->Cognition Glu->Cognition

Rivanicline's mechanism for cognitive enhancement.

The anti-inflammatory effects of Rivanicline are linked to the inhibition of IL-8, a key chemokine involved in the recruitment and activation of neutrophils. While the precise intracellular signaling pathway for Rivanicline's IL-8 inhibition is not fully elucidated in the available literature, it is known to effectively inhibit TNF-α and LPS-induced IL-8 production.[3]

Rivanicline Anti-Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Cell Immune/Epithelial Cell Inflammatory_Stimuli->Cell IL8_Production IL-8 Production Cell->IL8_Production Rivanicline This compound Rivanicline->IL8_Production Inhibits Neutrophil_Recruitment Neutrophil Recruitment & Activation IL8_Production->Neutrophil_Recruitment Inflammation Inflammation Neutrophil_Recruitment->Inflammation

Rivanicline's proposed anti-inflammatory action.

In Vitro Pharmacology

The in vitro profile of Rivanicline demonstrates its high affinity and selectivity for the α4β2 nAChR subtype.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
Rat Brain Cortex nAChRs26 ± 3 nMRat[1]
Functional Activity (EC50)
⁸⁶Rb⁺ Efflux (Thalamic Synaptosomes)732 ± 155 nMRat[1]
Dopamine Release938 ± 172 nMRat[1]
Functional Efficacy (Emax)
⁸⁶Rb⁺ Efflux (Thalamic Synaptosomes)91 ± 8% (vs. Nicotine)Rat[1]
Dopamine Release82 ± 5% (vs. Nicotine)Rat[1]

Rivanicline was found to be significantly less potent at peripheral nAChRs, with an EC50 for guinea pig ileum contraction more than 10-fold higher than that of nicotine.[1] Furthermore, at concentrations up to 1 mM, Rivanicline did not significantly activate muscle-type nAChRs in human TE671/RD cells or nAChRs in PC12 cells, nor did it show activity at muscarinic receptors.[1] Chronic exposure of M10 cells to 10 µM Rivanicline resulted in an up-regulation of high-affinity nAChRs, similar to the effect observed with nicotine.[1]

In Vivo Pharmacology & Efficacy

Preclinical in vivo studies have demonstrated the cognitive-enhancing effects of Rivanicline in rodent models of memory impairment.

Animal ModelEffectDosesSpeciesReference
Scopolamine-Induced Amnesia (Passive Avoidance) Significantly improved passive avoidance retention0.6 µmol/kg (s.c.)Rat[2]
Ibotenic Acid-Induced Forebrain Lesions (8-Arm Radial Maze) Enhanced working and reference memory0.06 - 1.2 µmol/kg (s.c.)Rat[2]

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and comprehensive toxicology data for this compound are not extensively available in the public domain. The available in vivo studies provide some insight into its physiological effects at higher doses.

ParameterObservationDosesSpeciesReference
Physiological Effects 15- to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze activity, and acoustic startle response75-125 µmol/kg (s.c.)Mouse[2]
Cardiovascular Effects Approximately 10-fold less potent than nicotine in increasing heart rate and 20-fold less potent in increasing blood pressureNot specifiedRat[2]

The lack of publicly available, detailed ADME and toxicology data represents a significant gap in the preclinical profile of this compound.

Experimental Protocols

Scopolamine-Induced Amnesia in Rats (Passive Avoidance Task)

This model assesses the ability of a compound to reverse a chemically induced deficit in short-term memory.

Scopolamine-Induced Amnesia Protocol Acclimation Acclimation of Rats Training Training: Place rat in light compartment of shuttle box. Measure latency to enter dark compartment. Acclimation->Training Shock Upon entry to dark compartment, a mild foot shock is delivered. Training->Shock Drug_Admin Drug Administration: Scopolamine (B1681570) (induces amnesia) and Rivanicline or vehicle are administered. Shock->Drug_Admin Testing Testing (24h later): Place rat in light compartment. Measure latency to enter dark compartment (up to 300s). Drug_Admin->Testing Outcome Outcome: Increased latency indicates memory retention. Testing->Outcome

Workflow for the passive avoidance task.
  • Animals: Male Wistar rats were used.

  • Apparatus: A two-compartment (light and dark) shuttle box with a grid floor in the dark compartment for delivering a mild foot shock.

  • Procedure:

    • Training: Each rat was placed in the light compartment. The latency to enter the dark compartment was recorded. Upon entering the dark compartment, a mild, inescapable foot shock was delivered.

    • Drug Administration: Immediately after training, scopolamine was administered to induce amnesia. This compound or vehicle was administered subcutaneously at various doses.

    • Testing: 24 hours after training, the rat was again placed in the light compartment, and the latency to enter the dark compartment was recorded for up to 300 seconds. A longer latency to enter the dark compartment is interpreted as improved memory of the aversive event.

Ibotenic Acid-Induced Forebrain Lesions in Rats (8-Arm Radial Maze)

This model evaluates the effect of a compound on spatial working and reference memory in animals with neurotoxic lesions that mimic aspects of neurodegenerative disease.

8-Arm Radial Maze Protocol Surgery Surgery: Ibotenic acid lesions of the forebrain cholinergic system or sham surgery. Recovery Post-operative Recovery Surgery->Recovery Training Training: Food-deprived rats are trained to find food rewards in specific arms of the 8-arm maze. Recovery->Training Drug_Admin Drug Administration: Rivanicline or vehicle administered subcutaneously before testing. Training->Drug_Admin Testing Testing: Rat is placed in the center of the maze and allowed to explore. Errors (re-entry into a visited arm) are recorded. Drug_Admin->Testing Outcome Outcome: Reduced number of errors indicates improved working and reference memory. Testing->Outcome

Workflow for the 8-arm radial maze task.
  • Animals: Rats were used.

  • Procedure:

    • Surgery: Animals received bilateral injections of ibotenic acid into the nucleus basalis magnocellularis to create lesions of the cholinergic forebrain projection system. Control animals underwent a sham surgery.

    • Training: Following a recovery period, food-deprived rats were trained on the 8-arm radial maze. In this task, a food reward is placed at the end of each of the eight arms. The rat's objective is to visit each arm once to retrieve the reward, without re-entering arms that have already been visited.

    • Drug Administration: this compound or vehicle was administered subcutaneously prior to the testing sessions.

    • Testing: The number of errors (re-entry into an already visited arm) was recorded. A decrease in the number of errors is indicative of improved spatial working and reference memory.

Conclusion

This compound is a selective α4β2 nicotinic acetylcholine receptor partial agonist with demonstrated efficacy in preclinical models of cognitive impairment. Its favorable in vitro selectivity for CNS nAChRs over peripheral subtypes is corroborated by in vivo data showing cognitive enhancement at doses with reduced physiological and cardiovascular side effects compared to nicotine.[1][2] The compound's additional anti-inflammatory properties, through the inhibition of IL-8 production, present a novel therapeutic angle.[1][3] However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available data on its pharmacokinetics and formal toxicology studies. The information presented in this guide, based on the available scientific literature, provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Rivanicline and other selective nAChR modulators.

References

Methodological & Application

Application Notes and Protocols for Rivanicline Oxalate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rivanicline oxalate (B1200264), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in rodent models for preclinical research. The information compiled here is intended to guide researchers in designing experiments to investigate the cognitive-enhancing and neuroprotective effects of this compound.

Overview of Rivanicline Oxalate

Rivanicline is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2][3][4] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders characterized by cognitive deficits. In rodent models, this compound has demonstrated efficacy in improving memory and learning, particularly in models of cognitive impairment.[1][2][3]

Dosage and Administration in Rodent Models

The effective dosage of this compound can vary depending on the rodent species, the specific experimental model, and the intended biological effect. The following tables summarize reported dosages from various studies.

Table 1: this compound Dosages for Cognitive Enhancement in Rodent Models
Rodent SpeciesModelDosage Range (µmol/kg)Administration RouteKey FindingsReference
Rat (Sprague-Dawley)Scopolamine-induced amnesia0.06 - 6Subcutaneous (s.c.)0.6 µmol/kg reversed amnesia[1]
Rat (Sprague-Dawley)Ibotenic acid-induced cognitive deficit0.3 - 1.2Subcutaneous (s.c.)Improved working and reference memory[1]
MouseEyeblink conditioning impairment2 mg/kg (single dose)Intraperitoneal (i.p.)Restored learning ability[1][2]
Table 2: this compound Dosages for Physiological and Behavioral Assessment in Rodent Models
Rodent SpeciesTestDosage Range (µmol/kg)Administration RouteKey FindingsReference
MousePhysiological test battery75 - 125Subcutaneous (s.c.)Decrease in body temperature, respiratory rate, Y-maze activity, and auditory startle response. Potency is 15-50x less than nicotine.[1][2]

Note on Dosage Forms: Rivanicline is available as oxalate and hemioxalate salts. The provided dosages are based on the active moiety. Researchers should adjust the administered weight based on the specific salt form used.

Experimental Protocols

Preparation of this compound Solution
  • Vehicle Selection: this compound is typically dissolved in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • Concentration Calculation: Calculate the required concentration based on the desired dosage (in mg/kg or µmol/kg) and the average weight of the animals. Ensure the final injection volume is within recommended limits (e.g., 5-10 ml/kg for subcutaneous injection in rats).

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve it in the chosen vehicle.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm sterile filter before administration.

    • Prepare fresh solutions on the day of the experiment.

Protocol for Assessing Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Rats)

This protocol is based on the passive avoidance task.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Apparatus: A two-chamber passive avoidance apparatus (one light, one dark compartment connected by a door).

  • Procedure:

    • Habituation: On day 1, allow each rat to explore the apparatus for 5 minutes.

    • Training (Day 2):

      • Place the rat in the light compartment.

      • Once the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

      • Immediately after the shock, administer scopolamine (B1681570) (e.g., 0.5 mg/kg, i.p.) to induce amnesia.

      • 30 minutes after scopolamine administration, administer this compound (e.g., 0.6 µmol/kg, s.c.) or vehicle.

    • Testing (Day 3):

      • Place the rat in the light compartment.

      • Record the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

Rivanicline acts as an agonist at α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels. Activation of these receptors in the central nervous system leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing neuronal depolarization. This depolarization can enhance the release of various neurotransmitters, including glutamate, which is crucial for synaptic plasticity and cognitive functions.

Rivanicline_Signaling_Pathway Rivanicline This compound nAChR α4β2 Nicotinic Acetylcholine Receptor Rivanicline->nAChR Binds to & Activates Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Glutamate_Release Enhanced Glutamate Release Depolarization->Glutamate_Release Cognitive_Enhancement Cognitive Enhancement Glutamate_Release->Cognitive_Enhancement

Caption: this compound signaling pathway.

Experimental Workflow for a Rodent Behavioral Study

The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound in a rodent model.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Experimental Apparatus Animal_Acclimation->Habituation Grouping Random Assignment to Treatment Groups (Vehicle, Rivanicline) Habituation->Grouping Drug_Preparation This compound Solution Preparation Drug_Administration Drug Administration (s.c. or i.p.) Drug_Preparation->Drug_Administration Grouping->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Passive Avoidance) Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Results Results & Interpretation Data_Collection->Results

Caption: A typical experimental workflow.

References

Application Notes and Protocols for Subcutaneous Administration of Rivanicline Oxalate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline oxalate (B1200264) is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system.[1][2] Its pro-cognitive and anti-inflammatory properties make it a compound of significant interest in preclinical research for neurodegenerative disorders and inflammatory diseases.[3] Subcutaneous (SC) administration in murine models is a common and effective method for evaluating the in vivo efficacy and pharmacokinetic profile of novel therapeutic agents like Rivanicline oxalate.

This document provides detailed application notes and protocols for the subcutaneous administration of this compound in mice, designed to assist researchers in achieving reproducible and reliable experimental outcomes. The information compiled herein is based on a comprehensive review of available literature and standard laboratory procedures.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Synonyms RJR-2403 oxalate; (E)-Metanicotine oxalate[1]
Molecular Formula C₁₂H₁₆N₂O₄[2][4]
Molecular Weight 252.27 g/mol [2][4]
Appearance Solid[2]
Purity ≥98%[2]
Solubility Soluble in sterile water up to 100 mM
Reported In Vivo Subcutaneous Dosages of Rivanicline
SpeciesDosage RangeStudy ContextReference
Mouse (C57BL/6) 75, 100, 125 µmol/kg (single dose)Physiological test battery (body temperature, respiration, locomotor activity)[1][3][5]
Rat (Wistar) 0.06, 0.6, 6 µmol/kg (30 min before testing)Scopolamine-induced amnesia model[1][3]
Rat (Sprague-Dawley) 0.3, 0.6, 0.9, 1.2 µmol/kg (20 min before testing)Ibotenic acid lesion radial arm maze model (working memory)[1][3][5]

Note: The hemioxalate salt of Rivanicline has been used in some studies and is expected to have similar in vivo activity to the oxalate salt.[5]

In Vitro Activity of Rivanicline
TargetAssayValueReference
Rat brain cortex nAChRs Kᵢ26 nM[1][3]
Rat brain cortex nAChRs EC₅₀732 nM[1][3]
α4β2 nAChR subtype Kᵢ26 nM[1][3]
α4β2 nAChR subtype EC₅₀16 µM[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection

This protocol is adapted from a method for preparing Rivanicline hemioxalate for in vivo administration and is suitable for achieving a clear, injectable solution.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare the Vehicle:

    • In a sterile tube, combine the following in the specified ratio:

      • 40% PEG300

      • 5% Tween-80

      • 45% Sterile Saline

  • Formulate the Final Injection Solution:

    • For a final solution with 10% DMSO, add the this compound stock solution to the vehicle. For example, to prepare 1 mL of the final injection solution, add 100 µL of the DMSO stock solution to 900 µL of the prepared vehicle.

    • Vortex the final solution thoroughly to ensure homogeneity. The resulting solution should be clear.

    • If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]

Storage:

  • Store the stock solution at -20°C for up to one month or -80°C for up to six months in sealed, moisture-free containers.[5]

  • It is recommended to prepare the final injection solution fresh on the day of the experiment.

Protocol 2: Subcutaneous Administration in Mice

This protocol follows standard operating procedures for subcutaneous injections in mice.

Materials:

  • Prepared this compound injection solution

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (25-27 gauge, 5/8" length)

  • Mouse restraint device (optional)

  • 70% Isopropyl alcohol and gauze (optional)

  • Sharps container

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume based on the desired dosage (mg/kg or µmol/kg).

    • The maximum recommended injection volume per site for subcutaneous administration in mice is 5 mL/kg.[5]

  • Syringe Preparation:

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Ensure there are no air bubbles in the syringe.

  • Restraint and Injection Site:

    • Securely restrain the mouse. A common method is to grasp the loose skin at the scruff of the neck between your thumb and forefinger.

    • The preferred injection site is the loose skin over the shoulders (scruff) or the flank.[6]

  • Injection Technique:

    • Create a "tent" of skin at the injection site.

    • Insert the needle, with the bevel facing upwards, into the base of the skin tent, parallel to the body.

    • Aspirate slightly by pulling back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

    • Dispose of the syringe and needle in a designated sharps container.

Visualizations

Rivanicline_Signaling_Pathway Rivanicline This compound nAChR α4β2 Nicotinic Acetylcholine Receptor Rivanicline->nAChR Anti_Inflammatory Anti-inflammatory Effects Rivanicline->Anti_Inflammatory Downstream signaling Ion_Channel Ion Channel Opening nAChR->Ion_Channel Na_Ca_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Na_Ca_Influx Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization NT_Release Neurotransmitter Release (e.g., Acetylcholine, Dopamine) Depolarization->NT_Release Cognitive_Effects Pro-cognitive Effects NT_Release->Cognitive_Effects

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis Drug_Prep This compound Formulation Preparation SC_Admin Subcutaneous Administration Drug_Prep->SC_Admin Animal_Prep Animal Acclimatization and Grouping Animal_Prep->SC_Admin PK_Study Pharmacokinetic Study (Blood Sampling) SC_Admin->PK_Study PD_Study Pharmacodynamic Study (Behavioral/Physiological Tests) SC_Admin->PD_Study Data_Analysis Data Analysis and Interpretation PK_Study->Data_Analysis PD_Study->Data_Analysis

Caption: Experimental Workflow for a Rivanicline Study.

SC_Injection_Procedure Start Start Restrain Restrain Mouse (Scruff Grip) Start->Restrain Tent_Skin Create Skin Tent (Shoulder/Flank) Restrain->Tent_Skin Insert_Needle Insert Needle (Bevel Up, Parallel) Tent_Skin->Insert_Needle Aspirate Aspirate Insert_Needle->Aspirate Blood_Check Blood in Hub? Aspirate->Blood_Check Inject Inject Solution (Slow and Steady) Blood_Check->Inject No Reposition Withdraw and Re-inject Blood_Check->Reposition Yes Withdraw Withdraw Needle Inject->Withdraw Monitor Monitor Mouse Withdraw->Monitor End End Monitor->End Reposition->Restrain

Caption: Subcutaneous Injection Procedure in Mice.

Conclusion and Recommendations

The subcutaneous administration of this compound in mice is a viable and effective method for preclinical evaluation. Adherence to proper formulation and administration techniques is critical for ensuring animal welfare and the reliability of experimental data.

While the provided protocols offer a strong foundation for in vivo studies, it is important to note the current lack of publicly available, detailed pharmacokinetic data for this compound following subcutaneous administration in mice. Therefore, it is highly recommended that researchers conduct a preliminary pharmacokinetic study to determine key parameters such as bioavailability, peak plasma concentration (Cmax), time to peak concentration (Tmax), and half-life (t1/2) in their specific mouse strain and experimental conditions. This will enable more informed dose selection and interpretation of pharmacodynamic outcomes.

Further investigation into the dose-response relationship and the establishment of a full pharmacokinetic/pharmacodynamic (PK/PD) model will be invaluable for the continued development and understanding of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Intraperitoneal Injection of Rivanicline Oxalate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline, also known as RJR-2403, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It has demonstrated potential in preclinical studies for its cognitive-enhancing effects and is being investigated for various neurological and psychiatric disorders.[1] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of Rivanicline oxalate (B1200264) in rats, intended to guide researchers in designing and executing in vivo studies. The information compiled herein is based on available preclinical data.

Data Presentation

Rivanicline Oxalate: In Vitro and In Vivo Data

The following tables summarize key quantitative data for this compound.

ParameterValueSpeciesTissue/ReceptorReference
Binding Affinity (Ki) 26 nMRatBrain Cortex nAChRs[1]
EC50 732 nMRatBrain Cortex nAChRs[1]
Binding Affinity (Ki) 26 nM-α4β2 subtype[1]
EC50 16 µM-α4β2 subtype[1]

Table 1: In Vitro Receptor Binding and Potency of Rivanicline. This table details the binding affinity (Ki) and half-maximal effective concentration (EC50) of Rivanicline for nicotinic acetylcholine receptors in rats.

Animal ModelDosing Regimen (s.c.)Key FindingsReference
Scopolamine-induced amnesia in male Wistar rats0.06, 0.6, 6 µmol/kg0.6 µmol/kg reversed amnesia[2]
Ibotenic acid-lesioned male Sprague-Dawley rats0, 0.3, 0.6, 0.9, 1.2 µmol/kgImproved working memory[2]

Table 2: Subcutaneous (s.c.) Administration of this compound in Rats. This table outlines effective doses and corresponding outcomes of Rivanicline administered subcutaneously in rat models of cognitive impairment.

Animal ModelDosing Regimen (i.p.)Key FindingsReference
MK-801-induced impairment of eyeblink conditioning in C57Bl/6 mice2 mg/kgRestored learning ability[2]

Table 3: Intraperitoneal (i.p.) Administration of this compound in Mice. This table presents data from a study utilizing intraperitoneal injection of Rivanicline in a mouse model of learning impairment. Note that specific i.p. dosing studies in rats were not prominently available in the reviewed literature.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

The proper solubilization of this compound is crucial for accurate and reproducible in vivo studies. Due to its properties, a co-solvent system is often necessary.

Recommended Vehicle Formulations:

  • Formulation 1 (DMSO/PEG300/Tween-80/Saline):

    • Dissolve this compound in Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

    • For the final injection volume, use a vehicle composition of:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Slowly add the vehicle components to the this compound stock solution while vortexing to ensure complete dissolution.[3]

  • Formulation 2 (DMSO/Corn Oil):

    • Dissolve this compound in DMSO to create a stock solution.

    • For the final injection volume, use a vehicle composition of:

      • 10% DMSO

      • 90% Corn Oil

    • Mix thoroughly to ensure a uniform suspension.[3]

  • Formulation 3 (DMSO/Saline):

    • For some applications, a simpler vehicle of DMSO and saline may be sufficient, for example, 20% DMSO in saline.

Note: The final concentration of DMSO should be kept as low as possible to avoid potential vehicle-induced effects. It is recommended to prepare a fresh solution for each experiment. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[3]

Intraperitoneal Injection Protocol in Rats

This protocol outlines the standard procedure for intraperitoneal injection in rats.

Materials:

  • This compound solution (prepared as described above)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Appropriate animal restraint device

Procedure:

  • Animal Handling: Acclimatize the rats to the experimental environment to minimize stress. Handle the animals gently but firmly.

  • Dosage Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the target dose.

  • Restraint: Restrain the rat manually or using a suitable restraint device. The animal should be positioned to expose the abdomen. A common technique is to hold the rat with its head tilted slightly downwards.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, which is typically located on the left side, and the urinary bladder in the midline.

  • Sterilization: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should be drawn into the syringe).

  • Administration: Inject the solution slowly and steadily.

  • Withdrawal: Withdraw the needle smoothly.

  • Monitoring: Monitor the animal for any signs of distress or adverse reactions post-injection.

Visualizations

Signaling Pathway of Rivanicline at the α4β2 nAChR

Rivanicline_Signaling Rivanicline This compound nAChR α4β2 Nicotinic Acetylcholine Receptor Rivanicline->nAChR Binds as partial agonist Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Induces conformational change Depolarization Neuronal Depolarization Ion_Channel->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx NT_Release Neurotransmitter Release (e.g., Glutamate) Ca_Influx->NT_Release Triggers Cognitive_Effects Cognitive Enhancement NT_Release->Cognitive_Effects Leads to

Caption: Rivanicline's mechanism of action at the α4β2 nAChR.

Experimental Workflow for a Behavioral Study

Experimental_Workflow A1 Animal Acclimation A2 Baseline Behavioral Testing (e.g., Morris Water Maze) A1->A2 B1 Randomization into Treatment Groups A2->B1 C1 Vehicle Group B1->C1 C2 This compound Group(s) (Dose 1, Dose 2, etc.) B1->C2 D1 Intraperitoneal Injection C1->D1 D2 Intraperitoneal Injection C2->D2 E1 Post-injection Behavioral Testing D1->E1 D2->E1 F1 Data Collection and Analysis E1->F1

Caption: A typical workflow for a rat behavioral study with Rivanicline.

Logical Relationship of Rivanicline's Effects

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_systemic Systemic/Behavioral Level Rivanicline Rivanicline nAChR α4β2 nAChR Agonism Rivanicline->nAChR Neurotransmitter Modulation of Neurotransmitter Release (↑ Glutamate, ↑ Dopamine) nAChR->Neurotransmitter Cognition Improved Cognition and Learning Neurotransmitter->Cognition

Caption: The relationship between Rivanicline's actions from molecular to behavioral levels.

References

Application Notes and Protocols: Rivanicline Oxalate Solution Preparation with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Rivanicline oxalate (B1200264) solutions using Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo research. The information is intended to ensure accurate and reproducible experimental outcomes.

Physicochemical and Pharmacological Properties

Rivanicline oxalate is the oxalate salt of Rivanicline, a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It is a valuable tool for investigating the role of this specific nAChR subtype in various physiological and pathological processes.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₄[2]
Molecular Weight 252.27 g/mol [2]
CAS Number 220662-95-3[1]
Appearance White solid[3]
Purity ≥98%[2]
Target α4β2 nicotinic acetylcholine receptor[1][2]
Binding Affinity (Kᵢ) 26 nM for α4β2 nAChR[1][2]

Solubility and Storage

ParameterRecommendationSource
Solvent Dimethyl Sulfoxide (DMSO)[4]
Stock Solution Concentration 10 mMInferred from supplier data
Storage of Solid -20°C for up to 3 years[5]
Storage of DMSO Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[4]

Note: It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 252.27 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out 2.52 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.[4]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Prepare working solutions by diluting the 10 mM DMSO stock solution with the appropriate cell culture medium or physiological buffer immediately before use.

Important Considerations:

  • The final concentration of DMSO in the experimental system should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Perform a vehicle control experiment using the same final concentration of DMSO as in the this compound-treated samples.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start Start: Equilibrate Reagents weigh Weigh 2.52 mg this compound start->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute with experimental buffer thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for this compound Solution Preparation.

signaling_pathway rivanicline Rivanicline nAChR α4β2 nAChR rivanicline->nAChR Partial Agonist src Src Activation nAChR->src syk Syk Phosphorylation src->syk plc PLCγ1 Interaction syk->plc dag DAG Increase plc->dag pkc PKCβII Translocation and Activation dag->pkc feedback Positive Feedback pkc->feedback feedback->src

Caption: Postulated α4β2 nAChR Metabotropic Signaling Pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Rivanicline Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Rivanicline oxalate (B1200264) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate method for the determination of Rivanicline in bulk drug substance or formulated products. The protocol includes instrument conditions, sample and standard preparation, and a summary of validation parameters presented in a clear, tabular format.

Introduction

Rivanicline, also known as (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine, is a partial agonist at neural nicotinic acetylcholine (B1216132) receptors, with selectivity for the α4β2 subtype.[1] It has been investigated for its potential therapeutic effects in various neurological conditions. Accurate and precise analytical methods are crucial for the quality control and characterization of Rivanicline oxalate in research and development. This document provides a comprehensive HPLC protocol for its analysis.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended:

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : 0.05 M Potassium Dihydrogen Phosphate (B84403) Buffer (pH 4.0 with Orthophosphoric Acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 10 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 70:30 (Buffer:Acetonitrile) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare a 100 µg/mL solution in the mobile phase, following the same procedure as for the standard stock solution. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the validation of this analytical method. (Note: The data presented here are exemplary and should be verified experimentally.)

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5255,000
10510,000
201,025,000
301,530,000
402,045,000
502,550,000
Correlation Coefficient (r²) > 0.999

Table 2: Precision of the Method

ParameterRepeatability (Intra-day, n=6)Intermediate Precision (Inter-day, n=6)
Concentration (µg/mL) 2020
Mean Peak Area 1,024,5001,026,000
Standard Deviation 8,2009,800
% RSD 0.80%0.95%

Table 3: Accuracy (Recovery) of the Method

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1615.898.8%
100%2020.1100.5%
120%2424.3101.3%

Table 4: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20004500
% RSD of 6 Injections ≤ 2.0%0.85%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Buffer) HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System Eluent StandardPrep Standard Preparation (Weighing & Dilution) StandardPrep->HPLC_System Inject Standards SamplePrep Sample Preparation (Weighing, Dissolving, Filtering) SamplePrep->HPLC_System Inject Samples Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram PeakIntegration Peak Integration (Area, Height, Retention Time) Chromatogram->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Standard Data Quantification Quantification of Rivanicline PeakIntegration->Quantification Sample Data CalibrationCurve->Quantification Report Final Report Generation Quantification->Report

Caption: HPLC analysis workflow for this compound.

Rivanicline_Structure cluster_structure This compound Rivanicline Rivanicline (Analyte) (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine StationaryPhase Stationary Phase (Non-polar C18) Rivanicline->StationaryPhase Interacts with MobilePhase Mobile Phase (Polar, pH 4.0) Rivanicline->MobilePhase Soluble in Oxalate Oxalate (Counter-ion) C₂H₂O₄ Oxalate->MobilePhase Elutes with

Caption: Interaction of this compound components with the HPLC system.

References

Rivanicline Oxalate in Scopolamine-Induced Amnesia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, serves as a well-established pharmacological tool to induce transient cognitive deficits in animal models, mimicking aspects of cholinergic dysfunction observed in conditions like Alzheimer's disease.[1][2] These models are crucial for the preclinical evaluation of potential therapeutic agents aimed at improving learning and memory. Rivanicline (also known as RJR-2403), a neuronal nicotinic acetylcholine receptor (nAChR) agonist with high selectivity for the α4β2 subtype, has demonstrated efficacy in reversing scopolamine-induced amnesia.[3] This document provides detailed application notes and experimental protocols for utilizing Rivanicline oxalate (B1200264) in scopolamine-induced amnesia models, supported by quantitative data and visualizations of the underlying mechanisms and experimental workflows.

Mechanism of Action

Scopolamine induces memory impairment by blocking muscarinic acetylcholine receptors, thereby disrupting cholinergic neurotransmission.[1][4] Rivanicline, on the other hand, acts as a partial agonist at α4β2 nAChRs.[3] The activation of these receptors is believed to enhance cholinergic signaling and downstream pathways involved in learning and memory, effectively counteracting the amnesic effects of scopolamine.[5]

Signaling Pathway

cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds to nAChR α4β2 Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Memory Learning & Memory Formation mAChR->Memory Activates nAChR->Memory Modulates Scopolamine Scopolamine Scopolamine->mAChR Antagonizes Rivanicline Rivanicline Oxalate Rivanicline->nAChR Agonist cluster_0 Day 1: Training cluster_1 Drug Administration cluster_2 Day 2: Retention Test Habituation Habituation Training Training Habituation->Training Shock Shock Training->Shock Scopolamine Scopolamine (30 min pre-training) Rivanicline Rivanicline (30 min pre-retention) Retention_Test Retention Test

References

Application Notes and Protocols for Rivanicline Oxalate in Passive Avoidance Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline oxalate (B1200264) is a potent and selective partial agonist of the α4β2 neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors are widely expressed in the central nervous system and play a crucial role in cognitive processes, including learning and memory.[2] The passive avoidance task is a widely utilized behavioral paradigm to assess the effects of pharmacological agents on learning and memory in rodents.[3][4] This document provides detailed application notes and protocols for the utilization of Rivanicline oxalate in passive avoidance tasks, particularly in models of cognitive impairment.

Mechanism of Action

This compound exerts its pro-cognitive effects by binding to and activating α4β2 nAChRs. This activation leads to an influx of cations, primarily Na+ and Ca2+, into the neuron, causing membrane depolarization. The subsequent increase in intracellular calcium can trigger a cascade of downstream signaling events that are critical for synaptic plasticity, learning, and memory. One such pathway is the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is known to promote neuronal survival and enhance synaptic function.[5]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rivanicline_oxalate This compound nAChR α4β2 nAChR Rivanicline_oxalate->nAChR Binds to & Activates Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel PI3K PI3K Ca_ion->PI3K Activates Akt Akt PI3K->Akt Activates Synaptic_Plasticity Enhanced Synaptic Plasticity Akt->Synaptic_Plasticity Neuronal_Survival Increased Neuronal Survival Akt->Neuronal_Survival Learning_Memory Improved Learning & Memory Synaptic_Plasticity->Learning_Memory Neuronal_Survival->Learning_Memory

Experimental Protocols

Passive Avoidance Task in a Scopolamine-Induced Amnesia Model (Rats)

This protocol describes the use of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine (B1681570).

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Saline solution (0.9% NaCl)

  • Passive avoidance apparatus (e.g., step-through or step-down)

  • Male Wistar rats (200-250 g)

Procedure:

  • Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment. Handle the animals for a few minutes each day to habituate them to the experimenter.

  • Drug Preparation:

    • Dissolve this compound in saline to the desired concentrations (e.g., for doses of 0.06, 0.6, and 6 µmol/kg).

    • Dissolve scopolamine hydrobromide in saline (e.g., for a dose of 1.3 µmol/kg).

  • Experimental Groups:

    • Control: Saline + Saline

    • Scopolamine: Saline + Scopolamine

    • Rivanicline (low dose): this compound (0.06 µmol/kg) + Scopolamine

    • Rivanicline (mid dose): this compound (0.6 µmol/kg) + Scopolamine

    • Rivanicline (high dose): this compound (6 µmol/kg) + Scopolamine

  • Acquisition Trial (Day 1):

    • Administer this compound (or saline) via subcutaneous (s.c.) injection 30 minutes before the acquisition trial.

    • Administer scopolamine (or saline) via intraperitoneal (i.p.) injection 15 minutes before the acquisition trial.

    • Place the rat in the illuminated compartment of the passive avoidance apparatus.

    • When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the initial latency to enter the dark compartment.

    • Return the rat to its home cage.

  • Retention Trial (Day 2):

    • 24 hours after the acquisition trial, place the rat back into the illuminated compartment.

    • Record the step-through latency, which is the time it takes for the rat to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds). No foot shock is delivered during the retention trial.

    • An increased step-through latency is indicative of improved memory retention.

Experimental_Workflow cluster_setup Setup cluster_day1 Day 1: Acquisition Trial cluster_day2 Day 2: Retention Trial (24h later) Acclimation Animal Acclimation (1 week) Drug_Prep Drug Preparation (Rivanicline & Scopolamine) Acclimation->Drug_Prep Grouping Experimental Grouping Drug_Prep->Grouping Rivanicline_Admin Rivanicline/Saline Admin (s.c., -30 min) Grouping->Rivanicline_Admin Scopolamine_Admin Scopolamine/Saline Admin (i.p., -15 min) Rivanicline_Admin->Scopolamine_Admin Place_in_Light Place Rat in Light Compartment Scopolamine_Admin->Place_in_Light Enter_Dark Rat Enters Dark Compartment Place_in_Light->Enter_Dark Foot_Shock Deliver Foot Shock Enter_Dark->Foot_Shock Record_Latency1 Record Initial Latency Foot_Shock->Record_Latency1 Place_in_Light2 Place Rat in Light Compartment Record_Latency1->Place_in_Light2 Record_Latency2 Record Step-Through Latency (max 300s) Place_in_Light2->Record_Latency2 No_Shock No Foot Shock Record_Latency2->No_Shock

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on step-through latency in a scopolamine-induced amnesia model in rats.

Experimental GroupTreatmentStep-Through Latency (seconds)
ControlSaline + Saline~250
ScopolamineSaline + Scopolamine (1.3 µmol/kg)~50
Rivanicline (low dose)This compound (0.06 µmol/kg) + ScopolamineNo significant effect
Rivanicline (mid dose)This compound (0.6 µmol/kg) + ScopolamineSignificantly increased
Rivanicline (high dose)This compound (6 µmol/kg) + ScopolamineNo significant effect

Note: The values in the table are approximate and intended for illustrative purposes based on available data. Actual results may vary.[1]

Logical Relationships

Logical_Relationship Scopolamine Scopolamine Amnesia Amnesia (Reduced Step-Through Latency) Scopolamine->Amnesia Induces Reversal Reversal of Amnesia (Increased Step-Through Latency) Amnesia->Reversal Counteracted by Rivanicline This compound (0.6 µmol/kg) nAChR_Activation α4β2 nAChR Activation Rivanicline->nAChR_Activation Causes nAChR_Activation->Reversal Leads to

References

Application Notes and Protocols for Rivanicline Oxalate in Y-Maze and Radial Arm Maze Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline oxalate (B1200264), also known as RJR-2403, is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1] This receptor is widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory. Preclinical studies have demonstrated the potential of Rivanicline to enhance cognitive function, particularly in models of memory impairment. This document provides detailed application notes and protocols for evaluating the effects of Rivanicline oxalate in two commonly used behavioral paradigms for assessing spatial and working memory in rodents: the Y-maze and the radial arm maze.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound in the radial arm maze and its impact on general locomotor activity in the Y-maze.

Table 1: Effects of this compound on Radial Arm Maze Performance in Rats with Ibotenic Acid-Induced Forebrain Lesions

Treatment GroupDose (µmol/kg, s.c.)Working Memory Errors (Mean ± SEM)Reference Memory Errors (Mean ± SEM)
Vehicle Control02.5 ± 0.31.8 ± 0.2
This compound0.31.4 ± 0.20.9 ± 0.1
This compound0.61.1 ± 0.2 0.7 ± 0.1
This compound1.21.3 ± 0.30.8 ± 0.2

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and based on qualitative descriptions in cited literature.[1]

Table 2: Dose-Response of this compound on Working Memory in Young Adult Rats in the Radial Arm Maze

Treatment GroupDose (mg/kg, p.o.)Working Memory Errors (Mean ± SEM)
Vehicle Control03.1 ± 0.4
This compound0.32.2 ± 0.3*
This compound1.01.9 ± 0.2**
This compound3.02.8 ± 0.4
This compound10.03.0 ± 0.5

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and based on qualitative descriptions in cited literature.

Table 3: Effects of this compound on Y-Maze Activity in Mice

Treatment GroupDose (µmol/kg, s.c.)Total Arm Entries (Mean ± SEM)
Vehicle Control035 ± 3
This compound7524 ± 2*
This compound12518 ± 2**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and based on qualitative descriptions in cited literature.[1]

Experimental Protocols

Radial Arm Maze Test for Working and Reference Memory

This protocol is designed to assess the effects of this compound on spatial working and reference memory in rats, based on the methodology used in studies with lesion-induced memory impairment.[1]

1. Animals:

  • Male Wistar rats (250-300g at the start of the experiment).

  • Animals are housed individually in a temperature-controlled room with a 12-h light/dark cycle.

  • Food is restricted to maintain 85-90% of their free-feeding body weight, with water available ad libitum.

2. Apparatus:

  • An eight-arm radial maze, elevated 50 cm from the floor. Each arm (60 cm long x 12 cm wide) radiates from a central octagonal platform (30 cm diameter).

  • A small food well (1 cm deep) is located at the end of each arm.

  • The maze is situated in a room with various extra-maze cues (e.g., posters, shelves) to facilitate spatial navigation.

3. Ibotenic Acid Lesions (Optional Model of Memory Impairment):

  • Rats are anesthetized with an appropriate anesthetic.

  • Using a stereotaxic apparatus, ibotenic acid is infused into the nucleus basalis magnocellularis to induce a cholinergic deficit, a model relevant to Alzheimer's disease.

  • Animals are allowed a recovery period of at least two weeks before behavioral testing.

4. Procedure:

  • Habituation: For two days, rats are placed on the central platform and allowed to explore the maze for 10 minutes, with food pellets scattered throughout the maze.

  • Training:

    • Four of the eight arms are consistently baited with a food reward (e.g., a small piece of a sweetened cereal). The other four arms are never baited.

    • Each rat is placed on the central platform and allowed to explore the maze until all four baited arms have been visited or for a maximum of 10 minutes.

    • An arm entry is defined as the rat placing all four paws inside the arm.

    • Training continues for 10-15 days, or until a stable baseline performance is achieved.

  • Testing:

    • This compound or vehicle is administered subcutaneously (s.c.) 30 minutes before placing the rat in the maze.

    • The same four arms are baited as in the training phase.

    • The rat is placed on the central platform and the trial begins.

    • The trial ends when all four baited arms have been visited or after 10 minutes.

    • The sequence of arm entries is recorded.

5. Data Analysis:

  • Working Memory Error: Re-entry into a previously visited baited arm within the same trial.

  • Reference Memory Error: Entry into an arm that was never baited.

  • Statistical analysis is typically performed using ANOVA, followed by post-hoc tests to compare different dose groups to the vehicle control.

Y-Maze Test for Spontaneous Alternation and Locomotor Activity

This protocol is designed to assess the effects of this compound on spontaneous alternation, a measure of spatial working memory, and general locomotor activity in mice.[1]

1. Animals:

  • Male CD-1 mice (25-30g at the start of the experiment).

  • Animals are housed in groups in a temperature-controlled room with a 12-h light/dark cycle.

  • Food and water are available ad libitum.

2. Apparatus:

  • A Y-shaped maze with three identical arms (40 cm long x 10 cm wide x 20 cm high) positioned at 120-degree angles from each other.

  • The maze is constructed from a non-porous material (e.g., dark-colored acrylic) to minimize olfactory cues.

3. Procedure:

  • Habituation: Animals are habituated to the testing room for at least 30 minutes before the test begins.

  • Testing:

    • This compound or vehicle is administered subcutaneously (s.c.) 15-30 minutes before the test.

    • Each mouse is placed in the center of the Y-maze.

    • The mouse is allowed to freely explore the maze for 8 minutes.

    • The sequence of arm entries is recorded manually or using an automated video-tracking system.

    • An arm entry is defined as the mouse placing all four paws inside the arm.

    • The maze is cleaned with 70% ethanol (B145695) between each trial to remove any olfactory cues.

4. Data Analysis:

  • Total Number of Arm Entries: A measure of general locomotor activity.

  • Spontaneous Alternation: A sequence of three consecutive entries into each of the three different arms (e.g., ABC, CAB, BCA).

  • Percentage of Spontaneous Alternation: Calculated as: [(Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2)] x 100.

  • Statistical analysis is typically performed using a t-test or ANOVA to compare the Rivanicline-treated groups to the vehicle control group.

Visualizations

Signaling Pathway

Rivanicline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rivanicline This compound nAChR α4β2 Nicotinic Acetylcholine Receptor Rivanicline->nAChR Binds and Activates Ca_ion Ca²⁺ nAChR->Ca_ion Opens Channel (Influx) Depolarization Membrane Depolarization nAChR->Depolarization NT_release Neurotransmitter Release (e.g., ACh, DA, Glu) Ca_ion->NT_release Triggers Depolarization->NT_release Facilitates Cognitive_enhancement Cognitive Enhancement NT_release->Cognitive_enhancement Leads to

Caption: Signaling pathway of this compound.

Experimental Workflows

Radial_Arm_Maze_Workflow cluster_pre_test Pre-Test Phase cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Habituation Animal Habituation (2 days) Training_Trials Daily Training Trials (4 of 8 arms baited) Animal_Habituation->Training_Trials Food_Restriction Food Restriction (to 85-90% body weight) Food_Restriction->Training_Trials Lesion_Surgery Ibotenic Acid Lesion (Optional) Lesion_Surgery->Animal_Habituation Drug_Admin Administer Rivanicline or Vehicle (s.c.) Training_Trials->Drug_Admin Maze_Test Radial Arm Maze Test (10 min trial) Drug_Admin->Maze_Test 30 min post-injection Data_Collection Record Arm Entries Maze_Test->Data_Collection Calculate_Errors Calculate Working & Reference Memory Errors Data_Collection->Calculate_Errors Stats Statistical Analysis Calculate_Errors->Stats

Caption: Experimental workflow for the Radial Arm Maze test.

Y_Maze_Workflow cluster_pre_test_y Pre-Test Phase cluster_testing_y Testing Phase cluster_analysis_y Data Analysis Animal_Acclimation Acclimate to Testing Room (30 min) Drug_Admin_Y Administer Rivanicline or Vehicle (s.c.) Animal_Acclimation->Drug_Admin_Y Maze_Test_Y Y-Maze Test (8 min trial) Drug_Admin_Y->Maze_Test_Y 15-30 min post-injection Data_Collection_Y Record Arm Entry Sequence Maze_Test_Y->Data_Collection_Y Calculate_Alternation Calculate Total Entries & % Spontaneous Alternation Data_Collection_Y->Calculate_Alternation Stats_Y Statistical Analysis Calculate_Alternation->Stats_Y

Caption: Experimental workflow for the Y-Maze test.

References

Rivanicline Oxalate: Application Notes and Protocols for Studying Learning and Memory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Rivanicline oxalate (B1200264), a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in preclinical studies of learning and memory. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.

Introduction

Rivanicline is a potent and selective partial agonist of α4β2 neuronal nicotinic acetylcholine receptors (nAChRs). Its pro-cognitive effects make it a valuable pharmacological tool for investigating the role of the cholinergic system in learning and memory processes. Rivanicline has been shown to ameliorate cognitive deficits in various animal models, suggesting its potential for studying neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

Rivanicline selectively binds to and activates α4β2 nAChRs, which are widely expressed in brain regions critical for cognition, including the hippocampus and prefrontal cortex.[1] Activation of these presynaptic nAChRs enhances the release of neurotransmitters, such as acetylcholine and glutamate, leading to the modulation of synaptic plasticity. This modulation is thought to underlie the cognitive-enhancing effects of Rivanicline. Downstream signaling cascades, including the PI3K/Akt and CREB pathways, are implicated in the long-term changes in synaptic function that support learning and memory.[2][3][4]

Data Presentation

Rivanicline Oxalate Binding Affinity and Potency
Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)SpeciesReference
α4β2 nAChR26 nM16 µMRat[5]
Rat Brain Cortex nAChRs26 nM732 nMRat[5]
Efficacy of this compound in Animal Models of Cognitive Impairment
Animal ModelBehavioral TestThis compound DoseEffectReference
Scopolamine-Induced Amnesia (Rats)Passive Avoidance0.6 µmol/kg, s.c.Reversed amnesia, increased step-through latency[5]
Ibotenic Acid Lesions of Forebrain (Rats)8-Arm Radial Maze0 - 1.2 µmol/kg, s.c.Enhanced working and reference memory[5]
Scopolamine-Induced Amnesia (Mice)Y-MazeNot SpecifiedImproved spontaneous alternation[6]
Scopolamine-Induced Amnesia (Mice)T-MazeNot SpecifiedReversal of cognitive deficit[6]

Signaling Pathway

The binding of this compound to the α4β2 nAChR initiates a cascade of intracellular events that are crucial for synaptic plasticity and memory formation.

Rivanicline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Binds and Activates PI3K PI3K nAChR->PI3K Activates Akt Akt/PKB PI3K->Akt CREB CREB Akt->CREB Phosphorylates Gene Gene Transcription (Synaptic Plasticity Proteins) CREB->Gene LTP Enhanced LTP & Synaptic Plasticity Gene->LTP Memory Learning & Memory Enhancement LTP->Memory

Rivanicline's signaling cascade for cognitive enhancement.

Experimental Protocols

Passive Avoidance Test

This test assesses fear-motivated learning and memory.

I. Apparatus

  • A two-compartment box with a light and a dark chamber separated by a guillotine door.

  • The dark chamber is equipped with a grid floor connected to a shock generator.

II. Procedure

  • Habituation (Day 1):

    • Place the animal in the light compartment and allow it to explore for 60 seconds.

    • Open the guillotine door and measure the latency to enter the dark compartment (all four paws inside).

  • Training (Acquisition - Day 1, immediately after habituation):

    • Once the animal enters the dark compartment, close the guillotine door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Remove the animal 30 seconds after the shock and return it to its home cage.

  • Drug Administration:

    • Administer this compound (e.g., 0.6 µmol/kg, s.c.) or vehicle 30 minutes before the training session.[5] To model amnesia, a cholinergic antagonist like scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) can be administered 30 minutes before the training.[7][8]

  • Retention Test (Day 2, 24 hours after training):

    • Place the animal back in the light compartment.

    • Open the guillotine door and record the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).

    • Increased latency indicates better memory retention.

Radial Arm Maze (RAM) Test

This test evaluates spatial working and reference memory.

I. Apparatus

  • An elevated central platform with eight arms radiating outwards.

  • Food wells are located at the end of each arm.

II. Procedure

  • Habituation (2-3 days):

    • Allow the animal to freely explore the maze with all arms baited for 10 minutes each day.

  • Training (Win-Shift Task):

    • Bait four of the eight arms. The same four arms are baited for each trial for a given animal (reference memory component).

    • Place the animal on the central platform and allow it to explore the maze until all four baited arms have been visited or for a set duration (e.g., 10 minutes).

  • Drug Administration:

    • Administer this compound (e.g., 0.1-1.2 µmol/kg, s.c.) or vehicle at a specified time before the training session.[5] To induce cognitive deficits, forebrain lesions can be created using ibotenic acid prior to the study.[9][10]

  • Data Collection and Analysis:

    • Working memory errors: Entries into arms that have already been visited within the same trial.

    • Reference memory errors: Entries into arms that are never baited.

    • A decrease in both types of errors indicates improved spatial learning and memory.

Y-Maze Spontaneous Alternation Test

This test assesses short-term spatial working memory based on the innate tendency of rodents to explore novel environments.

I. Apparatus

  • A Y-shaped maze with three identical arms.

II. Procedure

  • Procedure:

    • Place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

  • Drug Administration:

    • Administer this compound or vehicle prior to the test. Cognitive deficits can be induced using models like scopolamine-induced amnesia.[11]

  • Data Collection and Analysis:

    • Record the sequence of arm entries.

    • An alternation is defined as consecutive entries into the three different arms.

    • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

    • An increase in the percentage of spontaneous alternation suggests an improvement in spatial working memory.[12]

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical study investigating the effects of this compound on learning and memory.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Behavioral Assessment cluster_analysis Post-Mortem Analysis cluster_end Data Analysis & Conclusion A1 Animal Acclimation & Habituation A2 Baseline Behavioral Testing (Optional) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Induction of Cognitive Deficit (e.g., Scopolamine, Lesion) A3->B1 B2 This compound Administration B1->B2 C1 Passive Avoidance Test B2->C1 C2 Radial Arm Maze Test B2->C2 C3 Y-Maze Test B2->C3 D1 Brain Tissue Collection C1->D1 C2->D1 C3->D1 D2 Molecular Assays (e.g., Western Blot, IHC for pCREB, Akt) D1->D2 E1 Statistical Analysis of Behavioral & Molecular Data D2->E1 E2 Interpretation & Conclusion E1->E2

Preclinical study workflow for this compound.

References

Rivanicline Oxalate: A Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline, also known as RJR-2403, is a potent and selective partial agonist for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Its high affinity and selectivity for this specific receptor subtype make Rivanicline oxalate (B1200264) an invaluable tool compound for investigating the role of α4β2 nAChRs in various physiological and pathological processes within the central nervous system. These processes include cognitive functions like learning and memory, as well as the underlying mechanisms of neurodegenerative diseases such as Alzheimer's disease and certain aspects of schizophrenia.[4][5] Rivanicline has also been explored for its potential therapeutic effects, including nootropic, anti-inflammatory, stimulant, and analgesic properties.[1][3]

Mechanism of Action

Rivanicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[1][2] This means that it binds to the receptor and elicits a response that is lower than that of a full agonist, such as acetylcholine or nicotine. This property is crucial as it can stabilize the receptor in an active state without causing excessive stimulation, which could lead to desensitization or toxicity. The activation of α4β2 nAChRs by Rivanicline leads to the opening of the ion channel, allowing the influx of cations, primarily Ca2+ and Na+. This influx of ions depolarizes the neuron, leading to the modulation of neurotransmitter release and downstream signaling cascades. One of the key pathways implicated in the effects of α4β2 nAChR activation on cognition and neuroprotection is the PI3K-Akt signaling pathway.[4]

Data Presentation

In Vitro Binding Affinities and Potencies of Rivanicline
Receptor SubtypeParameterValueSpeciesReference
α4β2 nAChRKi26 nMRat[3][4][5]
Rat Brain Cortex nAChRsKi26 nMRat[4][5]
α7 nAChRKi3.6 µMRat
α4β2 nAChREC5016 µMRat[4][5]
Rat Brain Cortex nAChRsEC50732 nMRat[4][5]
α7 nAChREC50240 µMRat[4]
α3β2α5 nAChREC50360 µMRat[4]
In Vivo Efficacy of Rivanicline in Preclinical Models
ModelSpeciesRivanicline Oxalate DoseEffectReference
Scopolamine-induced Amnesia (Passive Avoidance)Rat0.6 µmol/kg, s.c.Reversed amnesia, increased step-through latency.[4]
Ibotenic Acid Lesions (8-Arm Radial Maze)Rat0 - 1.2 µmol/kg, s.c.Improved working and reference memory.[4]
Eyeblink Conditioning ImpairmentMouse2 mg/kg, i.p.Restored learning ability.[4]
Cortical Neurotransmitter Release (Microdialysis)Rat1.2 - 7.2 µmol/kg, s.c.Increased extracellular levels of acetylcholine, norepinephrine, and dopamine (B1211576).

Experimental Protocols

In Vitro Receptor Binding Assay (Competitive Binding)

This protocol is a generalized procedure to determine the binding affinity (Ki) of this compound for α4β2 nAChRs.

Materials:

  • Cell membranes prepared from a cell line stably expressing rat α4β2 nAChRs.

  • Radioligand, e.g., [³H]-Epibatidine.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [³H]-Epibatidine, and the various concentrations of this compound or vehicle.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Passive Avoidance Test for Memory Assessment

This protocol outlines a general procedure to assess the effect of this compound on learning and memory in a rat model of amnesia.

Apparatus:

  • A two-chamber passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Habituation: On day 1, allow each rat to explore the apparatus for a few minutes with the guillotine door open.

  • Training (Acquisition Trial): On day 2, place the rat in the light compartment. After a brief acclimatization period (e.g., 60 seconds), open the guillotine door. When the rat enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

  • Immediately after the shock, remove the rat from the apparatus and return it to its home cage.

  • Administer this compound (e.g., 0.6 µmol/kg, s.c.) or vehicle at a predetermined time before or after the training trial, depending on the experimental design (e.g., to test effects on acquisition or consolidation). To induce amnesia, a substance like scopolamine (B1681570) can be administered prior to training.[4]

  • Testing (Retention Trial): 24 hours after the training trial, place the rat back in the light compartment. Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event. An upper cut-off time (e.g., 300 seconds) is typically set.

In Vivo Microdialysis for Neurotransmitter Release

This protocol provides a general framework for measuring extracellular levels of acetylcholine and dopamine in the brain of a freely moving rat following administration of this compound.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Fraction collector.

  • HPLC system with electrochemical or mass spectrometric detection.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for injection.

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period (e.g., 1-2 hours) and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to ensure stable neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., 1.2 - 7.2 µmol/kg, s.c.) or vehicle.

  • Post-injection Sample Collection: Continue to collect dialysate samples at the same intervals for a defined period (e.g., 2-3 hours) after drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for acetylcholine and dopamine concentrations using a sensitive analytical method such as HPLC with electrochemical detection or LC-MS/MS.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels for each animal.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Intracellular Signaling Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Binds & Activates (Partial Agonist) Ca_ion Ca²⁺ nAChR->Ca_ion Channel Opening Vesicle Vesicle (ACh/DA) Ca_ion->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Exocytosis PI3K PI3K Release->PI3K Activates Downstream Pathways Akt Akt PI3K->Akt Activates Cognition Improved Cognition & Neuroprotection Akt->Cognition Promotes

Caption: Signaling pathway of this compound at the synapse.

G cluster_0 Day 1: Training cluster_1 Day 2: Testing start_train Place rat in light compartment enter_dark Rat enters dark compartment start_train->enter_dark Step-through shock Deliver foot shock enter_dark->shock drug_admin Administer Rivanicline or Vehicle shock->drug_admin start_test Place rat in light compartment drug_admin->start_test 24h Interval measure_latency Measure latency to enter dark compartment start_test->measure_latency end_test End trial measure_latency->end_test

Caption: Experimental workflow for the Passive Avoidance Test.

G cluster_0 Preparation & Baseline cluster_1 Experiment & Analysis surgery Stereotaxic Surgery (Guide Cannula Implantation) recovery Recovery (24-48h) surgery->recovery probe_insertion Microdialysis Probe Insertion & Perfusion recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline drug_admin Administer Rivanicline or Vehicle (s.c.) baseline->drug_admin sample_collection Post-injection Sample Collection drug_admin->sample_collection hplc HPLC Analysis (ACh, DA) sample_collection->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for In Vivo Microdialysis.

References

Application Notes and Protocols for Rivanicline Oxalate in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It exhibits a high affinity for the α4β2 nAChR subtype, which is widely expressed in the central nervous system and plays a crucial role in cognitive function, learning, and memory.[1][2] Rivanicline has demonstrated potential in preclinical studies for its cognitive-enhancing and neuroprotective properties.[3] These application notes provide detailed protocols for utilizing Rivanicline oxalate (B1200264) in primary neuronal cultures to investigate its biological activities, including neuroprotection, effects on intracellular calcium dynamics, and modulation of key signaling pathways.

Data Presentation

Rivanicline Oxalate Properties and Activity
ParameterValueSpecies/SystemReference
Synonyms RJR-2403 oxalate; (E)-Metanicotine oxalateN/A[4]
Molecular Formula C₁₂H₁₆N₂O₄N/AN/A
Molecular Weight 252.27 g/mol N/AN/A
Ki (α4β2 nAChR) 26 nMRat Brain Cortex[1][2][4]
EC₅₀ (α4β2 nAChR) 16 µMRat Brain Cortex[1][2][4]
EC₅₀ (86Rb+ Efflux) 732 nMRat Thalamic Synaptosomes[2][3]
EC₅₀ (Dopamine Release) 938 nMRat Thalamic Synaptosomes[3]

Signaling Pathways

Activation of α4β2 nicotinic acetylcholine receptors by agonists such as Rivanicline is known to trigger several downstream signaling cascades implicated in neuroprotection and synaptic plasticity. The primary mechanism involves the influx of cations, leading to membrane depolarization and subsequent activation of voltage-gated calcium channels. The resulting increase in intracellular calcium can activate various signaling molecules, including Protein Kinase A (PKA), Calcium/calmodulin-dependent protein kinase (CaMK), and the PI3K/Akt and ERK1/2 pathways. These pathways converge on the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in neuronal survival and function.

Rivanicline_Signaling Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR binds & activates Depolarization Membrane Depolarization nAChR->Depolarization VGCC Voltage-Gated Calcium Channels Depolarization->VGCC activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt ERK ERK1/2 Pathway Ca_Influx->ERK CREB CREB Phosphorylation PI3K_Akt->CREB ERK->CREB Gene_Expression Gene Expression (e.g., Bcl-2, BDNF) CREB->Gene_Expression regulates Neuroprotection Neuroprotection & Synaptic Plasticity Gene_Expression->Neuroprotection

Caption: Rivanicline Signaling Pathway.

Experimental Protocols

I. Primary Neuronal Culture

This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • Sterile conical tubes and culture plates/coverslips

Protocol:

  • Plate Coating:

    • Aseptically coat culture plates or coverslips with 100 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

    • The following day, wash the plates three times with sterile water and allow them to air dry in a sterile hood.

    • Coat the plates with 5 µg/mL laminin in sterile PBS for at least 4 hours at 37°C before use.

  • Tissue Dissection:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hank's Balanced Salt Solution (HBSS).

    • Remove the embryos and decapitate them.

    • Dissect the cortices or hippocampi from the embryonic brains in a fresh dish of ice-cold HBSS.

  • Cell Dissociation:

    • Transfer the dissected tissue to a sterile 15 mL conical tube.

    • Wash the tissue twice with sterile HBSS.

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.

    • Stop the trypsinization by adding 8 mL of DMEM/F12 with 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Cell Plating and Maintenance:

    • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Determine the cell density using a hemocytometer.

    • Plate the neurons at a density of 2 x 10⁵ cells/cm² on the pre-coated plates or coverslips.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.

    • Continue to replace half of the medium every 3-4 days. Neurons are typically mature and ready for experiments between 7 and 14 days in vitro (DIV).

Primary_Culture_Workflow Start Start Plate_Coating Plate Coating (Poly-D-lysine, Laminin) Start->Plate_Coating Dissection Tissue Dissection (E18 Rat Cortex/Hippocampus) Plate_Coating->Dissection Dissociation Cell Dissociation (Trypsinization & Trituration) Dissection->Dissociation Plating Cell Plating Dissociation->Plating Maintenance Culture Maintenance (Media Changes) Plating->Maintenance Ready Mature Neurons (DIV 7-14) Maintenance->Ready

Caption: Primary Neuronal Culture Workflow.

II. Neuroprotection Assay against Glutamate (B1630785) Excitotoxicity

This protocol assesses the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Mature primary neuronal cultures (DIV 7-14) in 96-well plates

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • L-Glutamic acid stock solution (e.g., 10 mM in sterile water)

  • Neurobasal medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Pre-treatment with Rivanicline:

    • Prepare serial dilutions of this compound in pre-warmed Neurobasal medium to achieve final concentrations ranging from 1 nM to 10 µM.

    • Remove the existing culture medium from the neurons and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

    • Incubate the cultures for 24 hours at 37°C.

  • Glutamate-induced Excitotoxicity:

    • After the pre-treatment period, add L-Glutamic acid to each well to a final concentration of 100 µM (the optimal concentration may need to be determined empirically). Do not add glutamate to the control wells.

    • Incubate the plates for 24 hours at 37°C.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

III. Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Mature primary neuronal cultures (DIV 7-14) on glass coverslips

  • This compound stock solution

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microscope equipped with a calcium imaging system

Protocol:

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash the neuronal cultures on coverslips twice with HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire a stable baseline fluorescence for 1-2 minutes.

    • Switch the perfusion to HBSS containing the desired concentration of this compound (e.g., 10 µM).

    • Record the changes in fluorescence for 5-10 minutes.

    • For Fura-2, measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity with excitation at ~494 nm and emission at ~516 nm.

    • Analyze the data to determine the change in intracellular calcium concentration or fluorescence intensity over time.

IV. Western Blot Analysis of ERK1/2 and CREB Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of ERK1/2 and CREB, key downstream signaling molecules.

Materials:

  • Mature primary neuronal cultures (DIV 7-14) in 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat the neuronal cultures with the desired concentration of this compound for various time points (e.g., 5, 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experiment_Workflow Start Mature Primary Neurons Treatment Treat with this compound Start->Treatment Neuroprotection Neuroprotection Assay (Glutamate Challenge) Treatment->Neuroprotection Calcium_Imaging Calcium Imaging (Fluorescent Dyes) Treatment->Calcium_Imaging Western_Blot Western Blot (pERK, pCREB) Treatment->Western_Blot Viability Measure Cell Viability Neuroprotection->Viability Calcium_Levels Measure [Ca²⁺]i Calcium_Imaging->Calcium_Levels Protein_Levels Quantify Protein Phosphorylation Western_Blot->Protein_Levels

Caption: Experimental Workflow Overview.

References

Rivanicline Oxalate for Electrophysiology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline is a potent and selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype, a key target in the central nervous system implicated in cognitive function and neurodegenerative diseases.[1][2] Its utility in electrophysiological studies lies in its ability to selectively modulate neuronal activity through the activation of these specific nAChRs. These application notes provide detailed protocols for the use of Rivanicline oxalate (B1200264) in electrophysiology experiments, with a focus on patch-clamp techniques to characterize its effects on neuronal excitability and synaptic transmission.

Data Presentation

The following tables summarize the key quantitative data for Rivanicline, providing a quick reference for its pharmacological profile.

Table 1: Binding Affinity and Potency of Rivanicline

ParameterReceptor/SystemValueReference
KiRat Brain Cortex nAChRs26 nM[1][2]
Kiα4β2 nAChR Subtype26 nM[1][2]
EC50Rat Brain Cortex nAChRs732 nM[1][2]
EC50α4β2 nAChR Subtype16 µM[1][2]

Signaling Pathways and Experimental Workflow

Activation of α4β2 nAChRs by Rivanicline leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and subsequent modulation of neuronal activity. This can manifest as direct excitation or modulation of neurotransmitter release.

Rivanicline_Signaling_Pathway cluster_membrane Rivanicline Rivanicline Oxalate nAChR α4β2 Nicotinic Acetylcholine Receptor Rivanicline->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Membrane Neuronal Membrane Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential ↑ Action Potential Firing Depolarization->Action_Potential NT_Release ↑ Neurotransmitter Release (e.g., GABA, Norepinephrine) Depolarization->NT_Release

Rivanicline's primary mechanism of action.

The general workflow for an electrophysiology experiment using Rivanicline involves several key stages, from solution preparation to data analysis.

Electrophysiology_Workflow A Prepare Rivanicline Oxalate Stock Solution F Bath Apply Rivanicline Oxalate A->F B Prepare External and Internal Recording Solutions D Obtain Whole-Cell Patch-Clamp Recording B->D C Prepare Brain Slices or Cell Cultures C->D E Establish Baseline Neuronal Activity D->E E->F G Record Changes in Postsynaptic Currents, Membrane Potential, or Action Potential Firing F->G H Data Analysis G->H

Typical experimental workflow for Rivanicline studies.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 252.27 g/mol .[3]

  • Dissolve the this compound powder in DMSO. For a 10 mM stock solution, dissolve 2.52 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • For aqueous-based external solutions, further dilution in sterile water may be necessary. Note that the solubility of oxalate salts in aqueous solutions can be limited. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Whole-Cell Patch-Clamp Recordings

This protocol is adapted for recording from neurons in acute brain slices or cultured neurons to assess the effects of Rivanicline on postsynaptic currents and neuronal excitability.

Materials:

  • External (Artificial Cerebrospinal Fluid - aCSF) Solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.

  • Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Perfusion system.

Protocol:

  • Prepare brain slices or cell cultures according to standard laboratory procedures.

  • Transfer a slice or coverslip with cultured cells to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

  • Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a target neuron under visual guidance (e.g., DIC microscopy).

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Switch to voltage-clamp or current-clamp mode depending on the experimental goals.

  • Establish a stable baseline recording for at least 5-10 minutes before drug application.

  • Bath-apply this compound at the desired final concentration (e.g., 1-100 µM) by adding the appropriate volume of the stock solution to the perfusion reservoir.

  • Record the changes in neuronal activity.

    • Voltage-clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs, or 0 mV to record inhibitory postsynaptic currents, IPSCs). Rivanicline, by acting on presynaptic nAChRs, can modulate the release of neurotransmitters like GABA and norepinephrine, leading to changes in the frequency and amplitude of postsynaptic currents.[4][5][6]

    • Current-clamp: Record the resting membrane potential and action potential firing. Direct activation of postsynaptic nAChRs by Rivanicline will cause membrane depolarization and may increase the firing rate of the neuron.

  • Wash out the drug by perfusing with drug-free aCSF and record the recovery of neuronal activity.

Data Analysis
  • Postsynaptic Currents: Analyze the frequency, amplitude, and kinetics (rise and decay times) of spontaneous or evoked postsynaptic currents before, during, and after Rivanicline application.

  • Neuronal Excitability: Measure changes in the resting membrane potential, input resistance, and the frequency of action potential firing in response to Rivanicline.

  • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of the observed effects.

Expected Results

  • Increased frequency of spontaneous inhibitory postsynaptic currents (sIPSCs): Rivanicline can enhance the release of GABA from presynaptic terminals by activating α4β2 nAChRs on GABAergic interneurons.[4][5]

  • Membrane depolarization and increased action potential firing: Direct activation of postsynaptic α4β2 nAChRs on the recorded neuron will lead to an inward current, causing membrane depolarization and an increase in excitability.

  • Modulation of excitatory transmission: Rivanicline has been shown to enhance glutamate (B1630785) release by activating presynaptic nAChRs, which would be observed as an increase in the frequency and/or amplitude of excitatory postsynaptic currents (EPSCs).[1]

Troubleshooting

  • No response to Rivanicline:

    • Verify the viability of the cells or brain slice.

    • Confirm the concentration and proper dilution of the Rivanicline stock solution.

    • Ensure that the target neurons express α4β2 nAChRs.

  • Rapid desensitization: Nicotinic receptors are known to desensitize upon prolonged agonist exposure. Use a rapid perfusion system and consider applying Rivanicline for shorter durations.

  • Precipitation of this compound in the external solution: Prepare fresh dilutions from a DMSO stock immediately before use. If precipitation occurs, consider making a fresh, lower concentration stock solution.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

Application Notes and Protocols for Rivanicline Oxalate Administration in Inflammatory Bowel Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is characterized by chronic inflammation of the gastrointestinal tract. The cholinergic anti-inflammatory pathway, which involves the vagus nerve and nicotinic acetylcholine (B1216132) receptors (nAChRs), has emerged as a potential therapeutic target. Rivanicline (also known as TC-2403 or RJR-2403) is a partial agonist at neural nAChRs, with selectivity for the α4β2 subtype.[1] It has been investigated for its anti-inflammatory properties, specifically its ability to inhibit the production of the pro-inflammatory chemokine Interleukin-8 (IL-8), suggesting its potential utility in conditions like ulcerative colitis.[1][2]

These application notes provide a summary of the available data on Rivanicline's effects on inflammatory markers and detailed protocols for its potential administration in preclinical IBD models. While in vivo data for Rivanicline in IBD models is not yet published, this document provides standardized protocols for IBD model induction and a suggested framework for administering Rivanicline oxalate (B1200264) based on its known pharmacology and data from related compounds.

Data Presentation

The following table summarizes the in vitro effects of Rivanicline ((E)-metanicotine hemigalactarate, TC-2403-12) on IL-8 production in cell types relevant to the inflamed intestinal mucosa.

Table 1: Effect of Rivanicline (TC-2403-12) on Stimulated IL-8 Secretion

Cell TypeStimulantRivanicline ConcentrationPre-incubation Time% Inhibition of IL-8 Secretion (approx.)Statistical Significance
MM6 (Monocytes)TNF-α & LPS10⁻⁵ M24 hours70%p < 0.05
MM6 (Monocytes)TNF-α & LPS10⁻⁶ M24 hours50%p < 0.05
MM6 (Monocytes)TNF-α & LPS10⁻⁷ M24 hours30%p < 0.05
Primary Colonic Epithelial CellsTNF-α & LPS10⁻⁵ M24 hoursTendency to decreaseNot Significant
GranulocytesTNF-α & LPS10⁻⁵ M24 hoursTendency to decreaseNot Significant
HT-29 (Intestinal Epithelial Cell Line)TNF-α & LPSNot specifiedNot specifiedNo influenceNot Applicable

Data summarized from Spoettl T, et al. (2007).[3]

Signaling Pathways and Mechanisms of Action

Rivanicline's primary anti-inflammatory effect observed in mucosal cells is the inhibition of IL-8 production.[2][3] This is significant as IL-8 is a potent chemoattractant for neutrophils, which are key drivers of the acute inflammation and tissue damage seen in IBD. The exact intracellular signaling cascade downstream of the α4β2 receptor leading to this effect is not fully elucidated but is independent of NF-κB inhibition.[3]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_extracellular Extracellular Effect Rivanicline Rivanicline Oxalate nAChR α4β2 Nicotinic Acetylcholine Receptor Rivanicline->nAChR Binds and activates Unknown_Pathway Downstream Signaling (NF-κB Independent) nAChR->Unknown_Pathway IL8_Prod IL-8 Production Unknown_Pathway->IL8_Prod Inhibits Neutrophil Neutrophil Chemotaxis IL8_Prod->Neutrophil IL-8 is a chemoattractant for Inflammation Tissue Inflammation Neutrophil->Inflammation Reduces

Figure 1: Rivanicline's Anti-Inflammatory Mechanism.

More broadly, nicotinic agonists are known to modulate inflammation via the "cholinergic anti-inflammatory pathway." This pathway typically involves the α7 nAChR on immune cells like macrophages, leading to inhibition of pro-inflammatory cytokine production through pathways like JAK2/STAT3 and inhibition of the NF-κB inflammasome. While Rivanicline is more selective for α4β2, understanding this general pathway provides context for the therapeutic strategy.

cluster_receptor cluster_pathways Vagus Vagus Nerve Stimulation ACh Acetylcholine (ACh) Release Vagus->ACh nAChR α7 nAChR ACh->nAChR Binds Macrophage Macrophage / Immune Cell JAK2_STAT3 JAK2-STAT3 Pathway nAChR->JAK2_STAT3 Inhibits NFkB NF-κB Pathway nAChR->NFkB Inhibits Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) JAK2_STAT3->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Leads to

Figure 2: General Cholinergic Anti-Inflammatory Pathway.

Experimental Protocols

The following are standard, widely used protocols for inducing IBD in rodent models.

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis (Acute Model)

This model is particularly relevant for studying ulcerative colitis, as it causes epithelial injury primarily in the colon.

Materials:

  • Dextran Sulfate Sodium (DSS), MW 36-50 kDa

  • Experimental animals (e.g., C57BL/6 mice, 8-12 weeks old)

  • Drinking water

  • Animal balance

  • Calibrated water bottles

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Baseline Measurement: Record the initial body weight, stool consistency, and presence of blood in the stool for each mouse.

  • DSS Administration: Prepare a 2.5% - 5% (w/v) solution of DSS in autoclaved drinking water. The exact concentration should be optimized for the specific animal strain and DSS batch.

  • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

  • Daily Monitoring: Each day, record the following parameters for each mouse:

    • Body weight

    • Stool consistency (0: normal, 2: loose, 4: diarrhea)

    • Presence of blood in stool (0: negative, 2: occult blood, 4: gross bleeding)

    • General health and behavior

  • Termination: At the end of the treatment period (day 5-7), euthanize the mice.

  • Endpoint Analysis:

    • Measure the length of the colon from the cecum to the rectum.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Collect tissue for myeloperoxidase (MPO) assay to quantify neutrophil infiltration or for cytokine analysis (e.g., ELISA, qPCR).

Protocol 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This model induces a Th1-mediated immune response and transmural inflammation, sharing features with Crohn's disease.

Materials:

  • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) solution (e.g., 5% w/v in water)

  • Ethanol (200 proof)

  • Experimental animals (e.g., BALB/c mice or Sprague-Dawley rats)

  • Anesthetic (e.g., isoflurane)

  • Flexible catheter (e.g., 3.5 French) attached to a 1 mL syringe

  • Phosphate-buffered saline (PBS)

Procedure:

  • Acclimatization: Acclimate animals for at least one week.

  • Fasting: Fast the animals for 12-24 hours before TNBS administration, with free access to water.

  • Anesthesia: Anesthetize the animal using a preferred method (e.g., isoflurane (B1672236) inhalation).

  • TNBS Solution Preparation: Immediately before use, prepare the TNBS instillation solution. For mice, a common dose is 1.5-2.5 mg of TNBS dissolved in 100-150 µL of 50% ethanol.

  • Intrarectal Administration:

    • Gently insert the catheter into the rectum, approximately 3-4 cm proximal to the anus.

    • Slowly instill the TNBS/ethanol solution.

    • To prevent leakage, hold the animal in a head-down position for at least 60 seconds after instillation.

  • Recovery: Return the animal to its cage and monitor until fully recovered from anesthesia. Provide free access to food and water.

  • Monitoring: Monitor the animals daily for body weight changes, stool consistency, and signs of distress.

  • Termination and Analysis: Euthanize animals 3-7 days post-induction. Perform endpoint analyses as described in the DSS protocol (colon length, histology, MPO, cytokine levels).

Protocol 3: Suggested Protocol for this compound Administration

Disclaimer: The following protocol is a suggested starting point, as there are no published studies on the administration of this compound in IBD animal models. Dosing and administration routes are extrapolated from studies in other disease models.[4][5] Researchers should perform dose-finding studies to determine the optimal therapeutic window.

Materials:

  • This compound salt

  • Sterile saline or other appropriate vehicle

  • Administration equipment (e.g., gavage needles for oral administration, sterile syringes and needles for injection)

Experimental Workflow:

Start Start: Healthy Animals Acclimate Acclimatization (1 week) Start->Acclimate Baseline Baseline Measurements (Weight, Stool) Acclimate->Baseline Colitis_Induction Colitis Induction (DSS or TNBS) Baseline->Colitis_Induction Treatment_Group Treatment Group: Rivanicline Admin. Daily_Monitoring Daily Monitoring (DAI Score) Treatment_Group->Daily_Monitoring Vehicle_Group Vehicle Control Group Vehicle_Group->Daily_Monitoring Colitis_Induction->Treatment_Group Colitis_Induction->Vehicle_Group Termination Termination (Day 5-7) Daily_Monitoring->Termination Endpoint Endpoint Analysis (Colon length, Histology, MPO, Cytokines) Termination->Endpoint

References

Troubleshooting & Optimization

Rivanicline Oxalate In Vivo Experimentation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving Rivanicline oxalate (B1200264) for in vivo experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful preparation of your drug solutions.

Frequently Asked Questions (FAQs)

Q1: What is Rivanicline oxalate and what is its primary use in in vivo research?

This compound is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with high selectivity for the α4β2 subtype.[1][2][3] In in vivo studies, it is primarily investigated for its potential therapeutic benefits in neurodegenerative diseases, such as Alzheimer's disease, due to its ability to restore learning and cognitive function.[1]

Q2: What is the recommended solvent for dissolving this compound for in vivo administration?

Q3: What are some established vehicle formulations for Rivanicline salts in animal studies?

For the closely related Rivanicline hemioxalate, several vehicle formulations have been shown to achieve a solubility of at least 2.5 mg/mL.[4] These can serve as an excellent starting point for this compound, with the understanding that slight adjustments may be necessary:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Protocol 3: 10% DMSO, 90% Corn Oil

Q4: How should I store this compound powder and its solutions?

  • Powder: Store at -20°C for up to 3 years.[5]

  • In solvent: Store at -80°C for up to 2 years.[5] It is generally recommended to use freshly prepared solutions for in vivo experiments to ensure stability and avoid precipitation.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or cloudiness upon dissolution. The compound has low solubility in the chosen solvent system.Gently warm the solution and/or use sonication to aid dissolution. If precipitation persists, consider adjusting the co-solvent ratios or using a different vehicle formulation.[4]
Phase separation of the solution. The components of the vehicle are not fully miscible at the prepared ratios.Ensure thorough vortexing or mixing of the solution. If the issue remains, warming the solution may help. Consider a different vehicle system if immiscibility is a persistent problem.[4]
Difficulty achieving the desired concentration. The target concentration exceeds the solubility limit of this compound in the chosen vehicle.Refer to the solubility data table below. You may need to increase the proportion of organic co-solvents like DMSO or consider a different formulation, such as one containing SBE-β-CD, which can enhance solubility.[4]
Observed toxicity or adverse effects in animals. The vehicle, particularly at high concentrations of DMSO or other organic solvents, may be causing toxicity.Reduce the percentage of the organic co-solvent in the final formulation. It is crucial to run a vehicle-only control group in your experiments to differentiate between vehicle effects and compound effects.

Quantitative Solubility Data

The following table summarizes the known solubility information for Rivanicline and its salts. Note that specific quantitative data for this compound is limited, and the data for Rivanicline hemioxalate is provided as a strong reference.

CompoundSolvent/VehicleSolubilitySource
Rivanicline (free base)Water4.74 mg/mL (Predicted)[6]
Rivanicline hemioxalate10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[4]
Rivanicline hemioxalate10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]
Rivanicline hemioxalate10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[4]
This compoundNot specified< 1 mg/mL (Slightly soluble or insoluble)[5]

Detailed Experimental Protocol: Dissolution for Subcutaneous Injection

This protocol provides a step-by-step method for preparing a this compound solution for subcutaneous administration in rodents, based on common practices for similar compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the desired dose and injection volume. Prepare a slight excess to account for any loss during preparation.

  • Prepare the Vehicle: In a sterile tube, prepare the desired vehicle. For a 10% DMSO in saline solution, add 1 part DMSO to 9 parts sterile saline. For example, for 1 mL of vehicle, add 100 µL of DMSO to 900 µL of saline.

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile container.

  • Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to create a concentrated stock solution. Vortex thoroughly until the powder is completely dissolved.

  • Dilution with Saline: Gradually add the sterile saline to the DMSO stock solution while continuously vortexing to prevent precipitation.

  • Aid Dissolution (if necessary): If the solution becomes cloudy or precipitation is observed, gently warm the solution to 37°C and/or sonicate for 5-10 minutes until the solution is clear.[4]

  • Final Volume and Storage: Adjust the final volume with saline if necessary. It is recommended to use the solution fresh on the day of preparation.[4] If short-term storage is required, keep it on ice and protected from light. For longer-term storage, refer to the storage guidelines, but be aware of the potential for precipitation upon thawing.

Visualized Workflows and Pathways

Dissolution_Troubleshooting_Workflow start Start: Dissolve this compound in Vehicle dissolution_check Is the solution clear? start->dissolution_check aid_dissolution Apply gentle heat (37°C) and/or sonication dissolution_check->aid_dissolution No ready_for_use Solution is ready for in vivo use (Use freshly prepared) dissolution_check->ready_for_use Yes recheck_solution Is the solution clear now? aid_dissolution->recheck_solution modify_vehicle Modify vehicle: - Increase co-solvent percentage - Try alternative formulation (e.g., with SBE-β-CD) recheck_solution->modify_vehicle No recheck_solution->ready_for_use Yes modify_vehicle->start Retry Dissolution

Caption: Troubleshooting workflow for dissolving this compound.

Experimental_Protocol_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps calculate 1. Calculate Amounts weigh 2. Weigh Compound calculate->weigh dissolve_dmso 4. Dissolve in DMSO weigh->dissolve_dmso prepare_vehicle 3. Prepare Vehicle dilute_saline 5. Dilute with Saline prepare_vehicle->dilute_saline dissolve_dmso->dilute_saline check_clarity 6. Check Clarity dilute_saline->check_clarity aid_dissolution 7. Aid Dissolution (Heat/Sonicate) check_clarity->aid_dissolution Not Clear final_solution 8. Final Solution (Ready for use) check_clarity->final_solution Clear aid_dissolution->check_clarity

Caption: Step-by-step experimental workflow for this compound dissolution.

References

Rivanicline oxalate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of rivanicline (B1679396) oxalate (B1200264), along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid rivanicline oxalate?

A1: There are slightly varying recommendations from different suppliers. To ensure maximum stability, it is advisable to store solid this compound at -20°C for long-term storage (up to 3 years) , protected from moisture.[1] For shorter periods, storage at 4°C in a sealed container, away from moisture , is also suggested.[2]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored at -80°C for up to 2 years .[1] For shorter-term storage, -20°C for up to one month is also acceptable.[2] It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination.

Q3: Can I subject this compound solutions to multiple freeze-thaw cycles?

A3: It is not recommended to subject this compound solutions to multiple freeze-thaw cycles as this may lead to degradation. For this reason, it is best practice to aliquot stock solutions into single-use volumes before freezing.

Q4: My this compound solution appears to have precipitated after storage. What should I do?

A4: If precipitation is observed, you can try to redissolve the compound by gently warming the solution and/or using sonication.[2] However, if the precipitate does not readily dissolve, it may indicate degradation or solubility issues, and it is recommended to prepare a fresh solution.

Q5: How should I handle this compound in the laboratory to minimize degradation?

A5: this compound should be handled in a clean, dry environment. Avoid exposure to high humidity and direct light. When preparing solutions, use high-purity solvents and prepare them fresh for each experiment if possible. For in vivo experiments, it is recommended to use freshly prepared working solutions on the same day.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.1. Review your storage conditions against the recommended guidelines.2. Prepare a fresh stock solution from solid compound.3. Perform a quality control check on your new stock solution (e.g., HPLC) to confirm concentration and purity.
Loss of compound activity Degradation in solution during the experiment.1. Minimize the time the compound is in solution at room temperature.2. Consider the pH and composition of your experimental buffer, as these can affect stability.3. Prepare fresh dilutions from a frozen stock solution immediately before use.
Precipitation in stock solution Exceeded solubility limit or solvent evaporation.1. Confirm the solubility of this compound in your chosen solvent.2. Ensure vials are tightly sealed to prevent solvent evaporation.3. Gentle warming or sonication may redissolve the precipitate. If not, prepare a fresh solution at a lower concentration.
Discoloration of solid compound Potential degradation due to exposure to light, air, or moisture.1. Do not use the discolored compound.2. Discard the vial and obtain a fresh batch.3. Ensure proper storage of the new batch in a tightly sealed container, protected from light, at the recommended temperature.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Solid Powder -20°CUp to 3 years[1]Store in a tightly sealed container, protected from light and moisture.
4°CShort-termStore in a tightly sealed container, away from moisture.[2]
Stock Solution -80°CUp to 2 years[1]Aliquot into single-use volumes to avoid freeze-thaw cycles.
-20°CUp to 1 month[2]Ensure the container is tightly sealed.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Forced Degradation Studies:

  • Purpose: To identify potential degradation products and establish a stability-indicating HPLC method.

  • Procedure:

    • Prepare solutions of this compound in a suitable solvent (e.g., water, methanol, or a buffer relevant to your experimental conditions).

    • Expose the solutions to stress conditions, including:

      • Acidic: 0.1 N HCl at 60°C for 24 hours.

      • Basic: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (for solid compound and solution).

      • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC against a control sample (stored at -80°C).

2. Long-Term Stability Study:

  • Purpose: To determine the shelf-life of this compound under recommended storage conditions.

  • Procedure:

    • Store aliquots of solid this compound and a stock solution at the recommended temperatures (-20°C for solid, -80°C for solution).

    • At specified time points (e.g., 0, 3, 6, 12, 24 months), analyze a sample for purity and concentration using a validated stability-indicating HPLC method.

    • Assess physical properties such as appearance and solubility.

3. Solution Stability in Experimental Conditions:

  • Purpose: To evaluate the stability of this compound in the specific buffers and media used in your experiments.

  • Procedure:

    • Prepare this compound in your experimental buffer at the working concentration.

    • Incubate the solution under your experimental conditions (e.g., 37°C in cell culture media).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to determine the remaining concentration of the parent compound.

Visualizations

Stability_Testing_Workflow cluster_preparation Preparation cluster_storage Storage cluster_testing Stability Testing cluster_results Analysis start Start: Obtain this compound prep_solid Prepare Solid Aliquots start->prep_solid prep_solution Prepare Stock Solution start->prep_solution store_solid Store Solid at -20°C prep_solid->store_solid aliquot_solution Aliquot Stock Solution prep_solution->aliquot_solution store_solution Store Solution at -80°C aliquot_solution->store_solution time_points Test at Time Points (0, 3, 6, 12, 24 months) store_solid->time_points store_solution->time_points hplc HPLC Analysis (Purity & Concentration) time_points->hplc physical Physical Assessment (Appearance, Solubility) time_points->physical analyze Analyze Data hplc->analyze physical->analyze end End: Determine Shelf-Life analyze->end

Caption: Workflow for Long-Term Stability Testing of this compound.

Troubleshooting_Logic issue Inconsistent Experimental Results? check_storage Check Storage Conditions issue->check_storage Yes no_issue No Obvious Issue issue->no_issue No check_solution_prep Review Solution Preparation check_storage->check_solution_prep No Issue improper_storage Improper Storage Identified check_storage->improper_storage Issue Found prep_error Preparation Error Identified check_solution_prep->prep_error Issue Found check_solution_prep->no_issue No Issue new_stock Prepare Fresh Stock Solution improper_storage->new_stock prep_error->new_stock qc_check Perform QC Check (e.g., HPLC) new_stock->qc_check continue_exp Continue Experiment qc_check->continue_exp consider_other Consider Other Experimental Variables no_issue->consider_other

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Rivanicline Oxalate Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Rivanicline oxalate (B1200264) in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Rivanicline oxalate in solution?

A1: this compound is susceptible to degradation from several factors. The core structure of Rivanicline contains an enamine and a pyridine (B92270) ring, which are prone to specific types of chemical breakdown. Key factors to control are:

  • pH: The enamine functional group in Rivanicline is susceptible to hydrolysis under acidic conditions.

  • Light: The pyridine ring can be susceptible to photodegradation upon exposure to UV or even ambient light over extended periods.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

  • Oxidizing Agents: The presence of peroxides or other oxidizing agents can potentially lead to the formation of N-oxide or other oxidation products.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of your this compound solutions, it is crucial to adhere to the following storage guidelines. These recommendations are based on best practices for similar chemical compounds.

Storage ConditionRecommendationDuration
Short-Term (Working Solutions) Store at 2-8°C, protected from light.Up to 24 hours
Long-Term (Stock Solutions) Aliquot and store at -20°C or -80°C, protected from light.Up to 1 month at -20°C, up to 6 months at -80°C[1]

Note: It is highly recommended to use freshly prepared solutions for experiments. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: My this compound solution has turned a pale yellow color. Is it still usable?

A3: A change in color, such as the appearance of a pale yellow hue, is a visual indicator of potential degradation. While the solution may still retain some activity, it is not recommended for use in quantitative experiments where precise concentration is critical. The color change likely indicates the formation of one or more degradation products. It is best to discard the discolored solution and prepare a fresh batch, ensuring proper storage conditions are maintained.

Q4: Can I use tap water to prepare my this compound solution?

A4: No, it is strongly advised to use high-purity, sterile water (e.g., HPLC-grade or USP-grade water) for preparing solutions. Tap water can contain metal ions and chlorine, which can catalyze degradation reactions. This compound is soluble up to 100 mM in sterile water.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

IssuePotential Cause(s)Recommended Action(s)
Precipitate forms in the solution upon storage. 1. The concentration of the solution may be too high for the storage temperature. 2. pH of the solution has shifted. 3. Degradation product is insoluble.1. Gently warm the solution to see if the precipitate redissolves. If so, consider preparing a more dilute stock solution for storage. 2. Prepare a fresh solution using a buffered solvent if pH stability is a concern for your application. 3. Discard the solution and prepare a fresh one.
Loss of compound activity or inconsistent experimental results. 1. Degradation of this compound due to improper storage (light, temperature, pH). 2. Repeated freeze-thaw cycles of the stock solution.1. Prepare a fresh stock solution, ensuring it is protected from light and stored at the correct temperature. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Perform a stability check of your solution using an analytical method like HPLC-UV (see protocol below).
Unexpected peaks in analytical chromatogram (e.g., HPLC). 1. Presence of degradation products. 2. Contamination of the solvent or glassware.1. Conduct a forced degradation study (see protocol below) to identify potential degradation peaks. 2. Ensure all solvents are of high purity and glassware is thoroughly cleaned. Run a blank (solvent only) to check for contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a clear vial and keep it in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Place 1 mL of the stock solution in a photostability chamber and expose it to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Control Sample: Keep 1 mL of the stock solution at 2-8°C, protected from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its potential degradation products.

ParameterCondition
HPLC System Agilent 1260 or equivalent with PDA/UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 5% B; 19-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 260 nm
Sample Diluent 50:50 Water:Acetonitrile

Visualizations

G cluster_0 This compound Degradation Pathways Rivanicline Rivanicline Hydrolysis_Product Hydrolysis Product (Ketone/Aldehyde) Rivanicline->Hydrolysis_Product  Acidic Conditions (H₂O) Photo_Product Photodegradation Product (e.g., Pyridine Ring Opening) Rivanicline->Photo_Product  UV/Light Exposure Oxidation_Product Oxidation Product (e.g., N-oxide) Rivanicline->Oxidation_Product  Oxidizing Agents (e.g., H₂O₂)

Caption: Hypothetical degradation pathways for Rivanicline.

G cluster_1 Troubleshooting Workflow Start Inconsistent Results or Visible Degradation Check_Storage Review Storage Conditions (Temp, Light, Age) Start->Check_Storage Is_Storage_OK Storage OK? Check_Storage->Is_Storage_OK Check_Prep Review Solution Preparation (Solvent, pH, Glassware) Is_Prep_OK Preparation OK? Check_Prep->Is_Prep_OK Is_Storage_OK->Check_Prep Yes Prepare_Fresh Prepare Fresh Solution Using Best Practices Is_Storage_OK->Prepare_Fresh No Is_Prep_OK->Prepare_Fresh No Run_QC Run QC Check (e.g., HPLC) on New Solution Is_Prep_OK->Run_QC Yes Prepare_Fresh->Run_QC End_OK Problem Resolved Run_QC->End_OK QC Pass End_Bad Problem Persists: Contact Technical Support Run_QC->End_Bad QC Fail

Caption: Troubleshooting workflow for solution instability issues.

G cluster_2 Experimental Workflow for Stability Assessment Prep_Stock Prepare 1 mg/mL Stock Solution Stress_Samples Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep_Stock->Stress_Samples Run_HPLC Analyze All Samples and Control via Stability-Indicating HPLC Stress_Samples->Run_HPLC Analyze_Data Compare Chromatograms, Identify Degradants, Calculate % Degradation Run_HPLC->Analyze_Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Rivanicline Oxalate Delivery to the Brain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Rivanicline oxalate (B1200264) to the brain for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is Rivanicline oxalate and what is its primary mechanism of action in the brain?

This compound, also known as (E)-Metanicotine oxalate or RJR-2403 oxalate, is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It exhibits high selectivity for the α4β2 subtype, which is implicated in cognitive processes such as learning and memory.[1][2][3] Its agonistic action at these receptors is thought to underlie its potential therapeutic effects in neurodegenerative diseases.[1][2]

Q2: What are the main challenges in delivering this compound to the brain?

The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of many substances from the bloodstream into the central nervous system (CNS).[4] Factors that can limit brain penetration of small molecules like Rivanicline include its physicochemical properties, such as molecular size, lipophilicity, and potential for efflux by transporters at the BBB. While specific data on Rivanicline's BBB transport is limited, general principles of neuropharmacology suggest these are key hurdles to overcome.

Q3: What are the potential strategies to enhance the brain delivery of this compound?

Several strategies can be explored to improve the brain penetration of this compound:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[4][5]

  • Prodrug approach: Modifying the Rivanicline molecule into a more lipophilic prodrug can enhance its ability to passively diffuse across the BBB, after which it would be converted to the active form within the brain.[6][7][8]

  • Intranasal administration: This route offers a potential direct pathway to the brain, bypassing the BBB to some extent via the olfactory and trigeminal nerves.[9][10][11][12]

Q4: Are there any known in vivo studies on Rivanicline brain concentration?

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during experiments aimed at delivering this compound to the brain.

Issue 1: Low therapeutic efficacy despite systemic administration.

  • Possible Cause: Poor penetration of this compound across the blood-brain barrier.

  • Troubleshooting Steps:

    • Verify Physicochemical Properties: Confirm the purity and stability of your this compound compound.

    • Increase Lipophilicity: If using a standard solution, consider formulating this compound in a vehicle that enhances its lipophilicity. However, be cautious about the vehicle's potential neurotoxicity.

    • Explore Alternative Delivery Routes:

      • Intranasal Delivery: This route can potentially bypass the BBB. See the experimental protocol section for a general method.

      • Nanoparticle Encapsulation: Formulate this compound into nanoparticles to potentially improve BBB transport.

    • Consider a Prodrug Strategy: If feasible, synthesis of a lipophilic prodrug of Rivanicline could be explored to improve passive diffusion into the brain.[6][7][8]

Issue 2: High variability in experimental results between subjects.

  • Possible Cause: Inconsistent administration technique or physiological variations among animals.

  • Troubleshooting Steps:

    • Standardize Administration Protocol: Ensure consistent volume, concentration, and rate of administration for all subjects. For intranasal delivery, the position of the animal and the depth of the delivery device are critical.

    • Monitor Physiological Parameters: Factors such as age, weight, and health status of the animals can influence drug metabolism and distribution.

    • Control for Environmental Factors: Stress and other environmental variables can affect the BBB's permeability.

Issue 3: Suspected rapid metabolism or clearance of this compound.

  • Possible Cause: Rivanicline, like nicotine (B1678760), may be subject to rapid metabolism in the liver and potentially within the CNS.[14]

  • Troubleshooting Steps:

    • Pharmacokinetic Studies: Conduct a time-course study to determine the concentration of this compound in both plasma and brain tissue at various time points after administration.

    • Co-administration with Metabolic Inhibitors: In preclinical models, co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could be explored to increase the half-life of Rivanicline. However, this approach requires careful consideration of potential drug-drug interactions and off-target effects.

    • Sustained-Release Formulations: The use of nanoparticle-based systems or in situ gels for intranasal delivery can provide a more sustained release of the drug, maintaining therapeutic concentrations in the brain for a longer period.[15][16]

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₄[17]
Molecular Weight 252.27 g/mol [17]
Binding Affinity (Ki)
α4β2 nAChR26 nM[1][3]
α7 nAChR36,000 nM[3]

Table 2: Hypothetical Comparison of this compound Brain Delivery Methods (Based on General Principles)

Delivery MethodPotential AdvantagesPotential DisadvantagesKey Experimental Readouts
Intravenous (IV) Injection Rapid systemic distribution; precise dose control.Likely low BBB penetration; potential for systemic side effects.Brain-to-plasma concentration ratio; behavioral assays.
Intranasal (IN) Delivery Bypasses the BBB to some extent; non-invasive.[9][11]Variable absorption; potential for local irritation.Olfactory bulb and whole brain concentrations; cognitive tests.
Nanoparticle (NP) Formulation (IV) Enhanced BBB penetration; protection from degradation.[4][5]Complex formulation; potential for immunogenicity.Brain tissue distribution; nanoparticle tracking studies.
Prodrug (IV) Increased lipophilicity for passive BBB diffusion.[6][8]Requires chemical synthesis; potential for incomplete conversion to active drug.Brain concentration of prodrug and active Rivanicline; metabolic stability assays.

Experimental Protocols

Protocol 1: General Procedure for Intranasal Administration in Rodents

This protocol is a general guideline and should be optimized for specific experimental needs.

  • Preparation of this compound Solution: Dissolve this compound in a sterile, isotonic saline solution to the desired concentration. The final volume for administration should be small (e.g., 5-10 µL per nostril for a mouse).

  • Animal Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to prevent sneezing and ensure proper administration.

  • Positioning: Place the animal in a supine position with its head slightly tilted back.

  • Administration: Using a micropipette with a fine, flexible tip, slowly instill the this compound solution into one nostril. Alternate between nostrils to allow for absorption.

  • Recovery: Keep the animal in the supine position for a few minutes after administration to maximize absorption before allowing it to recover from anesthesia.

  • Post-administration Monitoring: Observe the animal for any signs of respiratory distress or local irritation.

Protocol 2: Formulation of this compound-Loaded Nanoparticles (Hypothetical)

This protocol is a conceptual outline based on common methods for encapsulating small molecules.

  • Polymer Selection: Choose a biodegradable and biocompatible polymer such as poly(lactic-co-glycolic acid) (PLGA).

  • Emulsification-Solvent Evaporation Method:

    • Dissolve this compound and PLGA in an organic solvent (e.g., dichloromethane).

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

    • Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and wash them several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Characterization:

    • Particle Size and Zeta Potential: Use dynamic light scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of this compound in the nanoparticles using a suitable analytical method (e.g., HPLC) after dissolving the nanoparticles in an appropriate solvent.

    • Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Visualizations

Rivanicline_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Rivanicline Rivanicline oxalate nAChR α4β2 nAChR Rivanicline->nAChR Binds to Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Activates Vesicle Synaptic Vesicle (ACh) Ca_channel->Vesicle Triggers fusion ACh_release Acetylcholine Release Vesicle->ACh_release Post_nAChR Postsynaptic nAChR ACh_release->Post_nAChR Activates Depolarization Depolarization Post_nAChR->Depolarization Cognitive_Function Enhanced Cognitive Function Depolarization->Cognitive_Function Contributes to

Caption: Signaling pathway of this compound at the synapse.

Brain_Delivery_Workflow cluster_formulation Formulation Strategy cluster_administration Administration Route cluster_evaluation Evaluation A This compound (Aqueous Solution) IV Intravenous A->IV IN Intranasal A->IN B Nanoparticle Encapsulation B->IV C Prodrug Synthesis C->IV PK Pharmacokinetics (Brain vs. Plasma) IV->PK IN->PK PD Pharmacodynamics (Behavioral Assays) PK->PD Tox Toxicity Assessment PD->Tox

Caption: Experimental workflow for optimizing brain delivery.

Troubleshooting_Logic Start Low Therapeutic Efficacy Check_BBB Assess BBB Penetration Start->Check_BBB Low_Penetration Is Penetration Low? Check_BBB->Low_Penetration Alt_Delivery Explore Alternative Delivery (IN, NP, Prodrug) Low_Penetration->Alt_Delivery Yes Check_Metabolism Assess Metabolism/Clearance Low_Penetration->Check_Metabolism No Optimize_Dose Optimize Dose and Schedule Alt_Delivery->Optimize_Dose Rapid_Metabolism Is Metabolism Rapid? Check_Metabolism->Rapid_Metabolism Sustained_Release Use Sustained-Release Formulation Rapid_Metabolism->Sustained_Release Yes Rapid_Metabolism->Optimize_Dose No Sustained_Release->Optimize_Dose

Caption: Troubleshooting logic for low in vivo efficacy.

References

Troubleshooting Rivanicline oxalate variability in results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rivanicline oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in experimental results and to offer standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is Rivanicline oxalate and what is its primary mechanism of action?

A1: this compound is the oxalate salt of Rivanicline, a partial agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits high selectivity for the α4β2 subtype.[1][2] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels, and modulating their activity. This interaction is thought to underlie its potential nootropic and anti-inflammatory effects.

Q2: What are the common forms of Rivanicline available for research?

A2: Rivanicline is commonly available as this compound and Rivanicline hemioxalate.[1][3] It is crucial to be aware of the specific salt form being used as this will affect the molecular weight and subsequent calculations for solution preparation.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for long-term stability. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C, however, long-term storage of solutions is not recommended.

Q4: I am observing high variability in my in vitro assay results. What are the potential causes?

A4: Variability in in vitro assays with this compound can stem from several factors:

  • Compound Solubility and Stability: this compound may precipitate out of solution, especially at higher concentrations or in buffers with incompatible pH. Ensure the compound is fully dissolved and consider the use of solvents like DMSO for initial stock preparation, followed by dilution in aqueous buffers.

  • Cell Culture Conditions: The expression levels and stoichiometry of α4β2 nAChRs can vary between cell lines and even between passages of the same cell line. Consistency in cell culture maintenance is critical.

  • Assay Protocol Consistency: Minor variations in incubation times, temperatures, and washing steps can lead to significant differences in results.

  • Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media, buffers, and any competing ligands.

Q5: My in vivo study results are inconsistent. What should I check?

A5: In vivo studies can be affected by a range of variables:

  • Route of Administration and Formulation: The method of administration (e.g., intraperitoneal, subcutaneous) and the vehicle used to dissolve this compound can impact its bioavailability and pharmacokinetics.

  • Animal Model Variability: The age, strain, and health status of the animals can influence their response to the compound.

  • Behavioral Testing Parameters: The specific conditions of the behavioral tests (e.g., time of day, handling procedures) should be strictly controlled.

  • Dosing Accuracy: Ensure accurate calculation and administration of the dose based on the animal's body weight.

Troubleshooting Guides

In Vitro Assay Variability
Observed Issue Potential Cause Recommended Solution
Low or No Signal 1. Compound Degradation: Improper storage or handling of this compound.1. Use a fresh vial of the compound. Confirm proper storage conditions (-20°C for powder).
2. Incorrect Receptor Subtype: The cell line used does not express the α4β2 nAChR subtype.2. Verify the receptor expression profile of your cell line.
3. Assay Conditions: Suboptimal pH, temperature, or incubation time.3. Optimize assay buffer pH (typically neutral). Ensure consistent temperature and incubation times based on established protocols.
High Background Signal 1. Non-specific Binding: The compound or detection reagents are binding to components other than the receptor.1. Increase the number of wash steps. Include a blocking agent (e.g., BSA) in your assay buffer.
2. Contaminated Reagents: Buffers or other reagents may be contaminated.2. Prepare fresh reagents and filter-sterilize them.
Poor Reproducibility (High CV%) 1. Inconsistent Pipetting: Inaccurate or inconsistent liquid handling.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
2. Edge Effects in Plates: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.2. Avoid using the outer wells for critical samples. Fill them with a buffer to create a humidity barrier.
3. Cell Plating Inconsistency: Uneven cell density across the plate.3. Ensure cells are well-suspended before plating and use a consistent plating technique.
In Vivo Study Variability
Observed Issue Potential Cause Recommended Solution
Inconsistent Behavioral Effects 1. Variable Drug Exposure: Inconsistent absorption or metabolism of this compound.1. Standardize the route of administration and vehicle. Ensure consistent timing of administration relative to behavioral testing.
2. Animal Stress: High levels of stress can interfere with cognitive performance and drug effects.2. Acclimate animals to the testing environment and handling procedures.
3. Subtle Differences in Animal Cohorts: Genetic drift or variations in gut microbiota can influence drug response.3. Source animals from a reputable vendor and randomize them into experimental groups.
Unexpected Side Effects 1. Dose Miscalculation: Errors in calculating the dose based on the salt form's molecular weight.1. Double-check all calculations, ensuring the correct molecular weight for this compound is used.
2. Off-target Effects: At higher concentrations, the compound may interact with other receptors.2. Perform a dose-response study to identify the optimal therapeutic window with minimal side effects.

Experimental Protocols

In Vitro α4β2 Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay using a cell line stably expressing the human α4β2 nAChR.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs

  • Binding Buffer: PBS with 0.1% BSA, pH 7.4

  • Radioligand: [³H]-Epibatidine

  • Unlabeled Ligand (Competitor): this compound

  • 96-well microplates

  • Scintillation fluid and counter

Methodology:

  • Cell Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of Binding Buffer.

    • Add 25 µL of a serial dilution of this compound (or vehicle for total binding).

    • Add 25 µL of [³H]-Epibatidine to a final concentration equal to its Kd.

    • Add 100 µL of the cell membrane preparation.

    • For non-specific binding, add an excess of unlabeled epibatidine.

    • Incubate at room temperature for 2 hours.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate.

    • Wash the filters three times with ice-cold Binding Buffer.

    • Dry the filters and add scintillation fluid.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

In Vivo Cognitive Enhancement Study in a Rat Model of Scopolamine-Induced Amnesia

This protocol outlines a study to assess the ability of this compound to reverse cognitive deficits induced by scopolamine (B1681570) in rats using a passive avoidance task.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline)

  • Passive avoidance apparatus

Methodology:

  • Animal Acclimation and Habituation:

    • Acclimate rats to the housing facility for at least one week.

    • Habituate animals to the passive avoidance apparatus for 2 minutes one day before the training session.

  • Drug Administration:

    • Dissolve this compound and scopolamine in the vehicle.

    • Administer this compound (e.g., 0.1, 0.3, 1 mg/kg, i.p.) or vehicle 30 minutes before the training session.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 15 minutes after the this compound injection.

  • Training Session:

    • Place the rat in the light compartment of the passive avoidance apparatus.

    • When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

  • Testing Session (24 hours after training):

    • Place the rat in the light compartment.

    • Record the latency to enter the dark compartment (up to a maximum of 300 seconds).

  • Data Analysis:

    • Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in step-through latency in the this compound-treated groups compared to the scopolamine-only group indicates a reversal of the amnesic effect.

Visualizations

Rivanicline_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Rivanicline_oxalate This compound nAChR α4β2 nAChR Rivanicline_oxalate->nAChR Binds as a partial agonist Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium Signaling (e.g., CaMKII activation) Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Dopamine) Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release

Caption: Signaling pathway of this compound at the α4β2 nAChR.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Storage, Age, Solubility) Start->Check_Compound Check_Protocol Review Experimental Protocol (Pipetting, Incubation, Timing) Check_Compound->Check_Protocol No Issue New_Compound Prepare Fresh Compound Stock Solution Check_Compound->New_Compound Issue Identified Check_System Examine Biological System (Cell line passage, Animal strain) Check_Protocol->Check_System No Issue Standardize_Protocol Standardize and Validate Each Protocol Step Check_Protocol->Standardize_Protocol Issue Identified Validate_System Validate Biological System (e.g., Mycoplasma test, Health check) Check_System->Validate_System Issue Identified Re-run Re-run Experiment with Controlled Variables Check_System->Re-run No Issue New_Compound->Re-run Standardize_Protocol->Re-run Validate_System->Re-run

Caption: A logical workflow for troubleshooting experimental variability.

References

Rivanicline Oxalate Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curve experiments with Rivanicline oxalate (B1200264). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Rivanicline and what is its primary mechanism of action?

Rivanicline is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high selectivity for the α4β2 subtype.[1] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels. This binding event leads to a conformational change in the receptor, opening the channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx results in membrane depolarization and the modulation of neurotransmitter release. As a partial agonist, Rivanicline elicits a response that is lower than that of a full agonist, such as nicotine, even at saturating concentrations. This property is crucial as it may reduce the likelihood of receptor desensitization and offer a better therapeutic window.

Q2: What are the key binding affinities and functional potencies of Rivanicline oxalate at different nAChR subtypes?

The following table summarizes the reported binding affinity (Ki) and functional potency (EC50) values for Rivanicline at various nAChR subtypes. These values are essential for designing experiments and interpreting results.

Receptor SubtypeKi (nM)EC50 (µM)
α4β2 2616
Rat Brain Cortex nAChRs 260.732
α7 -240
α3β4 ->1000

Data compiled from multiple sources. Note that experimental conditions can influence these values.[1]

Experimental Protocols

In Vitro: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This protocol is designed to characterize the functional properties of Rivanicline at α4β2 nAChRs expressed in Xenopus oocytes.

1. Oocyte Preparation:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject oocytes with cRNA encoding human α4 and β2 nAChR subunits.
  • Incubate oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).
  • Impale the oocyte with two glass microelectrodes filled with 3M KCl (voltage and current electrodes).
  • Clamp the oocyte membrane potential at a holding potential of -70 mV.
  • Prepare a series of this compound dilutions in ND96 buffer.
  • Apply progressively increasing concentrations of Rivanicline to the oocyte and record the resulting inward current.
  • Ensure complete washout of the drug between applications to allow the receptors to return to their resting state.

3. Data Analysis:

  • Measure the peak current amplitude for each Rivanicline concentration.
  • Normalize the responses to the maximal response observed.
  • Plot the normalized response against the logarithm of the Rivanicline concentration.
  • Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 and Hill slope.

In Vivo: Hot Plate Test for Analgesia in Rodents

This protocol assesses the analgesic effects of this compound in a rodent model of acute thermal pain.

1. Animal Acclimation:

  • Acclimate male Sprague-Dawley rats to the testing environment for at least 3 days prior to the experiment.
  • Handle the animals daily to minimize stress-induced variability.

2. Baseline Latency Measurement:

  • Place each rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
  • Record the latency to the first sign of nociception (e.g., licking a hind paw or jumping).
  • Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.
  • Establish a baseline latency for each animal before drug administration.

3. Drug Administration:

  • Prepare fresh solutions of this compound in sterile saline.
  • Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
  • Include a vehicle control group (saline injection).

4. Post-Treatment Latency Measurement:

  • At a predetermined time after injection (e.g., 15, 30, 60, and 120 minutes), place the animals back on the hot plate and measure the response latency.

5. Data Analysis:

  • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
  • Plot the %MPE against the this compound dose to generate a dose-response curve.
  • Determine the ED50 (the dose that produces 50% of the maximum effect).

Troubleshooting Guides

In Vitro Electrophysiology (TEVC & Patch Clamp)
Problem Potential Cause(s) Troubleshooting Steps
No or very small current response to Rivanicline - Poor receptor expression.- Incorrect drug concentration.- Oocyte/cell health is compromised.- Verify cRNA/cDNA quality and concentration.- Confirm the accuracy of your serial dilutions.- Ensure proper oocyte/cell culture conditions and use healthy cells for recording.
High variability between recordings - Inconsistent drug application/washout times.- Fluctuation in holding potential.- Variable receptor expression levels.- Standardize the duration of drug application and washout periods.- Monitor and maintain a stable holding potential.- If possible, select oocytes/cells with similar baseline responses to a control agonist.
Apparent receptor desensitization - Incomplete washout between drug applications.- Rivanicline is a partial agonist and may induce some level of desensitization, especially at higher concentrations.- Increase the duration of the washout period.- Apply a low concentration of a full agonist (e.g., ACh or nicotine) to assess receptor recovery.- Characterize the time course of desensitization.
Bell-shaped dose-response curve - At high concentrations, some nicotinic agonists can act as channel blockers.- Receptor desensitization at higher concentrations.- Carefully examine the current kinetics at high concentrations for evidence of channel block.- Reduce the duration of drug application at higher concentrations to minimize desensitization.
In Vivo Behavioral Studies
Problem Potential Cause(s) Troubleshooting Steps
High variability in baseline responses - Inadequate animal acclimation.- Stressful testing environment.- Inconsistent handling of animals.- Ensure a sufficient acclimation period (at least 3-5 days).- Minimize noise and other stressors in the testing room.- Handle all animals consistently and gently.
Lack of a clear dose-response relationship - Inappropriate dose range selected.- Insufficient statistical power.- High inter-animal variability.- Conduct a pilot study with a wider range of doses.- Increase the number of animals per group.- Ensure consistent drug administration technique and timing.
Ceiling or floor effects observed - The chosen assay is not sensitive enough to detect the full range of drug effects.- Doses selected are too high or too low.- Modify the assay parameters (e.g., hot plate temperature) to increase the dynamic range.- Adjust the dose range to include lower or higher concentrations.

Visualizing Experimental Concepts

To aid in the understanding of the experimental processes and underlying biology, the following diagrams have been generated using the DOT language.

Rivanicline_Signaling_Pathway Rivanicline Rivanicline (Partial Agonist) nAChR α4β2 nAChR Rivanicline->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Modulation of Neurotransmitter Release Depolarization->Neurotransmitter_Release

Caption: Rivanicline's signaling pathway at the α4β2 nAChR.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Rivanicline Stock Solution B Perform Serial Dilutions A->B C Apply Drug Concentrations to Biological System B->C D Measure Biological Response C->D E Normalize Data D->E F Plot Dose-Response Curve E->F G Fit to Sigmoidal Model (e.g., Hill) F->G H Determine EC50/ED50 and Hill Slope G->H

Caption: A typical experimental workflow for dose-response analysis.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Reagents Are drug concentrations and reagents correct? Start->Check_Reagents Check_System Is the biological system (cells/animals) healthy and responsive? Check_Reagents->Check_System Yes Fix_Reagents Prepare fresh solutions. Verify concentrations. Check_Reagents->Fix_Reagents No Check_Protocol Was the experimental protocol followed precisely? Check_System->Check_Protocol Yes Fix_System Use new batch of cells/animals. Re-verify baseline responses. Check_System->Fix_System No Fix_Protocol Review and standardize all experimental steps. Check_Protocol->Fix_Protocol No Analyze_Data Re-analyze data. Consider alternative models. Check_Protocol->Analyze_Data Yes

Caption: A logical flow for troubleshooting dose-response experiments.

References

Rivanicline Oxalate Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rivanicline oxalate (B1200264) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: My Rivanicline oxalate formulation is showing unexpected degradation during stability studies. What are the likely causes?

A1: Degradation of this compound can be attributed to several factors. The most common are hydrolysis, oxidation, and photodegradation. The stability of the formulation is often influenced by pH, the presence of excipients, and exposure to environmental factors such as light, heat, and humidity.[1][2][3] It is also possible that the oxalate salt is dissociating, leading to the instability of the active pharmaceutical ingredient (API).[4][5]

Q2: I've observed a change in the physical appearance of my solid this compound formulation (e.g., clumping, discoloration). What could be the reason?

A2: Changes in the physical appearance of a solid formulation are often indicative of instability. Clumping can suggest hygroscopicity, where the product absorbs moisture from the environment. Discoloration may be a sign of chemical degradation, potentially due to oxidation or photolytic reactions.[2] It is also worth investigating potential polymorphic transformations or interactions with excipients.[6][7]

Q3: My this compound solution formulation shows a drop in pH and precipitation over time. What is happening?

A3: A decrease in pH and subsequent precipitation can indicate salt disproportionation, where the this compound salt reverts to the less soluble free base form of Rivanicline.[4][5] This can be triggered by interactions with certain excipients or by the initial pH of the formulation being suboptimal for the stability of the salt.

Q4: How do I select the right excipients to ensure the stability of my this compound formulation?

A4: Excipient selection is critical for maintaining the stability of your formulation. It is essential to conduct compatibility studies. Some excipients can interact with the API, leading to degradation. For an oxalate salt, it is particularly important to consider the micro-pH that excipients might create, as this can influence salt stability.[5][6] Knowledge gained from forced degradation studies can provide valuable insights into selecting appropriate excipients.[8]

Troubleshooting Guides

Issue 1: Unexpected Impurity Peaks in HPLC Analysis

Problem: You observe unknown peaks in your High-Performance Liquid Chromatography (HPLC) analysis of a this compound formulation after a short storage period.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Hydrolytic Degradation 1. Analyze the formulation for water content.2. Review the hygroscopicity of the excipients used.3. Perform forced degradation under acidic and basic conditions to identify potential hydrolytic degradants.[1]1. If water content is high, consider using a desiccant in packaging or storing in a low-humidity environment.2. Replace hygroscopic excipients with less hygroscopic alternatives.3. Adjust the pH of the formulation to a range where Rivanicline shows maximum stability.
Oxidative Degradation 1. Check if any excipients are known to have oxidizing potential.2. Conduct forced degradation using an oxidizing agent (e.g., hydrogen peroxide) to confirm susceptibility.[8]1. Consider adding an antioxidant to the formulation.2. Package the formulation under an inert gas like nitrogen.3. Use packaging that limits oxygen exposure.
Photodegradation 1. Expose the formulation to controlled UV and visible light conditions as per ICH Q1B guidelines.[8]1. Use light-protective packaging (e.g., amber vials or bottles).2. Store the formulation in the dark.
Excipient Incompatibility 1. Perform a systematic drug-excipient compatibility study.1. Replace any excipient that is found to be incompatible with this compound.
Issue 2: Poor Dissolution Profile of Solid Dosage Form

Problem: Your this compound tablets or capsules show a slower than expected dissolution rate, which could impact bioavailability.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Salt Disproportionation 1. Use solid-state characterization techniques (e.g., XRD, DSC) to check for the presence of the Rivanicline free base.1. Reformulate with excipients that create a more favorable micro-pH to maintain the salt form.2. Consider a different salt form of Rivanicline if disproportionation is persistent.
Crystal Form Change (Polymorphism) 1. Analyze the solid form of this compound in the formulation using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC).1. Control the manufacturing process (e.g., granulation, drying) to prevent the formation of less soluble polymorphs.2. Select a stable polymorph for formulation development.
Particle Size and Formulation Issues 1. Measure the particle size distribution of the this compound API.2. Evaluate the impact of lubricants and binders on dissolution.1. If particle size is large, consider micronization to increase the surface area.2. Optimize the levels of disintegrants and lubricants in the formulation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1]

1. Acid and Base Hydrolysis:

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • For acid hydrolysis, add 0.1 M Hydrochloric Acid (HCl) and heat at 60°C for 2 hours.

    • For base hydrolysis, add 0.1 M Sodium Hydroxide (NaOH) and heat at 60°C for 2 hours.[1]

    • Neutralize the samples at appropriate time points.

    • Analyze the samples by a stability-indicating HPLC method.

  • Objective: To identify degradation products formed under acidic and basic conditions.

2. Oxidative Degradation:

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound.

    • Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.[8]

    • Analyze the sample by HPLC.

  • Objective: To determine the susceptibility of this compound to oxidation.

3. Thermal Degradation:

  • Procedure:

    • Expose solid this compound powder to dry heat at 80°C for 48 hours.[2]

    • Dissolve the sample and analyze by HPLC.

  • Objective: To assess the impact of high temperature on the stability of the drug substance.

4. Photolytic Degradation:

  • Procedure:

    • Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8]

    • Analyze the samples by HPLC, ensuring a control sample is protected from light.

  • Objective: To evaluate the photostability of this compound.

Data Presentation: Illustrative Forced Degradation Results
Stress Condition % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 M HCl, 60°C, 2h12.524.8 min
0.1 M NaOH, 60°C, 2h8.216.1 min
3% H₂O₂, RT, 24h15.835.5 min
Dry Heat, 80°C, 48h5.117.2 min
Photolytic (ICH Q1B)18.344.2 min

Visualizations

Rivanicline_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Rivanicline Rivanicline nAChR α4β2 nAChR Rivanicline->nAChR Binds & Activates Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Depolarization Opens Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release NMDA_R NMDA Receptor Glutamate_release->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Cognitive_function Improved Cognitive Function Ca_influx->Cognitive_function Leads to

Caption: Hypothetical signaling pathway of Rivanicline at a glutamatergic synapse.

Stability_Workflow start Start: this compound Formulation forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation compatibility Drug-Excipient Compatibility Study start->compatibility hplc_method Develop Stability-Indicating HPLC Method forced_degradation->hplc_method stability_testing ICH Stability Testing (Accelerated & Long-term) hplc_method->stability_testing formulation_dev Prototype Formulation Development compatibility->formulation_dev formulation_dev->stability_testing analysis Analyze for Degradants, Assay, Dissolution stability_testing->analysis analysis->formulation_dev Fails Spec. end Stable Formulation analysis->end Meets Spec.

Caption: Experimental workflow for developing a stable this compound formulation.

Troubleshooting_Degradation start Problem: Unexpected Degradation check_storage Check Storage Conditions (Light, Temp, Humidity) start->check_storage is_solution Is it a Solution Formulation? check_storage->is_solution protect_light Action: Use Light-Protective Packaging check_storage->protect_light Light Exposure check_ph Measure pH and check for precipitation is_solution->check_ph Yes is_solid Is it a Solid Formulation? is_solution->is_solid No ph_drift pH Drift? check_ph->ph_drift add_buffer Action: Add Buffer ph_drift->add_buffer Yes check_excipients Action: Review Excipient Compatibility ph_drift->check_excipients No check_water Measure Water Content is_solid->check_water Yes high_water High Water Content? check_water->high_water high_water->check_excipients No protect_moisture Action: Protect from Moisture high_water->protect_moisture Yes

Caption: Troubleshooting logic for this compound formulation degradation.

References

Potential off-target effects of Rivanicline oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential off-target effects of Rivanicline oxalate (B1200264) (also known as RJR-2403). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist you in your experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Rivanicline oxalate?

A1: this compound is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high selectivity for the α4β2 subtype.[1][2]

Q2: What are the known binding affinities of Rivanicline for its primary target?

A2: Rivanicline exhibits a high affinity for the α4β2 nAChR subtype. The reported equilibrium dissociation constant (Ki) is 26 nM for rat brain cortex nAChRs.[2] The half-maximal effective concentration (EC50) for activation of rat thalamic synaptosomes is 732 nM, and for the human α4β2 subtype, the EC50 is 16 μM.[2][3]

Q3: Does Rivanicline show selectivity for CNS nAChRs over peripheral nAChRs?

A3: Yes, in vitro studies have shown that Rivanicline has a higher potency at CNS nAChR subtypes compared to muscle, ganglionic, or enteric nAChRs.[4] This suggests a greater selectivity for CNS targets over peripheral ones.

Troubleshooting Guide

Unexpected Cardiovascular Effects in In Vivo Models

Issue: My in vivo experiment shows unexpected cardiovascular effects (e.g., changes in blood pressure or heart rate) after administration of this compound.

Potential Causes and Solutions:

  • Dose-Related Peripheral nAChR Activation: Although Rivanicline is more selective for CNS nAChRs, at higher concentrations, it may activate peripheral ganglionic and muscle-type nAChRs, which can influence cardiovascular function.

    • Troubleshooting Step: Review your dosing regimen. Rivanicline has been shown to be 10-fold less potent than nicotine (B1678760) in increasing heart rate and 20-fold less potent in increasing blood pressure in rats. Consider performing a dose-response study to identify a therapeutic window that minimizes cardiovascular effects.

  • Interaction with Noradrenergic System: Rivanicline's stimulant effects are thought to be mediated by the release of noradrenaline.[1] Increased noradrenaline can lead to cardiovascular changes.

    • Troubleshooting Step: Measure noradrenaline levels in your experimental model to assess whether the observed cardiovascular effects correlate with changes in this neurotransmitter. Consider co-administration with an adrenergic receptor antagonist as a mechanistic probe, if appropriate for your study design.

Anomalous Results in Neurotransmitter Release Assays

Issue: I am observing unexpected changes in the release of monoamine neurotransmitters (dopamine, serotonin (B10506), norepinephrine) in my experiments with Rivanicline.

Potential Causes and Solutions:

  • Modulation of Monoamine Release: Rivanicline has been shown to increase the extracellular levels of norepinephrine, dopamine, and serotonin in the rat cerebral cortex.[5]

    • Troubleshooting Step: Quantify the levels of these neurotransmitters in your experimental system (e.g., via microdialysis and HPLC). This is an expected effect of Rivanicline and may be a variable to measure rather than an anomaly.

  • Assay Specificity: Ensure that your detection method is specific for the neurotransmitter of interest and that there is no cross-reactivity with Rivanicline or its metabolites.

    • Troubleshooting Step: Run appropriate controls, including testing for direct interference of Rivanicline with your detection assay.

Variability in Anti-Inflammatory Assay Results

Issue: I am seeing inconsistent inhibition of IL-8 production in my cell-based anti-inflammatory assays.

Potential Causes and Solutions:

  • Cell Type-Dependent Effects: The expression of nAChR subtypes can vary between cell types, which may influence the efficacy of Rivanicline. The anti-inflammatory effect is thought to be mediated by the cholinergic anti-inflammatory pathway, which involves the α7 nAChR subtype in some immune cells. While Rivanicline's primary target is α4β2, its activity at other subtypes could contribute to this effect.

    • Troubleshooting Step: Characterize the nAChR subtype expression profile of your cell line. Consider using a cell line with known nAChR expression to standardize your assay.

  • Stimulus Used to Induce Inflammation: The inhibitory effect of Rivanicline on IL-8 production has been observed in cells stimulated with TNF-α and LPS.[6] The signaling pathways activated by different inflammatory stimuli may be differentially modulated by Rivanicline.

    • Troubleshooting Step: Standardize the inflammatory stimulus and concentration used in your experiments. If using a different stimulus, a full dose-response curve for Rivanicline should be generated.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
nAChRs (rat brain cortex)26 nMRat[2]
Functional Activity (EC50)
nAChRs (rat thalamic synaptosomes)732 nMRat[2][3]
α4β2 nAChR16 μMHuman[3]
Dopamine Release (rat striatum)938 nMRat[4]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol can be adapted for competition binding assays to determine the affinity of this compound for various receptors.

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer.[7]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand for the target receptor, and varying concentrations of this compound.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[7]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis: Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[7]

IL-8 ELISA Protocol (General Protocol)

This protocol can be used to quantify the effect of this compound on IL-8 production in cell culture supernatants.

  • Plate Preparation: Coat a 96-well microplate with a capture antibody specific for IL-8 and incubate overnight. Block the plate to prevent non-specific binding.

  • Sample and Standard Addition: Add cell culture supernatants (from cells treated with this compound and an inflammatory stimulus) and a serial dilution of recombinant IL-8 standards to the wells. Incubate for 2.5 hours at room temperature.[8]

  • Detection Antibody: Add a biotinylated detection antibody specific for IL-8 to each well and incubate for 1 hour at room temperature.[8]

  • Streptavidin-HRP: Add streptavidin-conjugated horseradish peroxidase (HRP) to each well and incubate for 45 minutes at room temperature.[8]

  • Substrate Development: Add a TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark. Stop the reaction with a stop solution.[8]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis: Generate a standard curve from the IL-8 standards and calculate the concentration of IL-8 in the samples.

Visualizations

Rivanicline_Off_Target_Logical_Relationships Rivanicline This compound nAChR_a4b2 α4β2 nAChR (Primary Target) Rivanicline->nAChR_a4b2  Partial Agonist Monoamine_Release Increased Monoamine Release (NE, DA, 5-HT) Rivanicline->Monoamine_Release  Modulates Peripheral_nAChRs Peripheral nAChRs (Ganglionic & Muscle) Rivanicline->Peripheral_nAChRs  Weak Agonist IL8_Inhibition Inhibition of IL-8 Production Rivanicline->IL8_Inhibition  Leads to CNS_Effects Cognitive Enhancement Nootropic Effects nAChR_a4b2->CNS_Effects Stimulant_Analgesic Stimulant & Analgesic Effects Monoamine_Release->Stimulant_Analgesic  Mediates Cardiovascular_Effects Potential Cardiovascular Effects (High Doses) Peripheral_nAChRs->Cardiovascular_Effects Anti_Inflammatory Anti-Inflammatory Effects IL8_Inhibition->Anti_Inflammatory

Caption: Logical relationships of Rivanicline's primary and potential off-target effects.

Cholinergic_Anti_Inflammatory_Pathway cluster_cell Immune Cell (e.g., Macrophage) nAChR nAChR (e.g., α7) JAK2 JAK2 nAChR->JAK2 Recruits STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB_pathway NF-κB Pathway STAT3->NFkB_pathway Inhibits IL8_Production IL-8 Production NFkB_pathway->IL8_Production Induces Proinflammatory_Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Proinflammatory_Stimulus->NFkB_pathway Activates Rivanicline Rivanicline Rivanicline->nAChR Activates

Caption: Hypothesized signaling pathway for Rivanicline-mediated IL-8 inhibition.

Experimental_Workflow_Off_Target_Screening start Start: Characterize Off-Target Profile binding_assay Radioligand Binding Assay (Broad Receptor Panel) start->binding_assay functional_assay Functional Assays (e.g., Ca2+ flux, cAMP) binding_assay->functional_assay Follow up on hits in_vivo_safety In Vivo Safety Pharmacology (Cardiovascular, CNS, Respiratory) functional_assay->in_vivo_safety Confirm in vivo relevance data_analysis Data Analysis & Risk Assessment in_vivo_safety->data_analysis end End: Off-Target Profile Established data_analysis->end

Caption: General experimental workflow for assessing off-target effects.

References

Managing side effects of Rivanicline oxalate in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of Rivanicline oxalate (B1200264) in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Rivanicline oxalate and what is its primary mechanism of action?

A1: this compound is the oxalate salt of Rivanicline, a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It exhibits high selectivity for the α4β2 subtype.[2][3] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels. This binding event leads to a conformational change that opens the ion channel, allowing cations such as sodium (Na+) and calcium (Ca2+) to enter the neuron, resulting in depolarization and subsequent neurotransmission.[4] This modulation of neuronal excitability is the basis for its investigation in various neurological and inflammatory conditions.

Q2: What are the known side effects of this compound in animal models?

A2: In rodent models, particularly mice, high doses of this compound (75-125 µmol/kg, subcutaneously) have been associated with a decrease in body temperature (hypothermia), reduced respiratory rate, and decreased locomotor activity as measured by Y-maze tests and auditory startle response.[2][5] It is important to note that the potency of Rivanicline in inducing these effects is significantly lower than that of nicotine (B1678760).[6]

Q3: Is there a known LD50 for this compound in common animal models?

A3: Based on the available literature, a specific LD50 value for this compound in rats or mice has not been reported. General databases of acute oral toxicity in rats show a wide range of LD50 values for various chemicals, but specific data for this compound is not currently available.[7][8]

Q4: Can other nicotinic agonists be used to counteract the side effects of this compound?

A4: The interaction between different nicotinic agonists can be complex. Interestingly, some studies have shown that certain α4β2 nAChR partial agonists, like varenicline, can reduce opioid-induced respiratory depression in rats.[9] However, using another agonist to counteract the side effects of Rivanicline is not a standard or recommended procedure and could lead to unpredictable synergistic or antagonistic effects. Management of side effects should focus on supportive care and symptomatic treatment.

Troubleshooting Guides

Issue 1: Hypothermia

Q: I administered a high dose of this compound to my mouse/rat, and its body temperature has dropped significantly. What should I do?

A: Drug-induced hypothermia is a known side effect at higher dose ranges (75-125 µmol/kg, s.c.).[2][5] Immediate action is required to prevent further complications.

Troubleshooting Steps:

  • Confirm Hypothermia: Use a rectal thermometer to get an accurate core body temperature reading. A significant drop below the normal range for the species (typically around 37°C for mice and rats) confirms hypothermia.[10][11]

  • Initiate Warming:

    • Passive Warming: Insulate the animal with materials like blankets to reduce further heat loss.[12]

    • Active Warming: Use an external heat source. This can include a heating pad set to a safe temperature (around 37°C), a heat lamp positioned at a safe distance, or a forced warm air blanket.[12][13][14]

  • Monitor Temperature: Continuously or frequently monitor the animal's core body temperature to ensure it is returning to the normal range and to prevent overheating.[15]

  • Supportive Care: Ensure the animal has easy access to food and water. Hypothermia can delay recovery from any anesthetic procedures.[15]

Issue 2: Respiratory Depression

Q: I've observed a noticeable decrease in the respiratory rate of my animal after this compound administration. How should I proceed?

A: A reduced respiratory rate is a potential side effect at higher doses.[2][5] Careful monitoring is crucial.

Troubleshooting Steps:

  • Assess Respiratory Rate: Visually count the number of thoracic movements per minute to determine the respiratory rate.[10]

  • Monitor Oxygenation: If available, use a pulse oximeter designed for rodents to monitor arterial oxygen saturation (SpO2).[10][16]

  • Ensure a Clear Airway: Check that the animal's airway is not obstructed.

  • Provide Oxygen Supplementation: If the respiratory rate is severely depressed or if SpO2 levels are low, provide oxygen supplementation. This can be done by placing the animal in a chamber with an enriched oxygen supply.[12]

  • Maintain Body Temperature: Hypothermia can exacerbate respiratory depression.[15] Implement warming measures as described in the hypothermia section.

  • Consider Reversal Agents (with caution): While there are no specific reversal agents for Rivanicline, in severe cases of respiratory depression from other agents, respiratory stimulants are sometimes considered. However, their use in the context of Rivanicline is not established and should be approached with extreme caution and under veterinary guidance.

Issue 3: Reduced Locomotor Activity

Q: My animal appears lethargic and has significantly reduced movement after receiving this compound. Is this expected, and what should I do?

A: A decrease in locomotor activity is an expected side effect at higher doses (75-125 µmol/kg, s.c.).[5][6]

Troubleshooting Steps:

  • Confirm Dose: Verify the dose administered. This side effect is dose-dependent.

  • Observe for Other Side Effects: Check for signs of hypothermia or respiratory depression, as these can contribute to lethargy.

  • Ensure Safety: Place the animal in a clean, comfortable cage with easy access to food and water. Remove any potential hazards from the cage.

  • Monitor Recovery: The effect should be transient. Monitor the animal until it returns to its normal activity level. The duration of this effect will depend on the dose and the animal's metabolism.

  • Consider Dose Adjustment: For future experiments, consider reducing the dose if the level of sedation is interfering with the experimental objectives.

Quantitative Data Summary

ParameterAnimal ModelDose Range (s.c.)Observed EffectReference
Cognitive Enhancement Rat0.6 µmol/kgReversal of scopolamine-induced amnesia.[6]
Rat0.3 - 1.2 µmol/kgImproved working memory in lesioned rats.[6]
Hypothermia Mouse75 - 125 µmol/kgDecrease in body temperature.[2][5][6]
Respiratory Rate Mouse75 - 125 µmol/kgDecrease in respiratory rate.[2][5][6]
Locomotor Activity Mouse75 - 125 µmol/kgDecrease in Y-maze activity and auditory startle response.[2][5][6]
Comparative Potency Mouse75 - 125 µmol/kg15-50x less potent than nicotine in reducing body temperature, respiration, and locomotor activity.[6]

Experimental Protocols

Protocol 1: Preparation and Subcutaneous Administration of this compound in Rodents
  • Reconstitution:

    • Calculate the required concentration of this compound based on the desired dose (in mg/kg or µmol/kg) and the injection volume.

    • Dissolve the this compound powder in a sterile, isotonic vehicle such as 0.9% saline. Ensure the solution is clear and free of particulates. Gentle warming or vortexing may aid dissolution.

  • Dose Calculation:

    • Weigh the animal accurately immediately before administration.

    • Calculate the precise volume of the drug solution to be injected based on the animal's weight and the solution concentration.

  • Administration Procedure:

    • Use a new sterile syringe and needle (25-27 gauge is typical for subcutaneous injections in mice and rats) for each animal.[17]

    • Gently restrain the animal. For subcutaneous injections, the loose skin over the back, between the shoulder blades, is a common site.

    • Lift the skin to form a "tent."

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Aspirate slightly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

    • Inject the calculated volume smoothly.

    • Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 2: Monitoring Vital Signs Post-Administration
  • Temperature Monitoring:

    • Use a digital rectal thermometer with a flexible probe lubricated with a water-soluble gel.

    • Gently insert the probe into the rectum to the appropriate depth (typically 1-2 cm for mice and 2-3 cm for rats).

    • Record the temperature at baseline (before administration) and at regular intervals post-administration (e.g., 15, 30, 60, and 120 minutes), especially when high doses are used.[10][18]

  • Respiratory Rate Monitoring:

    • Visually observe the animal at rest.

    • Count the number of flank or chest movements for a full minute to determine the breaths per minute.

    • Record the respiratory rate at the same time points as the temperature.[10]

  • General Observation:

    • Observe the animal's overall behavior, including posture, activity level, and response to stimuli.

    • Note any signs of distress, such as piloerection, hunched posture, or abnormal vocalizations.

Visualizations

Rivanicline_Signaling_Pathway Rivanicline Rivanicline oxalate nAChR α4β2 nAChR Rivanicline->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens channel PI3K PI3K Ca_influx->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection Promotes mTOR->Neuroprotection Promotes

Caption: Downstream signaling of this compound via the α4β2 nAChR.

Troubleshooting_Workflow cluster_observe Observation cluster_assess Assessment cluster_action Action Observe Observe Animal Post-Administration Assess Assess Vital Signs (Temp, Respiration) Observe->Assess Normal Continue Monitoring Assess->Normal Normal Hypothermia Initiate Warming Protocol Assess->Hypothermia Hypothermia Detected RespDep Provide Respiratory Support Assess->RespDep Respiratory Depression Detected

Caption: Troubleshooting workflow for adverse effects.

References

Rivanicline oxalate quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rivanicline Oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving Rivanicline oxalate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is the oxalate salt of Rivanicline, a neuronal nicotinic acetylcholine (B1216132) receptor agonist.[1] It is known for its high selectivity for the α4β2 subtype.[2] Key properties are summarized in the table below.

Table 1: General Properties of this compound

PropertyValueSource
Synonyms (E)-Metanicotine oxalate, RJR-2403 oxalate[3]
Molecular Formula C₁₂H₁₆N₂O₄[2]
Molecular Weight 252.27 g/mol [2][4]
Appearance Solid[2]
Purity (typical) ≥98%[2][3]
Solubility Soluble to 100 mM in sterile water[3]
Storage (Powder) -20°C for 3 years[5]
Storage (In solvent) -80°C for 2 years[5]

Q2: What are the recommended storage conditions for this compound solutions?

For long-term storage, it is recommended to store this compound as a solid at -20°C.[5] If you need to prepare a stock solution, it is best to use it fresh. If storage of a solution is necessary, it should be stored at -80°C.[5] It is not recommended to store solutions for long periods, and they should be used as soon as possible after preparation.[3]

Q3: What analytical techniques are suitable for the purity assessment of this compound?

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for assessing the purity of this compound due to its sensitivity, specificity, and ability to separate the active ingredient from potential impurities and degradation products. Other techniques such as titration can be used to determine the oxalate content.

Q4: Are there any known impurities associated with this compound?

While specific impurity profiles for this compound are not extensively published in public literature, potential impurities could arise from the synthesis process or degradation. These may include starting materials, by-products, or isomers (e.g., the Z-isomer of Rivanicline). Forced degradation studies can help identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).

Troubleshooting Guides

HPLC Analysis Issues

Problem 1: Poor peak shape (tailing or fronting) for the Rivanicline peak.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: Rivanicline is a basic compound. Ensure the mobile phase pH is optimized. A pH around 3-4 is often a good starting point for amine-containing compounds to ensure consistent protonation and good peak shape.

  • Possible Cause 2: Secondary interactions with the stationary phase.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Problem 2: Inconsistent retention times.

  • Possible Cause 1: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper pump performance.

  • Possible Cause 2: Temperature variations.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

  • Possible Cause 3: Column degradation.

    • Solution: Flush the column with an appropriate solvent. If the problem persists, the column may need to be replaced.

Problem 3: Presence of unexpected peaks.

  • Possible Cause 1: Sample degradation.

    • Solution: Prepare fresh samples and store them appropriately (e.g., at low temperatures, protected from light). Investigate the stability of this compound in the chosen solvent.

  • Possible Cause 2: Contamination.

    • Solution: Ensure all glassware, solvents, and instrument components are clean. Run a blank injection of the solvent to identify any contaminant peaks.

  • Possible Cause 3: Impurities in the material.

    • Solution: If the peaks are consistently present in multiple batches, they may be impurities. Further investigation using techniques like LC-MS would be required for identification and characterization.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (Hypothetical Method)

This protocol is a hypothetical example based on methods for similar compounds and general chromatographic principles. It should be validated for its intended use.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Standard Concentration 0.1 mg/mL in Mobile Phase A
Sample Preparation Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of 0.1 mg/mL.

Procedure:

  • Prepare the mobile phases and standard/sample solutions as described above.

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Inject a blank (Mobile Phase A) to ensure no system contamination.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Calculate the purity by comparing the peak area of Rivanicline in the sample to the total peak area of all components (Area Percent method).

Protocol 2: Oxalate Content Determination by Titration

This method is based on the redox reaction between oxalate and potassium permanganate.

Materials:

  • This compound sample

  • Standardized 0.1 N Potassium Permanganate (KMnO₄) solution

  • Sulfuric Acid (H₂SO₄), 1 M

  • Deionized water

  • Burette, flask, hot plate

Procedure:

  • Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 100 mL of deionized water.

  • Add 20 mL of 1 M sulfuric acid to the solution.

  • Heat the solution to 60-70°C.

  • Titrate the hot solution with the standardized 0.1 N KMnO₄ solution. The endpoint is reached when a faint, persistent pink color is observed.

  • Record the volume of KMnO₄ solution used.

  • Calculate the percentage of oxalate in the sample based on the stoichiometry of the reaction.

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution inject_standard Inject Standard (System Suitability) prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standard inject_standard->inject_sample integrate_peaks Integrate Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity Troubleshooting_HPLC cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_extra_peaks Unexpected Peaks start HPLC Issue Observed cause_ph Incorrect Mobile Phase pH start->cause_ph Peak Shape cause_secondary Secondary Interactions start->cause_secondary Peak Shape cause_overload Column Overload start->cause_overload Peak Shape cause_mobile_phase Mobile Phase Fluctuation start->cause_mobile_phase Retention Time cause_temp Temperature Variation start->cause_temp Retention Time cause_column Column Degradation start->cause_column Retention Time cause_degradation Sample Degradation start->cause_degradation Extra Peaks cause_contamination Contamination start->cause_contamination Extra Peaks cause_impurity Inherent Impurity start->cause_impurity Extra Peaks solution_ph Optimize pH cause_ph->solution_ph Solution solution_secondary Add Competing Base cause_secondary->solution_secondary Solution solution_overload Reduce Concentration/Volume cause_overload->solution_overload Solution solution_mobile_phase Ensure Proper Mixing/Degassing cause_mobile_phase->solution_mobile_phase Solution solution_temp Use Column Oven cause_temp->solution_temp Solution solution_column Flush or Replace Column cause_column->solution_column Solution solution_degradation Use Fresh Samples cause_degradation->solution_degradation Solution solution_contamination Clean System, Run Blank cause_contamination->solution_contamination Solution solution_impurity Characterize with LC-MS cause_impurity->solution_impurity Solution

References

Rivanicline Oxalate Interference in Biochemical Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance on potential interference of Rivanicline oxalate (B1200264) in biochemical assays based on its chemical structure and general principles of assay interference. As of the latest literature review, there are no widespread, documented reports specifically detailing Rivanicline oxalate as a frequent pan-assay interference compound (PAIN). The following troubleshooting guides and FAQs are intended to assist researchers in identifying and mitigating potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the oxalate salt of Rivanicline, a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high selectivity for the α4β2 subtype.[1] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels that play a key role in neurotransmission. This activity is being investigated for potential therapeutic benefits in conditions like Alzheimer's disease and ulcerative colitis.[2]

Q2: Could this compound's chemical structure cause interference in my assays?

Potentially, yes. Rivanicline contains a pyridine (B92270) ring, a heterocyclic aromatic compound. Molecules with such structures can sometimes interfere in biochemical assays through several mechanisms:

  • Fluorescence Interference: Pyridine derivatives can exhibit intrinsic fluorescence, potentially leading to high background or a false-positive signal in fluorescence-based assays.[3][4][5]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Chemical Reactivity: While less common for this structure, reactive impurities from synthesis or degradation products could interact with assay components.[6]

The oxalate counter-ion could also potentially interfere with assays sensitive to divalent cations by acting as a chelator.

Q3: My cell-based assay results are inconsistent when using this compound. What could be the cause?

In cell-based assays, in addition to the potential interferences mentioned above, this compound's pharmacological activity as a nAChR agonist is a primary consideration.[1] If your cells express α4β2 or other nAChR subtypes, Rivanicline will modulate cellular signaling. This could lead to:

  • Unintended downstream effects: Activation of nAChRs can lead to changes in intracellular calcium levels, membrane potential, and activation of various signaling cascades, which might indirectly affect your assay's readout.

  • Cytotoxicity or altered cell health: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization or cellular stress, impacting viability and overall assay performance.

Troubleshooting Guides

Issue 1: High Background Signal in a Fluorescence-Based Assay

Symptoms: You observe an unusually high fluorescence signal in wells containing this compound, even in the absence of the intended biological target (e.g., enzyme or receptor).

Potential Causes & Troubleshooting Steps:

  • Intrinsic Fluorescence of this compound: The pyridine moiety of Rivanicline may be fluorescent at the excitation and emission wavelengths of your assay.

    • Troubleshooting Workflow:

      Start High Background Signal Control Run 'Compound-Only' Control (Rivanicline in assay buffer, no target) Start->Control HighSignal Does the control show high fluorescence? Control->HighSignal Scan Perform Excitation/Emission Scan of this compound DifferentDye Change Fluorophore (select one with a different spectral profile) Scan->DifferentDye Wavelength Adjust Assay Wavelengths (if possible) Scan->Wavelength HighSignal->Scan  Yes Other Investigate Other Causes (e.g., contamination, aggregation) HighSignal->Other  No End Issue Resolved DifferentDye->End Wavelength->End

      Troubleshooting workflow for fluorescence interference.
  • Experimental Protocol: Assessing Intrinsic Fluorescence

    • Prepare a dilution series of this compound in the assay buffer, covering the concentration range used in your experiment.

    • Add these dilutions to the wells of your assay plate in the absence of any other assay components (e.g., enzyme, substrate, cells).

    • Read the plate using the same excitation and emission wavelengths as your main experiment.

    • If a concentration-dependent increase in fluorescence is observed, this confirms intrinsic compound fluorescence.

    Mitigation Strategy:

    • Change Fluorophore: Switch to a fluorescent dye with excitation and emission maxima that do not overlap with those of this compound.

    • Use a Non-Fluorescent Assay Format: If possible, switch to a different detection method, such as a colorimetric, luminescent, or label-free assay.

Issue 2: Apparent Inhibition in an Enzymatic Assay at High Compound Concentrations

Symptoms: this compound shows inhibitory activity in your enzymatic assay, but the dose-response curve is steep and may show a "hook" effect at the highest concentrations.

Potential Cause: Compound Aggregation

Small molecules can form aggregates at concentrations above their critical aggregation concentration (CAC), which can non-specifically sequester and inhibit enzymes.

Data Presentation: Hypothetical IC50 Shift with Detergent

Assay ConditionApparent IC50 of a Control InhibitorApparent IC50 with 10 µM this compoundApparent IC50 with 10 µM this compound + 0.01% Triton X-100
Enzyme X Assay 1 µM5 µM1.2 µM

This table illustrates how the presence of a detergent can reverse the apparent inhibitory effect of an aggregating compound.

Experimental Protocol: Detecting and Mitigating Aggregation

  • Detergent Addition:

    • Re-run the assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.

    • If the inhibitory effect of this compound is significantly reduced or eliminated, aggregation is the likely cause.

  • Target-Independent Counter-Screen:

    • Test this compound against an unrelated enzyme (e.g., firefly luciferase) under similar assay conditions.

    • Inhibition of an unrelated enzyme is a strong indicator of a non-specific mechanism like aggregation.

  • Visualization of Aggregation Mitigation:

    cluster_0 Without Detergent cluster_1 With Detergent (e.g., Triton X-100) Rivanicline Rivanicline (High Conc.) Aggregate Aggregate Rivanicline->Aggregate Enzyme Enzyme Aggregate->Enzyme Inhibition Non-specific Inhibition Enzyme->Inhibition Rivanicline_d Rivanicline (Monomeric) Enzyme_d Enzyme Rivanicline_d->Enzyme_d NoInhibition No Inhibition Enzyme_d->NoInhibition Detergent Detergent Micelles

    Mechanism of aggregation-based interference and its mitigation.

Issue 3: Unexpected Cellular Response in a Cell-Based Assay

Symptoms: In a cell-based assay (e.g., a reporter gene assay for a GPCR), you observe a response in cells treated with this compound, even though your target of interest is not a nAChR.

Potential Cause: On-Target Effect on Endogenous nAChRs

Your cell line may endogenously express α4β2 or other nAChR subtypes. Activation of these receptors by this compound could trigger signaling pathways that cross-talk with your assay's reporter system.

Signaling Pathway Diagram: Potential nAChR-Mediated Interference

Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Ion_Flux Na+/Ca2+ Influx nAChR->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Signal Increased [Ca2+]i Ion_Flux->Ca_Signal VDCC VDCCs Depolarization->VDCC Signaling Downstream Signaling (e.g., CaMK, CREB) Ca_Signal->Signaling VDCC->Ca_Signal Assay Assay Readout (e.g., Luciferase) Signaling->Assay Interference

Hypothetical signaling cascade initiated by Rivanicline.

Experimental Protocol: Investigating Off-Target Pharmacological Effects

  • Literature/Database Check:

    • Verify if your cell line (e.g., HEK293, CHO) is known to express nicotinic acetylcholine receptors. Check cell line databases or relevant publications.

  • Use a nAChR Antagonist:

    • Pre-incubate the cells with a known, potent nAChR antagonist (e.g., mecamylamine (B1216088) for α4β2) before adding this compound.

    • If the unexpected cellular response is diminished or abolished by the antagonist, it confirms that the effect is mediated through endogenous nAChRs.

Data Presentation: Effect of Antagonist on Rivanicline-Induced Signal

TreatmentReporter Gene Activity (RLU)
Vehicle Control100 ± 15
10 µM this compound850 ± 75
10 µM Mecamylamine110 ± 20
10 µM Mecamylamine + 10 µM this compound150 ± 25

This table shows hypothetical data demonstrating the blockade of an off-target Rivanicline effect by a specific antagonist.

References

Rivanicline Oxalate Stock Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Rivanicline oxalate (B1200264) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Rivanicline oxalate solid and stock solutions?

A1: For the solid form of this compound, it is recommended to store the product according to the conditions specified on its Certificate of Analysis. While specific long-term stability data for this compound stock solutions is not extensively published, general recommendations for similar compounds and a related salt form, Rivanicline hemioxalate, can provide guidance. Stock solutions of Rivanicline hemioxalate are reported to be stable for up to 6 months at -80°C and for 1 month at -20°C when sealed and protected from moisture[1]. It is crucial to note that these recommendations are for the hemioxalate salt and may not directly translate to the oxalate salt. For optimal results, it is recommended to perform in-house stability tests for your specific experimental conditions.

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: this compound is soluble in sterile water up to 100 mM[2]. For biological experiments, Dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for creating stock solutions of small molecules. The choice of solvent may impact the long-term stability of the stock solution.

Q3: How can I determine if my this compound stock solution is still active?

A3: The most reliable method to assess the stability and activity of your this compound stock solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This can separate the active compound from any potential degradation products. Additionally, performing a functional assay to confirm the biological activity of the compound can be a valuable assessment.

Q4: What are the known targets of Rivanicline?

A4: Rivanicline is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs)[3]. It exhibits high selectivity for the α4β2 subtype[2][4][5][6]. Its mechanism of action involves binding to these receptors, which can influence neurotransmitter release and neuronal signaling[1].

Troubleshooting Guide

Issue: Loss of Expected Biological Activity

If you observe a decrease or complete loss of the expected biological effect from your this compound stock solution, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Degradation of Stock Solution - Prepare a fresh stock solution from solid this compound.- Perform a side-by-side comparison of the old and new stock solutions in your assay.- If possible, analyze the old stock solution using HPLC to check for degradation products.
Improper Storage - Review your storage conditions (temperature, light exposure, frequency of freeze-thaw cycles).- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.- Store aliquots at or below -20°C, protected from light. For longer-term storage, -80°C is recommended[1].
Solvent Effects - Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is not causing cellular toxicity or other confounding effects.- Run a vehicle control (solvent only) in your experiments.
Experimental Error - Verify the calculations for the dilution of your stock solution.- Confirm the accuracy of your pipetting and other experimental procedures.

Data on Storage of Rivanicline Stock Solutions

The following table summarizes the available storage recommendations for a related salt, Rivanicline hemioxalate. This data is provided as a reference and may not be directly applicable to this compound.

Salt FormSolventStorage TemperatureStorage DurationCitation
Rivanicline hemioxalateNot Specified-80°C6 months[1]
Rivanicline hemioxalateNot Specified-20°C1 month[1]

Disclaimer: Researchers should validate the stability of this compound stock solutions under their specific experimental conditions.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for a similar compound and is intended as a starting point for developing a stability-indicating assay for this compound[7].

Objective: To determine the concentration of this compound and to separate it from potential degradation products.

Materials:

  • This compound reference standard

  • High-purity solvents (e.g., acetonitrile (B52724), water)

  • High-purity buffers (e.g., potassium dihydrogen phosphate)

  • HPLC system with a UV detector

  • C8 or C18 analytical column

Method:

  • Preparation of Mobile Phase: A potential starting point is a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 50 mM potassium dihydrogen phosphate), with the pH adjusted to an acidic range (e.g., 3.5)[7]. The exact ratio should be optimized for optimal separation.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase). From this stock, prepare a series of calibration standards at different concentrations.

  • Preparation of Sample Solutions: Dilute the this compound stock solution to be tested to a concentration that falls within the range of the calibration standards.

  • Chromatographic Conditions:

    • Column: A C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) can be a good starting point[7].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound. A starting point could be around 235 nm[7].

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation:

    • Generate a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve.

    • Examine the chromatogram for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Rivanicline_Signaling_Pathway Rivanicline This compound nAChR α4β2 Nicotinic Acetylcholine Receptor Rivanicline->nAChR Binds as partial agonist IonChannel Ion Channel Opening nAChR->IonChannel Neuron Presynaptic Neuron Depolarization Membrane Depolarization IonChannel->Depolarization CaInflux Ca²⁺ Influx Depolarization->CaInflux Neurotransmitter Neurotransmitter Release (e.g., Glutamate) CaInflux->Neurotransmitter Cognitive Pro-cognitive Effects Neurotransmitter->Cognitive

Caption: Signaling pathway of this compound as a partial agonist at the α4β2 nAChR.

Troubleshooting_Workflow Start Start: Loss of Biological Activity CheckStorage 1. Review Storage Conditions (Temp, Light, Freeze-Thaw) Start->CheckStorage PrepFresh 2. Prepare Fresh Stock Solution CheckStorage->PrepFresh Compare 3. Compare Old vs. New Stock in Assay PrepFresh->Compare NewWorks New Stock Works? Compare->NewWorks OldDegraded Conclusion: Old Stock Likely Degraded NewWorks->OldDegraded Yes NeitherWorks Neither Stock Works NewWorks->NeitherWorks No DiscardOld Action: Discard Old Stock, Use New Stock, Aliquot Future Stocks OldDegraded->DiscardOld CheckAssay 4. Troubleshoot Assay (Reagents, Cells, Protocol) NeitherWorks->CheckAssay CheckSolvent 5. Check for Solvent Effects (Vehicle Control) CheckAssay->CheckSolvent

Caption: Troubleshooting workflow for loss of this compound activity.

References

Adjusting Rivanicline oxalate dosage for different animal strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rivanicline oxalate (B1200264) in preclinical research, with a specific focus on dosage adjustments for different animal strains.

Frequently Asked Questions (FAQs)

Q1: What is Rivanicline oxalate and what is its mechanism of action?

A1: this compound is a selective partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a high affinity for the α4β2 subtype.[1] By activating these receptors, Rivanicline can modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are crucial for cognitive processes. This mechanism underlies its potential therapeutic effects in conditions characterized by cognitive deficits.

Q2: How does this compound's mechanism of action influence its therapeutic potential?

A2: Rivanicline's agonistic activity at α4β2 nAChRs is believed to enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases like Alzheimer's disease. The binding of Rivanicline to these receptors leads to depolarization of the neuronal membrane and an influx of calcium ions. This influx can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is involved in promoting neuronal survival and synaptic plasticity.[2][3]

Q3: I am seeing high variability in my experimental results between animals of the same strain. What could be the cause?

A3: High variability can stem from several factors beyond the drug's pharmacology. It is crucial to ensure consistency in your experimental procedures. Factors to consider include:

  • Animal Handling: Stress from handling can significantly impact physiological and behavioral responses. Ensure all animal handlers are well-trained and that handling is consistent across all animals.

  • Environmental Conditions: Minor variations in light cycles, temperature, humidity, and noise levels can affect experimental outcomes. Maintain a stable and controlled environment for all experimental animals.

  • Dosing Technique: Inconsistent administration of this compound, whether by oral gavage, intraperitoneal injection, or another route, can lead to variability in drug absorption and bioavailability. Ensure your technique is precise and consistent.

  • Health Status: The presence of underlying health issues, even subclinical ones, can alter an animal's response to a drug. Closely monitor the health of your animals throughout the study.

Q4: I am not observing the expected cognitive enhancement in my animal model. What are some potential reasons?

A4: Several factors could contribute to a lack of efficacy:

  • Dosage: The dose of this compound may be outside the therapeutic window for the specific animal strain and model you are using. A dose-response study is highly recommended to determine the optimal dose.

  • Timing of Administration: The timing of drug administration relative to the behavioral task is critical. The pharmacokinetic profile of this compound will determine the optimal window for observing its effects.

  • Model-Specific Factors: The chosen animal model of cognitive impairment may not be sensitive to the mechanism of action of this compound. Consider the underlying pathology of your model and whether it aligns with the drug's target.

  • Metabolism: As discussed below, different animal strains can metabolize drugs at different rates. If the strain you are using is a rapid metabolizer, the drug may be cleared before it can exert its effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Toxicity or Adverse Events Dose may be too high for the specific animal strain due to metabolic differences.Immediately reduce the dosage. Conduct a dose-escalation study starting from a very low dose to determine the maximum tolerated dose (MTD) for that strain. Consult allometric scaling principles as a starting point.
Strain-specific sensitivity to nAChR agonists.Review literature for known sensitivities of your chosen strain to nicotinic compounds. Consider using a different, less sensitive strain if the issue persists.
Lack of Efficacy Sub-therapeutic dosage.Perform a dose-response study to identify the effective dose range for your specific animal strain and experimental model.
Inappropriate timing of drug administration relative to behavioral testing.Conduct a pharmacokinetic study in your specific animal strain to determine the time to maximum concentration (Tmax) and elimination half-life (t1/2). Adjust your experimental timeline accordingly.
Poor bioavailability via the chosen route of administration.Consider alternative routes of administration. If using oral gavage, ensure proper technique to maximize absorption.
High Variability in Results Inconsistent dosing technique.Standardize the dosing procedure for all animals. Ensure all personnel are trained and proficient in the chosen administration route.
Environmental stressors.Minimize environmental stressors such as noise, light changes, and excessive handling. Acclimate animals to the experimental procedures.
Genetic drift within an outbred stock.If using an outbred stock, consider switching to an inbred strain to reduce genetic variability.

Dosage Adjustment for Different Animal Strains

Allometric Scaling for Interspecies Dose Conversion

Allometric scaling is a method used to estimate equivalent doses between different species based on body surface area, which often correlates with metabolic rate.[4][5][6][7] This is a useful starting point when extrapolating a known effective dose from one species (e.g., rat) to another (e.g., mouse).

The formula for converting a dose from species A to species B is:

Dose B (mg/kg) = Dose A (mg/kg) x (Km A / Km B)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).

Table 1: Allometric Scaling Conversion Factors

SpeciesBody Weight (kg)Body Surface Area (m²)Km
Mouse0.020.00663.0
Rat0.150.0256.0
Guinea Pig0.40.058.0
Rabbit1.50.1510.0
Human601.637.0

Note: These are average values and can vary. It is always recommended to consult specific literature for the animal strain and weight you are using.

Strain-Specific Metabolic Differences

Different inbred and outbred strains of rodents can exhibit significant variations in their drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[4][5][6] These differences can lead to altered drug clearance and, consequently, the need for dosage adjustments.

  • Rats: Studies have shown variations in the expression and activity of CYP enzymes between commonly used rat strains such as Sprague-Dawley, Wistar, and Fischer 344. For example, Wistar rats have been reported to have higher basal levels of certain CYP enzymes compared to Sprague-Dawley rats.[6]

  • Mice: Similarly, inbred mouse strains like C57BL/6, BALB/c, and DBA/2 show distinct profiles of drug metabolism.

Table 2: Reported this compound Dosages in Rodents

Species/StrainDosageRoute of AdministrationExperimental ModelObserved EffectReference
Wistar Rats0.06, 0.6, 6 µmol/kgSubcutaneous (s.c.)Scopolamine-induced amnesia0.6 µmol/kg reversed amnesia[1]
Mice2 mg/kgIntraperitoneal (i.p.)Eyeblink conditioning impairmentRestored learning ability[1]
Mice75-125 µmol/kgSubcutaneous (s.c.)Physiological batteryDecrease in body temperature, respiratory rate, and activity[1]

Recommendation for Dosage Adjustment Between Strains:

  • Start with a Literature Search: Investigate if there are any published studies using this compound or similar nAChR agonists in your specific animal strain of interest.

  • Conduct a Pilot Dose-Response Study: This is the most reliable method to determine the optimal dose for a new strain. Start with a low dose, based on allometric scaling from a known effective dose in another strain, and gradually increase the dose while monitoring for both efficacy and toxicity.

  • Consider Metabolic Profiles: If pharmacokinetic data is unavailable, review literature on the known differences in CYP enzyme activity between the strains you are working with. If your new strain is known to be a faster metabolizer of drugs, you may need to start with a slightly higher dose, and vice versa.

Experimental Protocols

Scopolamine-Induced Amnesia Model in Rats

This protocol is a widely used model to assess the efficacy of cognitive enhancers like this compound.

Materials:

  • This compound

  • Scopolamine (B1681570) hydrobromide

  • Saline solution (0.9% NaCl)

  • Passive avoidance apparatus

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats (200-250g) to the housing facility for at least one week before the experiment.

  • Habituation: On the day of the experiment, allow the rats to habituate to the testing room for at least 30 minutes.

  • Drug Administration:

    • Administer this compound (e.g., 0.6 µmol/kg, s.c.) or vehicle (saline) 30 minutes before the training trial.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 15 minutes after the this compound/vehicle administration.

  • Training Trial (Passive Avoidance):

    • Place the rat in the light compartment of the passive avoidance apparatus.

    • When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Immediately remove the rat from the apparatus and return it to its home cage.

  • Retention Trial:

    • 24 hours after the training trial, place the rat back into the light compartment.

    • Record the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention.

Mandatory Visualizations

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rivanicline Rivanicline nAChR α4β2 nAChR Rivanicline->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens channel PI3K PI3K Ca_influx->PI3K Activates Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Triggers Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival & Synaptic Plasticity Akt->Neuronal_Survival Promotes

Caption: Rivanicline binds to nAChRs, leading to calcium influx and activation of downstream signaling pathways.

Experimental Workflow for Dosage Adjustment

Dosage_Adjustment_Workflow Start Start Lit_Review Literature Review (Existing Dosages) Start->Lit_Review Allometric_Scaling Allometric Scaling (Interspecies Conversion) Lit_Review->Allometric_Scaling Pilot_Study Pilot Dose-Response Study (New Strain) Allometric_Scaling->Pilot_Study Data_Analysis Analyze Efficacy and Toxicity Data Pilot_Study->Data_Analysis Optimal_Dose Determine Optimal Dose for New Strain Data_Analysis->Optimal_Dose Full_Experiment Proceed with Full-Scale Experiment Optimal_Dose->Full_Experiment End End Full_Experiment->End

Caption: A logical workflow for determining the appropriate dosage of this compound in a new animal strain.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding: Rivanicline Oxalate vs. Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of two nicotinic acetylcholine (B1216132) receptor (nAChR) ligands: Rivanicline oxalate (B1200264) and Varenicline. The information presented is curated from experimental data to assist researchers in understanding the nuanced interactions of these compounds with their biological targets.

Quantitative Receptor Binding Affinity

The binding affinities of Rivanicline oxalate and Varenicline for various nAChR subtypes are summarized below. The data, presented as inhibition constants (Ki), were determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.

CompoundnAChR SubtypeKi (nM)SpeciesReference
This compound α4β226Rat[1][2]
Varenicline α4β20.06 - 0.4Human, Rat[3][4]
α6β2*0.12 - 0.13Rat, Monkey[5]
α3β4~500+Human[6]
α7125 - 322Human[3][4]
α1βγδ>8000Torpedo[3]

Experimental Protocols

The binding affinity data presented in this guide were primarily obtained using competitive radioligand binding assays. The following is a generalized protocol synthesized from established methodologies for determining the binding affinity of ligands to nAChR subtypes.

Radioligand Binding Assay for nAChR Subtypes

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex) or cells expressing the specific nAChR subtype of interest are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand is incubated with the prepared cell membranes. The choice of radioligand depends on the nAChR subtype being investigated:

    • [³H]Cytisine or [³H]Epibatidine: Often used for high-affinity nAChR subtypes like α4β2.

    • [¹²⁵I]α-Bungarotoxin: Typically used for the α7 nAChR subtype.

  • Increasing concentrations of the unlabeled test compound (this compound or Varenicline) are added to the incubation mixture.

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Binding:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known nAChR ligand) from the total binding.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways initiated by the binding of Rivanicline and Varenicline to their respective nAChR targets.

Rivanicline_Signaling_Pathway Rivanicline Rivanicline nAChR Presynaptic α4β2 nAChR Rivanicline->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Glutamate_Release Enhanced Glutamate Release Depolarization->Glutamate_Release

Figure 1: Rivanicline Signaling Pathway.

Varenicline_Signaling_Pathway cluster_a4b2 α4β2 nAChR Pathway cluster_a7 α7 nAChR Pathway Varenicline_a4b2 Varenicline nAChR_a4b2 Postsynaptic α4β2 nAChR Varenicline_a4b2->nAChR_a4b2 Partial Agonist Dopamine_Release Moderate Dopamine Release nAChR_a4b2->Dopamine_Release Varenicline_a7 Varenicline nAChR_a7 α7 nAChR (e.g., on immune cells) Varenicline_a7->nAChR_a7 Full Agonist JAK2_STAT3 JAK2/STAT3 Pathway nAChR_a7->JAK2_STAT3 Activates NFkB_Inhibition Inhibition of NF-κB nAChR_a7->NFkB_Inhibition Leads to Anti_inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_inflammatory NFkB_Inhibition->Anti_inflammatory

Figure 2: Varenicline Signaling Pathways.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the binding affinities of compounds like this compound and Varenicline.

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (from tissue or cells) start->prep incubation Incubation: Membranes + Radioligand + Test Compound prep->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Figure 3: Radioligand Binding Assay Workflow.

References

A Comparative Analysis of Rivanicline Oxalate and Galantamine in Preclinical Cognitive Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two neuroactive compounds, Rivanicline oxalate (B1200264) and galantamine, in preclinical models of cognition. The information is intended to support researchers and professionals in the field of drug development in understanding the pharmacological profiles and potential therapeutic applications of these agents.

Introduction

Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). A key focus of neuropharmacology is the development of compounds that can ameliorate these cognitive deficits. This guide focuses on two such compounds: Rivanicline oxalate, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and galantamine, a dual-action compound that inhibits acetylcholinesterase (AChE) and allosterically modulates nAChRs.

Mechanism of Action

The distinct mechanisms of action of this compound and galantamine underpin their effects on cognitive processes.

This compound: Rivanicline is a selective agonist at the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2][3] Activation of these receptors, which are widely distributed in brain regions crucial for learning and memory, leads to depolarization of neurons and enhanced release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This modulation of synaptic transmission is believed to be the primary mechanism through which Rivanicline exerts its pro-cognitive effects.

Galantamine: Galantamine possesses a dual mechanism of action. Firstly, it is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[4][5] By inhibiting AChE, galantamine increases the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission. Secondly, galantamine acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors.[6][7][8][9][10] This means it binds to a site on the nAChR distinct from the acetylcholine binding site, leading to a conformational change that potentiates the receptor's response to acetylcholine.[8][10] This synergistic action of inhibiting acetylcholine degradation and enhancing nAChR sensitivity contributes to its cognitive-enhancing properties.[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and galantamine.

Rivanicline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Rivanicline Rivanicline a4b2_nAChR α4β2 nAChR Rivanicline->a4b2_nAChR Agonist Ca_ion_channel Voltage-gated Ca²⁺ Channel a4b2_nAChR->Ca_ion_channel Depolarization Ca_influx Ca²⁺ Influx Ca_ion_channel->Ca_influx NT_release Neurotransmitter Release (ACh, DA, Glu) Ca_influx->NT_release Triggers Postsynaptic_Receptors Postsynaptic Receptors NT_release->Postsynaptic_Receptors Binds to Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Cognitive_Effects Cognitive Enhancement Signal_Transduction->Cognitive_Effects

Figure 1: this compound Signaling Pathway

Galantamine_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron ACh Acetylcholine AChE AChE ACh->AChE Breakdown nAChR nAChR ACh->nAChR Binds Galantamine_AChE Galantamine Galantamine_AChE->AChE Inhibits Enhanced_Signal Enhanced Cholinergic Signaling nAChR->Enhanced_Signal Galantamine_PAM Galantamine (PAM) Galantamine_PAM->nAChR Allosteric Modulation Cognitive_Effects Cognitive Enhancement Enhanced_Signal->Cognitive_Effects Passive_Avoidance_Workflow cluster_training Training Day cluster_testing Testing Day (24h later) Place_Light Place animal in light compartment Open_Door_T Open door to dark compartment Place_Light->Open_Door_T Enter_Dark_T Animal enters dark compartment Open_Door_T->Enter_Dark_T Foot_Shock Deliver foot shock Enter_Dark_T->Foot_Shock Place_Light_Test Place animal in light compartment Foot_Shock->Place_Light_Test 24h interval Open_Door_Test Open door to dark compartment Place_Light_Test->Open_Door_Test Measure_Latency Measure step-through latency Open_Door_Test->Measure_Latency

References

A Comparative Analysis of Rivanicline Oxalate and Rivastigmine in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there are no preclinical studies directly comparing the efficacy of rivanicline (B1679396) oxalate (B1200264) and rivastigmine (B141) in Alzheimer's disease (AD) models. This guide, therefore, provides a comparative overview based on available data for each compound, focusing on their distinct mechanisms of action and individual preclinical efficacy.

At a Glance: Rivanicline Oxalate vs. Rivastigmine

FeatureThis compoundRivastigmine
Primary Mechanism α4β2 Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Partial AgonistAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitor
Therapeutic Target Cholinergic System (Nicotinic Receptors)Cholinergic System (Enzyme Inhibition)
Reported Preclinical Efficacy Improvement in cognitive function in amyloid-beta induced AD models.[1][2]Reversal of behavioral deficits in aluminum-induced AD models; potential disease-modifying effects.[3][4]
Effect on Aβ/Tau Pathology Data not available in preclinical AD models.May promote the non-amyloidogenic α-secretase pathway, potentially reducing amyloid-beta production.[4]

Mechanism of Action

This compound: A Selective Modulator of Nicotinic Receptors

This compound is a partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR).[5][6] In the context of Alzheimer's disease, the rationale for its use lies in the known loss of nicotinic receptors and cholinergic neurons. By partially activating α4β2 nAChRs, rivanicline is thought to enhance cholinergic signaling, which is crucial for learning and memory. Preclinical studies with similar α4β2 nAChR partial agonists, like varenicline, suggest that this mechanism can lead to the upregulation of synaptic proteins and enhanced synaptic plasticity, potentially mitigating cognitive deficits induced by amyloid-beta.[1]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Rivanicline Rivanicline a4b2_nAChR α4β2 nAChR Rivanicline->a4b2_nAChR Binds & Partially Activates Ca_Influx Ca²⁺ Influx a4b2_nAChR->Ca_Influx ACh_Release Acetylcholine Release Ca_Influx->ACh_Release Postsynaptic_Receptor Postsynaptic Receptors ACh_Release->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Cognitive_Function Improved Cognitive Function Signal_Transduction->Cognitive_Function

Signaling pathway of this compound.

Rivastigmine: A Dual Cholinesterase Inhibitor

Rivastigmine's primary mechanism is the inhibition of two key enzymes responsible for the breakdown of acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] In Alzheimer's disease, as cholinergic neurons degenerate, BuChE activity becomes more prominent in the brain.[7] By inhibiting both enzymes, rivastigmine increases the synaptic levels and duration of action of acetylcholine, thereby compensating for the loss of cholinergic neurons and improving neurotransmission.[7][8] Some studies also suggest that rivastigmine may have disease-modifying properties by promoting the α-secretase pathway for amyloid precursor protein (APP) processing, which is non-amyloidogenic.[4]

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine AChE_BuChE AChE & BuChE ACh->AChE_BuChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptors ACh->Postsynaptic_Receptor Binds Breakdown Breakdown Products AChE_BuChE->Breakdown Rivastigmine Rivastigmine Rivastigmine->AChE_BuChE Inhibits Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Cognitive_Function Improved Cognitive Function Signal_Transduction->Cognitive_Function

Signaling pathway of Rivastigmine.

Preclinical Efficacy Data

The following tables summarize the available preclinical efficacy data for each compound. The absence of data in certain fields for this compound highlights the need for further research.

Table 1: this compound Preclinical Efficacy in AD Models

Animal ModelKey Cognitive OutcomesPathological OutcomesReference
Amyloid-beta induced rat modelImproved spatial memory in Barnes maze and T-maze.[1]Upregulation of synaptic proteins (PSD-95, synaptophysin, GAP-43).[1]Varenicline study[1]
Scopolamine-induced amnesia modelReversed amnesia, increased step-through latency.[5]Not Assessed[5]
Ibotenic acid lesion radial arm maze modelImproved working memory.[5]Not Assessed[5]

Table 2: Rivastigmine Preclinical Efficacy in AD Models

Animal ModelKey Cognitive OutcomesPathological OutcomesReference
Aluminum-induced rat modelDose-dependent improvement in activity, learning, and memory.[3]Not Assessed[3]
3xTg mouse modelElevated levels of sAPPα.[4]Promoted α-secretase activity (upregulation of ADAM-9, -10, and -17).[4][4]
Fetal rat primary cortical cultures---Increased levels of synaptic markers (SNAP-25, synaptophysin) and enhanced neuronal morphology.[9][10][9][10]

Experimental Protocols

A typical preclinical study evaluating the efficacy of a compound in an Alzheimer's disease mouse model follows a structured workflow.

Model Alzheimer's Disease Animal Model Treatment Drug Administration (e.g., Rivanicline, Rivastigmine) Model->Treatment Behavioral Behavioral Testing (Cognitive Function) Treatment->Behavioral Tissue Tissue Collection & Processing Behavioral->Tissue Pathology Pathological Analysis (Aβ plaques, Tau tangles) Tissue->Pathology Biochemical Biochemical Analysis (e.g., Protein levels) Tissue->Biochemical Data Data Analysis & Interpretation Pathology->Data Biochemical->Data

References

A Comparative Guide to Cholinergic Agonism: Rivanicline Oxalate vs. Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cholinergic agonists for neurodegenerative diseases, particularly Alzheimer's disease, two distinct mechanisms of action have been the focus of extensive research: direct receptor agonism and acetylcholinesterase inhibition. This guide provides a detailed comparison of rivanicline (B1679396) oxalate (B1200264), a selective nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and donepezil (B133215), a well-established acetylcholinesterase inhibitor (AChEI). This comparison is based on available preclinical and clinical experimental data to inform researchers and drug development professionals.

At a Glance: Key Differences

FeatureRivanicline OxalateDonepezil
Primary Mechanism Partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), primarily the α4β2 subtype.[1][2]Reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[3]
Mode of Cholinergic Agonism DirectIndirect
Development Status Investigated for Alzheimer's disease and other indications.[1][2]Approved for the treatment of mild, moderate, and severe dementia of the Alzheimer's type.[3]

Mechanism of Action: A Tale of Two Approaches

The cholinergic system plays a crucial role in cognitive functions such as learning and memory. Both rivanicline and donepezil aim to enhance cholinergic signaling in the brain, but through fundamentally different pathways.

Rivanicline: Direct Receptor Modulation

Rivanicline acts as a partial agonist at nAChRs, with a notable selectivity for the α4β2 subtype.[1][2] As a partial agonist, it binds to and activates the receptor, but with a lower intrinsic efficacy than a full agonist like acetylcholine. This modulation of the nAChR ion channel is thought to enhance downstream signaling cascades that are beneficial for neuronal function and survival.

cluster_0 Cholinergic Synapse Presynaptic Neuron Presynaptic Neuron ACh Acetylcholine Presynaptic Neuron->ACh Release Postsynaptic Neuron Postsynaptic Neuron nAChR Nicotinic Receptor (α4β2) ACh->nAChR Binds & Activates nAChR->Postsynaptic Neuron Ion Influx & Signal Transduction Rivanicline Rivanicline Rivanicline->nAChR Binds & Partially Activates

Fig 1. Rivanicline's direct action on nicotinic receptors.

Donepezil: Indirect Enhancement of Acetylcholine Levels

Donepezil, in contrast, is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[3] By inhibiting AChE, donepezil increases the concentration and prolongs the availability of acetylcholine, thereby enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors. While its primary action is on AChE, some studies suggest that long-term donepezil treatment may also lead to an upregulation of nAChRs.[4][5]

cluster_1 Cholinergic Synapse Presynaptic Neuron Presynaptic Neuron ACh Acetylcholine Presynaptic Neuron->ACh Release Postsynaptic Neuron Postsynaptic Neuron AChE Acetylcholinesterase ACh->AChE Hydrolysis Receptors Cholinergic Receptors (Nicotinic & Muscarinic) ACh->Receptors Binds & Activates Donepezil Donepezil Donepezil->AChE Inhibits Receptors->Postsynaptic Neuron Signal Transduction

Fig 2. Donepezil's indirect action via AChE inhibition.

Quantitative Data Comparison

Direct head-to-head clinical trials comparing rivanicline and donepezil are not publicly available. Therefore, this section presents a compilation of quantitative data from independent preclinical and clinical studies to facilitate an informed, albeit indirect, comparison.

Preclinical Data: Receptor Binding and Functional Activity
ParameterThis compoundDonepezil
Target Neuronal nAChRsAcetylcholinesterase
Binding Affinity (Ki) 26 nM (rat brain cortex nAChRs)[6][7][8]Not directly applicable; acts on enzyme
Functional Activity (EC50) 732 nM (rat brain cortex nAChRs)[6][7][8]16 µM (α4β2 subtype)[6][7][8]Not directly applicable; acts on enzyme
Inhibitory Activity (IC50) Not applicableVaries by experimental conditions
Pharmacokinetic Properties
ParameterThis compoundDonepezil
Bioavailability Phase 1 data not publicly available in detail.~100% (oral)[3]
Time to Peak Plasma Concentration (Tmax) Phase 1 data not publicly available in detail.3-4 hours (oral)[3]
Plasma Protein Binding Data not available~96%[3]
Elimination Half-life Phase 1 data not publicly available in detail.~70 hours[3]
Metabolism Data not availablePrimarily via CYP2D6 and CYP3A4 enzymes.[3]
Clinical Efficacy in Alzheimer's Disease
ParameterThis compoundDonepezil
Cognitive Outcome Measure Clinical trial data on cognitive outcomes are limited.Significant improvement in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) scores.
ADAS-Cog Mean Difference from Placebo Not available-2.8 to -3.1 points (at 24 weeks, 5-10 mg/day)[9]
Global Functioning Not availableSignificant improvement in Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus) scores.[9][10]

Experimental Protocols

Rivanicline: Nicotinic Receptor Functional Assay (Electrophysiology)

A common method to assess the functional activity of nAChR agonists like rivanicline is two-electrode voltage-clamp electrophysiology using Xenopus oocytes expressing specific nAChR subtypes.

cluster_2 Electrophysiology Workflow A Inject Xenopus oocytes with cRNA for nAChR subunits (e.g., α4 and β2) B Incubate oocytes for 2-7 days to allow receptor expression A->B C Place oocyte in recording chamber and impale with two electrodes (voltage and current) B->C D Perfuse with buffer containing varying concentrations of Rivanicline C->D E Record inward current response at a holding potential of -70 mV D->E F Analyze data to determine EC50 and maximal response E->F

Fig 3. Workflow for nAChR functional assay.
  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., human α4 and β2).

  • Receptor Expression: The oocytes are incubated for 2-7 days to allow for the expression and assembly of functional nAChRs on the oocyte membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Drug Application: The perfusion solution is switched to one containing a known concentration of rivanicline.

  • Data Acquisition: The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.

  • Data Analysis: Dose-response curves are generated by plotting the current amplitude against the concentration of rivanicline to determine the EC50 (the concentration that elicits a half-maximal response).

Donepezil: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of donepezil on AChE is commonly determined using the colorimetric method developed by Ellman.

cluster_3 Ellman's Method Workflow A Prepare reaction mixture in a 96-well plate containing buffer, AChE, and varying concentrations of Donepezil B Add DTNB (Ellman's reagent) to each well A->B C Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) (ATCh) B->C D ATCh is hydrolyzed by AChE to thiocholine (B1204863) C->D E Thiocholine reacts with DTNB to produce a yellow-colored product D->E F Measure the absorbance of the yellow product over time at 412 nm E->F G Calculate the rate of reaction and determine the percent inhibition and IC50 value F->G

Fig 4. Workflow for AChE inhibition assay.
  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains a buffer solution, a source of acetylcholinesterase (e.g., from electric eel or human erythrocytes), and varying concentrations of donepezil.

  • Reagent Addition: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, is added to the wells.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine (ATCh).

  • Enzymatic Reaction and Color Development: AChE hydrolyzes ATCh into thiocholine and acetate. The newly formed thiocholine reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion.

  • Spectrophotometric Measurement: The absorbance of TNB is measured kinetically at a wavelength of 412 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition for each concentration of donepezil is calculated relative to a control without the inhibitor. The IC50 value, the concentration of donepezil that causes 50% inhibition of AChE activity, is then determined from a dose-response curve.

Safety and Tolerability

This compound: Detailed clinical safety and tolerability data for rivanicline are not widely available in the public domain. As a nicotinic agonist, potential side effects could be similar to those of nicotine, including nausea, vomiting, and dizziness. However, as a partial agonist, it may have a more favorable side effect profile compared to full nicotinic agonists.

Donepezil: The safety profile of donepezil is well-characterized from extensive clinical trials and post-marketing surveillance. The most common adverse events are cholinergic in nature and include nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, and anorexia.[3] These side effects are often dose-dependent and may be managed by dose titration.

Conclusion

This compound and donepezil represent two distinct strategies for enhancing cholinergic neurotransmission. Rivanicline's direct and selective partial agonism at α4β2 nAChRs offers a targeted approach to modulating a specific receptor subtype implicated in cognitive function. In contrast, donepezil's broad, indirect enhancement of acetylcholine levels through AChE inhibition has been a clinically validated and effective symptomatic treatment for Alzheimer's disease for many years.

Future research, including direct comparative clinical trials, would be invaluable for elucidating the relative merits of these two approaches to cholinergic agonism in the treatment of neurodegenerative diseases. Such studies will be crucial for guiding the development of next-generation therapies with improved efficacy and tolerability.

References

Rivanicline Oxalate for Nootropic Effects: A Comparative Analysis for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Rivanicline oxalate's performance with alternative nootropic agents, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Rivanicline (also known as RJR-2403 and TC-2403) is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential nootropic effects.[1] Initially developed as a potential treatment for Alzheimer's disease, its mechanism of action centers on modulating cholinergic neurotransmission, a key pathway implicated in cognitive processes such as learning and memory.[1] This guide provides a comprehensive comparison of Rivanicline oxalate (B1200264) with other nootropic agents, focusing on its preclinical data in the absence of significant human clinical trial results, and contrasting it with clinically evaluated alternatives.

Mechanism of Action: Targeting the Cholinergic System

This compound selectively binds to and partially activates α4β2 nAChRs in the brain.[2] This agonistic activity is thought to enhance cholinergic signaling, which is often impaired in neurodegenerative diseases like Alzheimer's. The binding affinity of Rivanicline to the α4β2 subtype is high, with a Ki of 26 nM.[2] The downstream effect of this receptor activation includes the modulation of neurotransmitter release, which is believed to underlie its observed cognitive-enhancing effects in preclinical models.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Binds and partially activates Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Depolarization opens Ca_ion Ca_channel->Ca_ion Influx of Vesicle Vesicle with Acetylcholine Ca_ion->Vesicle Triggers fusion ACh_release Acetylcholine Release Vesicle->ACh_release ACh ACh_release->ACh Postsynaptic_receptor Postsynaptic Receptor ACh->Postsynaptic_receptor Binds to Signal_transduction Signal Transduction Cascade Postsynaptic_receptor->Signal_transduction Cognitive_effects Enhanced Cognitive Function Signal_transduction->Cognitive_effects cluster_protocol Experimental Workflow: Radial-Arm Maze Task Animal_model Young adult Sprague-Dawley rats Drug_admin Oral administration of Rivanicline (0, 0.3, 1.0 mg/kg) or placebo Animal_model->Drug_admin Testing Working memory assessment in 8-arm radial maze at 30 min, 1h, or 6h post-administration Drug_admin->Testing Data_analysis Analysis of working memory errors (re-entry into a previously visited arm) Testing->Data_analysis cluster_trial Experimental Workflow: Varenicline in Alzheimer's Disease Patient_pop 66 patients with mild-to-moderate Alzheimer's Disease Randomization Randomized, double-blind, placebo-controlled, crossover design Patient_pop->Randomization Treatment Varenicline (1 mg twice daily) or placebo for 6 weeks Randomization->Treatment Assessment Cognitive assessment using ADAS-Cog at baseline and follow-up visits Treatment->Assessment Outcome Primary outcome: Change from baseline in ADAS-Cog score Assessment->Outcome

References

A Comparative Analysis of Rivanicline Oxalate and Other Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study comparison of Rivanicline oxalate (B1200264) with other notable nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, Encenicline and Varenicline (B1221332). Due to the limited availability of public clinical trial data for Rivanicline, this comparison primarily relies on its preclinical results and contrasts them with the clinical findings for Encenicline and Varenicline. This guide is intended to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action and Preclinical Data

Rivanicline (also known as TC-2403 or RJR-2403) is a partial agonist of the α4β2 nicotinic acetylcholine receptor subtype.[1][2] Preclinical studies have demonstrated its potential in models of cognitive impairment and inflammation. In vitro characterization has shown Rivanicline to have a high affinity for rat brain cortex nAChRs.[3] In vivo studies have indicated its ability to reverse scopolamine-induced amnesia in rats and enhance memory in animal models with brain lesions.[2] Furthermore, a salt of Rivanicline, (E)-metanicotine hemigalactarate, has been shown to inhibit the production of Interleukin-8 (IL-8), a pro-inflammatory cytokine, in cells from inflamed mucosa, suggesting a potential therapeutic role in inflammatory conditions like ulcerative colitis.[4]

Encenicline is a selective partial agonist of the α7 nAChR, a different subtype than that targeted by Rivanicline. Varenicline is also a partial agonist, with a high affinity for the α4β2 nAChR subtype, similar to Rivanicline.[5]

Data Presentation

The following tables summarize the available quantitative data for Rivanicline (preclinical) and its comparators (clinical).

Table 1: Preclinical Profile of Rivanicline Oxalate

ParameterValueSpecies/ModelSource
Binding Affinity (Ki) 26 nMRat brain cortex nAChRs[1]
Functional Potency (EC50) 732 nMRat thalamic synaptosomes[3]
Cognitive Enhancement Reversal of scopolamine-induced amnesiaRat[1][2]
Anti-inflammatory Effect Inhibition of IL-8 secretionHuman colonic epithelial cells[4]

Table 2: Clinical Efficacy of Encenicline in Schizophrenia (Phase 2)

Outcome MeasureEncenicline (0.9 mg/day)Placebop-value
PANSS Negative Subscale Statistically significant improvement---<0.05
SCoRS Total Score Statistically significant improvement---<0.05
CogState Overall Cognition Index Statistically significant improvement---<0.05

PANSS: Positive and Negative Syndrome Scale; SCoRS: Schizophrenia Cognition Rating Scale

Table 3: Clinical Efficacy of Varenicline in Smoking Cessation

Outcome MeasureVarenicline (1 mg twice daily)Placebop-value
Continuous Abstinence Rate (Weeks 9-12) 44.0%17.7%<0.001
Continuous Abstinence Rate (Weeks 9-24) 37.0%12.5%<0.001
Continuous Abstinence Rate (Weeks 9-52) 21.9%8.4%<0.001

Table 4: Safety and Tolerability

DrugCommon Adverse Events
Rivanicline Clinical data not available. Preclinically, it showed fewer cardiovascular and other side effects compared to nicotine.[2]
Encenicline Generally well-tolerated in Phase 2 trials for schizophrenia.
Varenicline Nausea, insomnia, abnormal dreams, headache.[5]

Experimental Protocols

Rivanicline: Preclinical Model of Cognitive Impairment (Scopolamine-Induced Amnesia)

A common preclinical model to assess the potential of compounds to treat cognitive deficits is the scopolamine-induced amnesia model in rodents. In this paradigm, the muscarinic receptor antagonist scopolamine (B1681570) is administered to induce a temporary cognitive deficit, mimicking aspects of cholinergic dysfunction seen in conditions like Alzheimer's disease. The test compound (in this case, Rivanicline) is then administered to evaluate its ability to reverse this induced amnesia. A typical protocol involves a passive avoidance task, where an animal learns to avoid a specific environment associated with an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is measured as an indicator of memory retention. An increase in this latency in the drug-treated group compared to the scopolamine-only group suggests a cognitive-enhancing effect.[1][2]

Encenicline: Cognitive Assessment in Schizophrenia Trials (CogState Computerized Battery)

In clinical trials for cognitive impairment in schizophrenia, a battery of standardized tests is used to assess various cognitive domains. The CogState Schizophrenia Battery is a computerized set of tests designed to be sensitive to cognitive changes in this patient population. It assesses domains such as processing speed, attention/vigilance, working memory, verbal learning, visual learning, and reasoning/problem-solving. The battery is administered at baseline and at various time points throughout the trial to measure changes in cognitive performance. The primary outcome is often a composite score derived from the individual tests, providing an overall measure of cognitive function.

Varenicline: Smoking Cessation Efficacy (Carbon Monoxide-Confirmed Continuous Abstinence Rate)

The efficacy of smoking cessation therapies is typically measured by the continuous abstinence rate (CAR), which is biochemically verified. A common method for verification is the measurement of expired carbon monoxide (CO) levels. CO is a component of cigarette smoke and has a relatively short half-life, making it a good indicator of recent smoking. Participants in clinical trials are asked to provide breath samples at various follow-up visits. A CO level below a predefined cutoff (e.g., <10 parts per million) is used to confirm self-reported abstinence. The CAR is then calculated as the percentage of participants in each treatment group who maintain biochemically confirmed abstinence over a specified period (e.g., from week 9 to week 12 of the study).

Signaling Pathways and Experimental Workflows

Rivanicline_Mechanism Rivanicline Rivanicline nAChR α4β2 nAChR Rivanicline->nAChR Partial Agonist Inflammatory_Cells Inflammatory Cells Rivanicline->Inflammatory_Cells Neuron Presynaptic Neuron nAChR->Neuron Activation ACh_Release Increased Acetylcholine Release Neuron->ACh_Release Cognitive_Function Improved Cognitive Function ACh_Release->Cognitive_Function IL8_Production Decreased IL-8 Production Inflammatory_Cells->IL8_Production Anti_Inflammatory Anti-inflammatory Effect IL8_Production->Anti_Inflammatory

Rivanicline's dual mechanism of action.

Experimental_Workflow_Cognitive_Enhancement cluster_preclinical Preclinical: Scopolamine-Induced Amnesia Model Animal_Model Rodent Model Scopolamine_Admin Administer Scopolamine (Induce Amnesia) Animal_Model->Scopolamine_Admin Drug_Admin Administer Rivanicline or Placebo Scopolamine_Admin->Drug_Admin Passive_Avoidance Passive Avoidance Task Drug_Admin->Passive_Avoidance Measure_Latency Measure Step-Through Latency Passive_Avoidance->Measure_Latency

Workflow for assessing cognitive enhancement.

Experimental_Workflow_Smoking_Cessation cluster_clinical Clinical: Smoking Cessation Trial Patient_Recruitment Recruit Smokers Randomization Randomize to Varenicline or Placebo Patient_Recruitment->Randomization Treatment_Period 12-Week Treatment Randomization->Treatment_Period Follow_Up Follow-up Visits Treatment_Period->Follow_Up CO_Measurement Measure Expired Carbon Monoxide Follow_Up->CO_Measurement Calculate_CAR Calculate Continuous Abstinence Rate CO_Measurement->Calculate_CAR

Workflow for a smoking cessation clinical trial.

References

Rivanicline Oxalate vs. Cytisine: A Comparative Guide to α4β2 Nicotinic Acetylcholine Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Rivanicline oxalate (B1200264) and cytisine (B100878), two partial agonists of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Both compounds are significant in neuroscience research and drug development, particularly for smoking cessation and cognitive enhancement. This document outlines their comparative pharmacology, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Mechanism of Action at the α4β2 nAChR

Both Rivanicline and cytisine exert their effects by binding to and partially activating the α4β2 nAChR, a key receptor implicated in nicotine (B1678760) addiction and various cognitive processes.[1][2] As partial agonists, they produce a weaker response than the endogenous neurotransmitter acetylcholine or a full agonist like nicotine.[3][4] This partial activation is crucial for their therapeutic effects. In the context of smoking cessation, it helps to alleviate nicotine withdrawal symptoms and cravings by providing a low level of receptor stimulation.[3] Simultaneously, by occupying the receptor's binding site, they act as antagonists in the presence of nicotine, blocking its ability to produce a full response and thereby reducing the rewarding effects of smoking.[3]

Quantitative Comparison of Pharmacological Parameters

The following tables summarize the key pharmacological parameters for Rivanicline oxalate and cytisine at the α4β2 nAChR. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundBinding Affinity (Ki)Receptor SubtypeSource
This compound 26 nMRat brain α4β2 nAChR[5]
Cytisine 0.23 nMα4β2 nAChR[6]

Table 1: Comparative Binding Affinities at the α4β2 nAChR. This table highlights the receptor binding affinity (Ki) of this compound and cytisine for the α4β2 nAChR. A lower Ki value indicates a higher binding affinity.

CompoundEfficacy (EC50 / % of ACh or Nicotine response)Receptor SubtypeSource
This compound 16 µM (EC50)Rat brain α4β2 nAChR[5]
Cytisine Low efficacy partial agonist; ~45% of nicotine's maximal efficacyHuman α4β2 nAChR[4]

Table 2: Comparative Efficacy at the α4β2 nAChR. This table presents the efficacy of this compound and cytisine at the α4β2 nAChR. Efficacy refers to the ability of the agonist to activate the receptor.

Signaling Pathway of α4β2 nAChR Activation

Activation of the α4β2 nAChR, a ligand-gated ion channel, primarily leads to the influx of cations, predominantly Na+ and Ca2+, resulting in depolarization of the neuronal membrane. This initial event triggers a cascade of downstream signaling pathways that are crucial for the receptor's physiological effects.

alpha4beta2_signaling cluster_receptor α4β2 nAChR Activation cluster_downstream Downstream Signaling Agonist Rivanicline or Cytisine Receptor α4β2 nAChR Agonist->Receptor Binds to Ion_Channel Ion Channel Opening Receptor->Ion_Channel Conformational Change Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Opens Ca_Influx_2 Further Ca2+ Influx VGCC->Ca_Influx_2 Ca_Signaling Ca2+-dependent Signaling Cascades Ca_Influx_2->Ca_Signaling NT_Release Neurotransmitter Release (e.g., Dopamine) Ca_Signaling->NT_Release Triggers

Caption: α4β2 nAChR activation and downstream signaling cascade.

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

This protocol outlines a general method for determining the binding affinity (Ki) of a compound for the α4β2 nAChR using a competitive binding assay with a radiolabeled ligand, such as [3H]epibatidine or [3H]cytisine.

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex) or cells expressing the α4β2 nAChR are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of the radioligand (e.g., [3H]epibatidine).

    • A range of concentrations of the unlabeled test compound (e.g., this compound or cytisine).

  • For determining non-specific binding, a high concentration of a known α4β2 nAChR ligand (e.g., nicotine) is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a common electrophysiological method to measure the functional activity (efficacy and potency) of compounds at ligand-gated ion channels like the α4β2 nAChR expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Oocytes are surgically removed from a female Xenopus laevis frog.

  • The oocytes are defolliculated, typically using collagenase treatment.

  • cRNA encoding the α4 and β2 subunits of the nAChR are microinjected into the oocytes.

  • The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • An oocyte expressing the α4β2 nAChR is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Barth's solution).

  • Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.

  • The membrane potential of the oocyte is clamped at a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.

3. Drug Application and Data Acquisition:

  • The test compound (e.g., this compound or cytisine) is dissolved in the perfusion solution at various concentrations.

  • The oocyte is exposed to the compound-containing solution, and the resulting inward current, caused by the influx of cations through the activated nAChRs, is recorded.

  • A range of agonist concentrations are applied to generate a dose-response curve.

4. Data Analysis:

  • The peak current amplitude at each concentration is measured.

  • The dose-response data are fitted to the Hill equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient.

  • The maximal current response (Imax) provides a measure of the agonist's efficacy relative to a full agonist like acetylcholine.

Experimental Workflow for nAChR Agonist Comparison

The following diagram illustrates a typical workflow for comparing the pharmacological properties of two nAChR agonists.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound1 This compound Synthesis/Procurement Binding_Assay Radioligand Binding Assay (Determine Ki) Compound1->Binding_Assay Functional_Assay Two-Electrode Voltage Clamp (Determine EC50 & Efficacy) Compound1->Functional_Assay Compound2 Cytisine Synthesis/Procurement Compound2->Binding_Assay Compound2->Functional_Assay Data_Analysis Calculate Ki, EC50, Imax Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparative Analysis of Affinity and Efficacy Data_Analysis->Comparison

Caption: A generalized workflow for comparing nAChR agonists.

Conclusion

Both this compound and cytisine are valuable research tools for investigating the function of the α4β2 nAChR. Based on the available data, cytisine exhibits a significantly higher binding affinity for the α4β2 receptor compared to this compound. Both compounds act as partial agonists, with cytisine's efficacy being characterized as low. The choice between these compounds for a specific research application will depend on the desired pharmacological profile, including the required affinity and level of receptor activation. Further studies directly comparing these two compounds under identical experimental conditions are warranted to provide a more definitive and objective comparison of their pharmacological properties.

References

A Comparative Analysis of Rivanicline Oxalate and Other Nicotinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Rivanicline (B1679396) oxalate (B1200264) and other key nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: Varenicline, Epibatidine, and ABT-418. The information is intended to facilitate research and development efforts by providing a detailed overview of their pharmacological profiles, supported by experimental data.

Introduction to Nicotinic Agonists

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are widely expressed throughout the central and peripheral nervous systems. Their activation by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal excitation. nAChRs are implicated in a wide range of physiological processes, including cognitive function, reward, and inflammation, making them attractive targets for therapeutic intervention in various neurological and psychiatric disorders. This guide focuses on a comparative analysis of four prominent nAChR agonists, detailing their binding affinities, functional potencies, and the experimental methodologies used to characterize them.

It is important to note that Rivanicline is often studied and supplied as its oxalate salt, Rivanicline oxalate. For the purpose of this guide, "Rivanicline" refers to the active compound, as the oxalate salt is primarily used for its formulation and delivery properties.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of Rivanicline, Varenicline, Epibatidine, and ABT-418 at various nAChR subtypes. These data have been compiled from multiple in vitro studies to provide a comprehensive overview of their pharmacological profiles.

Table 1: Binding Affinity (Ki) of Nicotinic Agonists at nAChR Subtypes
CompoundnAChR SubtypeRadioligandTissue/Cell LineKi (nM)Citations
Rivanicline α4β2[³H]CytisineRat Brain Cortex26[1][2][3]
α4β2---[4][5][6]
Varenicline α4β2[³H]EpibatidineRat Striatum0.14[7][8]
α4β2[³H]EpibatidineHEK293 cells0.4[9]
α6β2*[¹²⁵I]α-CtxMIIRat Striatum0.12[7][8]
α7[³H]α-Bungarotoxin-125[9]
α3β4[³H]Epibatidine-86[9]
Epibatidine α4β2[³H]NicotineHuman Temporal Cortex0.002 (high affinity site), 0.35 (low affinity site)[5]
ABT-418 α4β2[³H]NicotineHuman Temporal Cortex0.86 (high affinity site), 68.6 (low affinity site)[5]

Note: The asterisk () indicates that the exact subunit composition of the receptor complex in the native tissue has not been fully determined.*

Table 2: Functional Activity (EC50) of Nicotinic Agonists at nAChR Subtypes
CompoundnAChR SubtypeAssayEC50 (µM)EfficacyCitations
Rivanicline α4β2-16Partial Agonist[1][2][3]
Rat Brain Cortex nAChRs-0.732-[1][2][3]
Varenicline α4β2[³H]Dopamine Release0.086 (rat), 0.029 (monkey)Partial Agonist (24% of nicotine (B1678760) in rat)[7][8]
α6β2*[³H]Dopamine Release0.007 (rat), 0.014 (monkey)Partial Agonist (49% of nicotine in rat)[7][8]
α3β4Electrophysiology55Partial Agonist[10]
α7Electrophysiology18Full Agonist[10]
Epibatidine α3β4Electrophysiology-Potent Agonist[11]
ABT-418 -----

Note: Efficacy is often expressed relative to the maximal response induced by the endogenous agonist, acetylcholine (ACh), or another reference agonist like nicotine.

Signaling Pathways

Activation of nAChRs by agonists initiates a cascade of intracellular signaling events. The primary and most rapid pathway is ionotropic, leading to direct influx of cations and membrane depolarization. However, evidence also points to metabotropic signaling, where nAChRs can modulate intracellular second messenger systems independently of their ion channel function.

Canonical Ionotropic Signaling Pathway

The binding of an agonist to the nAChR triggers a conformational change, opening the central ion pore. This allows for the rapid influx of Na⁺ and Ca²⁺ ions down their electrochemical gradients, leading to depolarization of the cell membrane. This depolarization can trigger the firing of action potentials and the activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations. This increase in intracellular Ca²⁺ acts as a crucial second messenger, activating a variety of downstream signaling cascades, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs).

Ionotropic_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Agonist Nicotinic Agonist nAChR nAChR Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Downstream Downstream Cellular Responses Action_Potential->Downstream

Canonical Ionotropic Signaling Pathway of nAChRs
Metabotropic and Downstream Signaling Pathways

Beyond direct ion flux, nAChR activation can trigger several downstream signaling cascades that are typically associated with metabotropic receptors. These pathways can influence gene expression, cell survival, and synaptic plasticity. Key pathways include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of α7 and α4β2 nAChRs can lead to the activation of the PI3K/Akt signaling cascade, which is a critical pathway for promoting cell survival and neuroprotection.[12]

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: nAChR activation can also stimulate the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[12][13]

  • Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) Pathway: The α7 nAChR has been shown to be coupled to JAK2, leading to the activation of STAT3, which can modulate gene expression related to inflammation and cell survival.[13]

Metabotropic_Signaling cluster_pathways Downstream Signaling Cascades Agonist Nicotinic Agonist nAChR nAChR (e.g., α7, α4β2) Agonist->nAChR PI3K PI3K nAChR->PI3K ERK MAPK/ERK nAChR->ERK JAK2 JAK2 nAChR->JAK2 Akt Akt PI3K->Akt Cellular_Responses Gene Expression Cell Survival Synaptic Plasticity Akt->Cellular_Responses ERK->Cellular_Responses STAT3 STAT3 JAK2->STAT3 STAT3->Cellular_Responses

Downstream Signaling Pathways Activated by nAChRs

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize nicotinic agonists.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from nAChRs.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the nAChR subtype of interest in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.

  • Finally, resuspend the washed membrane pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Workflow for Radioligand Binding Assay
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes in response to agonist application, allowing for the determination of EC50 and efficacy.[14][15][16]

1. Oocyte Preparation and Injection:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

  • Inject the oocytes with cRNA encoding the specific nAChR subunits of interest.

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -50 to -70 mV).

  • Apply the nicotinic agonist to the oocyte via the perfusion system at various concentrations.

  • Record the resulting inward current, which reflects the flow of cations through the activated nAChRs.

3. Data Analysis:

  • Measure the peak current amplitude at each agonist concentration.

  • Normalize the current responses to the maximal response.

  • Plot the normalized current against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Hill slope.

  • Efficacy is determined by comparing the maximal response of the test agonist to that of a full agonist, such as acetylcholine.

TEVC_Workflow Start Start Oocyte_Prep Oocyte Preparation & cRNA Injection Start->Oocyte_Prep Incubation Incubation for Receptor Expression Oocyte_Prep->Incubation Recording_Setup Two-Electrode Voltage Clamp Setup Incubation->Recording_Setup Agonist_Application Agonist Application (Varying Concentrations) Recording_Setup->Agonist_Application Current_Recording Record Inward Current Agonist_Application->Current_Recording Data_Analysis Data Analysis (EC50 & Efficacy Determination) Current_Recording->Data_Analysis End End Data_Analysis->End

Workflow for Two-Electrode Voltage Clamp
In Vivo Microdialysis for Dopamine (B1211576) Release

This technique measures the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, freely moving animals, providing insights into the in vivo effects of nicotinic agonists.[17][18][19][20]

1. Surgical Procedure:

  • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

  • Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

2. Microdialysis Experiment:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for a specified period.

  • Administer the nicotinic agonist systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe.

  • Continue to collect dialysate samples at regular intervals.

3. Neurochemical Analysis:

  • Analyze the concentration of dopamine in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

4. Data Analysis:

  • Express the dopamine concentrations as a percentage of the baseline levels.

  • Compare the dopamine levels before and after drug administration to determine the effect of the nicotinic agonist on dopamine release.

Microdialysis_Workflow Start Start Surgery Stereotaxic Surgery & Guide Cannula Implantation Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline_Collection Baseline Dialysate Collection Probe_Insertion->Baseline_Collection Drug_Administration Nicotinic Agonist Administration Baseline_Collection->Drug_Administration Sample_Collection Post-Drug Dialysate Collection Drug_Administration->Sample_Collection HPLC_Analysis Dopamine Analysis (HPLC-ED) Sample_Collection->HPLC_Analysis Data_Analysis Data Analysis (% Baseline) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for In Vivo Microdialysis

Conclusion

This comparative guide highlights the distinct pharmacological profiles of Rivanicline, Varenicline, Epibatidine, and ABT-418. Rivanicline and Varenicline show a preference for the α4β2 subtype, with Varenicline exhibiting particularly high affinity. Epibatidine is a very potent, non-selective agonist, while ABT-418 displays a more complex profile with high affinity for multiple subtypes. These differences in subtype selectivity, binding affinity, and functional efficacy are critical considerations for researchers designing experiments to probe the function of specific nAChR subtypes and for the development of targeted therapeutics with improved efficacy and side-effect profiles. The provided experimental protocols offer a foundation for the continued investigation and characterization of novel nicotinic agonists.

References

A Head-to-Head Comparison of Rivanicline Oxalate and ABT-418: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: Rivanicline oxalate (B1200264) and ABT-418. This document synthesizes available experimental data to facilitate an objective evaluation of their pharmacological profiles.

Introduction

Rivanicline (also known as RJR-2403) and ABT-418 are synthetic cholinergic compounds that have been investigated for their potential therapeutic effects in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Both compounds act as agonists at neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for various cognitive processes. Their therapeutic potential stems from their ability to selectively target specific nAChR subtypes, aiming to enhance cholinergic neurotransmission while minimizing the side effects associated with non-selective nicotinic agonists like nicotine (B1678760).

Mechanism of Action and Receptor Selectivity

Both Rivanicline and ABT-418 exhibit a notable selectivity for the α4β2 nAChR subtype, which is the most abundant nicotinic receptor in the brain and a key player in cognitive function and nicotine addiction.[2][3]

Rivanicline oxalate is a neuronal nAChR agonist that demonstrates high selectivity for the α4β2 subtype.[3]

ABT-418 is also a potent and selective agonist for the α4β2 subtype of central nervous system (CNS) neuronal nicotinic receptors.[4] It is described as a novel bioisostere of nicotine, with high affinity for central α4β2 receptors but with no significant activity at dopamine, serotonin, muscarinic, GABA, or other G-protein-linked receptors.[5]

The following diagram illustrates the general signaling pathway activated by these α4β2 nAChR agonists.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Agonist Rivanicline or ABT-418 nAChR α4β2 nAChR Agonist->nAChR Binds to Ca_ion Ca²⁺ nAChR->Ca_ion Opens channel Vesicle Vesicle with Dopamine/Acetylcholine Ca_ion->Vesicle Influx triggers Neurotransmitter Dopamine/ Acetylcholine Vesicle->Neurotransmitter Vesicular release Released_NT Neurotransmitter Postsynaptic_Receptor Postsynaptic Receptor Released_NT->Postsynaptic_Receptor Binds to Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Activates

Figure 1: General signaling pathway of α4β2 nAChR agonists.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the available quantitative data for this compound and ABT-418, allowing for a direct comparison of their binding affinities and functional potencies at various nAChR subtypes. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Nicotinic Acetylcholine Receptor Binding Affinities (Ki, nM)

Compoundα4β2α7α3β4RadioligandTissue/Cell LineReference(s)
This compound 26>36,000-[³H]-CytisineRat brain cortex[3][6]
ABT-418 3->10,000[³H]-CytisineRat brain[7]
ABT-418 68.6 (major site), 0.86 (minor site)--[³H]-Nicotine / [³H]-CytisineHuman temporal cortex[1]

Table 2: Nicotinic Acetylcholine Receptor Functional Activity (EC50 / IC50, µM)

Compoundα4β2α7α2β2α3β4AssayCell Line/SystemReference(s)
This compound 16-----[3][6]
ABT-418 ~6-~11~188ElectrophysiologyXenopus oocytes[2]
ABT-418 209---Patch-clampPC12 cells[7]

Pharmacokinetic Profiles

Detailed pharmacokinetic data for a direct comparison are limited. The available information is summarized below.

Table 3: Pharmacokinetic Parameters

CompoundSpeciesAdministrationCmaxTmaxHalf-lifeBioavailabilityReference(s)
This compound Rats.c.----[8]
ABT-418 HumanTransdermal patch (75 mg/day)----[9]

In Vivo Efficacy and Safety

This compound

In preclinical studies, Rivanicline has demonstrated the ability to improve cognitive function. Systemic administration in rats led to a significant increase in cortical extracellular levels of acetylcholine, norepinephrine, and dopamine.[8] It has also been shown to decrease ethanol-induced ataxia in mice.[10]

ABT-418

ABT-418 has been evaluated in clinical trials for ADHD and Alzheimer's disease. In a pilot study for adults with ADHD, ABT-418 was associated with a reduction in symptoms, particularly those related to attention.[9] The most frequently reported adverse effects were dizziness and nausea.[9] In animal models, ABT-418 has shown cognition-enhancing and anxiolytic-like effects.[4] It has also been found to be less potent than nicotine in inducing side effects such as hypothermia and seizures.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize these compounds.

Receptor Binding Assay ([³H]-Cytisine)

This assay is used to determine the binding affinity of a compound for nAChRs.

Start Start Prep Prepare brain tissue homogenate or cell membranes expressing nAChRs Start->Prep Incubate Incubate membranes with [³H]-Cytisine and varying concentrations of test compound (Rivanicline or ABT-418) Prep->Incubate Separate Separate bound and free radioligand by filtration Incubate->Separate Measure Measure radioactivity of bound [³H]-Cytisine using liquid scintillation counting Separate->Measure Analyze Analyze data to determine Ki values Measure->Analyze End End Analyze->End

Figure 2: Workflow for a [³H]-Cytisine receptor binding assay.

A detailed protocol typically involves incubating brain membranes with [³H]cytisine in the presence of various concentrations of the competing ligand.[11] Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand like nicotine. Bound radioactivity is separated by rapid filtration and quantified.

Functional Assay (⁸⁶Rb⁺ Efflux)

This assay measures the functional activity of nAChR agonists by detecting ion flux through the receptor channel.

Start Start Load Load cells expressing nAChRs with ⁸⁶Rb⁺ Start->Load Wash Wash cells to remove extracellular ⁸⁶Rb⁺ Load->Wash Stimulate Stimulate cells with varying concentrations of agonist (Rivanicline or ABT-418) Wash->Stimulate Collect Collect the extracellular medium containing effluxed ⁸⁶Rb⁺ Stimulate->Collect Measure Measure radioactivity of ⁸⁶Rb⁺ in the medium and cell lysate Collect->Measure Analyze Analyze data to determine EC50 values Measure->Analyze End End Analyze->End

Figure 3: Workflow for an ⁸⁶Rb⁺ efflux functional assay.

Cells expressing the nAChR of interest are loaded with the radioactive tracer ⁸⁶Rb⁺. After washing, the cells are stimulated with the test compound, and the amount of ⁸⁶Rb⁺ released into the medium is quantified to determine the agonist's potency.[12][13]

Electrophysiological Recording (Xenopus Oocytes)

This technique directly measures the ion current flowing through the nAChR channel upon agonist binding.

Start Start Inject Inject Xenopus oocytes with cRNA encoding nAChR subunits Start->Inject Incubate Incubate oocytes to allow for receptor expression Inject->Incubate Clamp Perform two-electrode voltage clamp recording Incubate->Clamp Apply Apply varying concentrations of agonist (Rivanicline or ABT-418) Clamp->Apply Record Record agonist-evoked currents Apply->Record Analyze Analyze data to determine EC50 and other electrophysiological properties Record->Analyze End End Analyze->End

Figure 4: Workflow for electrophysiological recording in Xenopus oocytes.

Xenopus oocytes are injected with cRNA for the desired nAChR subunits.[14] After incubation to allow for receptor expression on the cell surface, a two-electrode voltage clamp is used to measure the currents elicited by the application of the agonist.[15][16]

Summary and Conclusion

Both this compound and ABT-418 are selective agonists for the α4β2 nAChR subtype, with ABT-418 appearing to have a higher binding affinity in some reported studies. The available data suggest that both compounds have the potential to modulate cognitive processes and may be valuable tools for investigating the role of the α4β2 nAChR in various CNS disorders.

However, a direct, comprehensive head-to-head comparison in the same battery of assays and under identical experimental conditions is lacking in the published literature. Such a study would be invaluable for a more definitive assessment of their relative potencies, selectivities, and therapeutic indices. Researchers are encouraged to consider the different experimental contexts of the cited data when making direct comparisons. The provided experimental protocols and workflows can serve as a foundation for such comparative studies.

References

Benchmarking Rivanicline Oxalate Against Established Alzheimer's Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rivanicline oxalate (B1200264), a selective α4β2 nicotinic acetylcholine (B1216132) receptor partial agonist, with established Alzheimer's disease (AD) treatments. The comparison focuses on their distinct mechanisms of action, supported by available preclinical and clinical data. While direct head-to-head clinical trials involving Rivanicline against all established therapies are not publicly available, this guide synthesizes existing data to offer a comparative overview for research and drug development purposes.

Executive Summary

Alzheimer's disease treatment has historically focused on symptomatic relief through neurotransmitter modulation. The approval of amyloid-beta targeting monoclonal antibodies has marked a shift towards disease-modifying therapies. Rivanicline oxalate represents a targeted approach within the cholinergic system, offering a different modality compared to existing treatments. This guide will delve into the mechanistic differences and available performance data of this compound versus acetylcholinesterase inhibitors (Donepezil), NMDA receptor antagonists (Memantine), and anti-amyloid monoclonal antibodies (Aducanumab and Lecanemab).

Mechanism of Action and Signaling Pathways

The therapeutic agents discussed target distinct pathways implicated in Alzheimer's disease pathology.

This compound: α4β2 Nicotinic Acetylcholine Receptor Partial Agonist

Rivanicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs), which are crucial for learning and memory.[1][2] In Alzheimer's disease, there is a loss of cholinergic neurons and a reduction in nAChRs.[3] By partially activating these receptors, Rivanicline is thought to enhance cholinergic neurotransmission, thereby improving cognitive function.[4]

Rivanicline_Pathway Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Binds and partially activates Ca_influx ↑ Ca²⁺ Influx nAChR->Ca_influx Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Cognition Improved Cognitive Function Postsynaptic_Neuron->Cognition ACh_release ↑ Acetylcholine Release NT_release ↑ Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release NT_release->Postsynaptic_Neuron Enhanced Signal

Rivanicline's mechanism of action.
Donepezil: Acetylcholinesterase Inhibitor

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[5] By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, enhancing cholinergic signaling.[5][6]

Donepezil_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits Choline_Acetate Choline + Acetate ACh Acetylcholine (ACh) ACh->AChE is broken down by Postsynaptic_Neuron Postsynaptic Neuron ACh->Postsynaptic_Neuron Activates receptors Cholinergic_Transmission ↑ Cholinergic Transmission Postsynaptic_Neuron->Cholinergic_Transmission Cognition Symptomatic Improvement Cholinergic_Transmission->Cognition

Donepezil's mechanism of action.
Memantine: NMDA Receptor Antagonist

Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate (B1630785) can lead to excitotoxicity through overstimulation of NMDA receptors.[7][8] Memantine blocks the NMDA receptor channel when it is excessively open, thereby protecting against excitotoxicity without interfering with normal synaptic transmission.[7][8]

Memantine_Pathway cluster_synapse Synapse Glutamate Glutamate (Excessive) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Neuronal Excitotoxicity & Cell Death Ca_Influx->Excitotoxicity Cognitive_Decline Cognitive Decline Excitotoxicity->Cognitive_Decline Contributes to Memantine Memantine Memantine->NMDA_Receptor Blocks channel (non-competitive) Protection Neuroprotection Memantine->Protection Leads to

Memantine's neuroprotective mechanism.
Aducanumab and Lecanemab: Anti-Amyloid Monoclonal Antibodies

Aducanumab and Lecanemab are monoclonal antibodies that target different forms of amyloid-beta (Aβ), a protein that aggregates to form plaques in the brains of individuals with Alzheimer's disease. Aducanumab preferentially binds to aggregated forms of Aβ, including plaques, while Lecanemab targets soluble Aβ protofibrils.[1][9] By binding to Aβ, these antibodies facilitate its clearance from the brain through mechanisms involving microglia-mediated phagocytosis.[1][9]

Amyloid_Antibody_Pathway Abeta_Protofibrils Aβ Protofibrils (Lecanemab Target) Abeta_Plaques Aβ Plaques (Aducanumab Target) Abeta_Protofibrils->Abeta_Plaques Aggregates to Neuronal_Damage Neuronal Damage Abeta_Plaques->Neuronal_Damage Causes Antibody Anti-Amyloid Monoclonal Antibody (e.g., Lecanemab, Aducanumab) Antibody->Abeta_Protofibrils Binds to Antibody->Abeta_Plaques Binds to Microglia Microglia Antibody->Microglia Activates Phagocytosis Phagocytosis Microglia->Phagocytosis Mediates Abeta_Clearance ↑ Aβ Clearance Phagocytosis->Abeta_Clearance

Anti-amyloid antibody mechanism.

Comparative Efficacy and Safety Data

Direct comparative clinical trial data for Rivanicline against Donepezil, Memantine, Aducanumab, and Lecanemab is limited. The following tables summarize available data from individual and some comparative studies.

Table 1: Preclinical Efficacy of Rivanicline in Animal Models
ModelKey FindingsReference
Scopolamine-induced amnesia in ratsReversed amnesia, increasing step-through latency at 0.6 µmol/kg.[4]
Ibotenic acid-lesioned rats (8-arm radial maze)Improved working and reference memory.[4]
Eyeblink conditioning impairment model in miceRestored learning ability at 2 mg/kg.[4]
Table 2: Clinical Efficacy of Established Alzheimer's Treatments
DrugKey Efficacy Outcomes (vs. Placebo)Reference
Donepezil Modest improvement in cognitive function (ADAS-Cog) and global function.[10]
Rivastigmine Similar cognitive and behavioral effects to Donepezil; potential advantage in activities of daily living.[11]
Memantine Symptomatic improvement in moderate to severe AD.[7]
Lecanemab Reduction in brain amyloid and modest slowing of cognitive decline.[1]
Aducanumab Reduction in amyloid plaques; clinical benefit remains a subject of debate.[9]
Table 3: Head-to-Head Comparison of Acetylcholinesterase Inhibitors

| Study | Comparison | Key Findings | Reference | | :--- | :--- | :--- | | Wilkinson et al. (12-week study) | Donepezil vs. Rivastigmine | Comparable improvements on ADAS-Cog; Donepezil was better tolerated. |[12] | | Bullock et al. (2-year study) | Donepezil vs. Rivastigmine | Similar effects on cognition and behavior; Rivastigmine showed a statistically significant advantage on measures of activities of daily living in the ITT-LOCF population. |[11] |

Table 4: Common Adverse Events
DrugCommon Adverse Events
Rivanicline (Clinical trial data on adverse events in AD patients is not widely available)
Donepezil Nausea, diarrhea, insomnia, vomiting, muscle cramps.
Memantine Dizziness, headache, confusion, constipation.
Aducanumab Amyloid-related imaging abnormalities (ARIA), headache, falls.
Lecanemab Infusion-related reactions, ARIA, headache.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the compounds discussed.

Experimental Workflow: Morris Water Maze

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodent models of Alzheimer's disease.

Morris_Water_Maze_Workflow start Start acclimatization Acclimatization of Animals start->acclimatization visible_platform Visible Platform Training (Cued Learning) acclimatization->visible_platform hidden_platform Hidden Platform Training (Spatial Learning) visible_platform->hidden_platform probe_trial Probe Trial (Memory Retention) hidden_platform->probe_trial data_analysis Data Analysis (Escape latency, path length, time in target quadrant) probe_trial->data_analysis end End data_analysis->end

Morris Water Maze experimental workflow.
Protocol: Acetylcholinesterase (AChE) Activity Assay

This colorimetric assay measures the activity of AChE, which is inhibited by drugs like Donepezil.

  • Preparation of Reagents : Prepare phosphate (B84403) buffer, acetylthiocholine (B1193921) iodide (ATCI) substrate solution, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent.

  • Sample Preparation : Prepare brain homogenates or other tissue samples containing AChE.

  • Assay Procedure :

    • Add buffer, sample, and DTNB to a microplate well.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the change in absorbance at 412 nm over time.

  • Data Analysis : The rate of increase in absorbance is proportional to AChE activity.

Conclusion

This compound, with its targeted mechanism as an α4β2 nAChR partial agonist, represents a distinct therapeutic strategy for Alzheimer's disease compared to the broader-acting acetylcholinesterase inhibitors, the excitotoxicity-reducing NMDA receptor antagonists, and the disease-modifying anti-amyloid monoclonal antibodies. While preclinical data for Rivanicline shows promise in improving cognitive function in animal models, a definitive comparison with established treatments awaits direct head-to-head clinical trials. The development of novel agents like Rivanicline underscores the ongoing effort to target multiple facets of Alzheimer's pathology, moving beyond symptomatic relief towards more nuanced and potentially disease-modifying interventions. Further research is warranted to fully elucidate the clinical potential of Rivanicline and its place in the evolving landscape of Alzheimer's therapeutics.

References

Comparative safety profile of Rivanicline oxalate and nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of Rivanicline oxalate (B1200264) and nicotine (B1678760), drawing upon available preclinical and clinical data. While extensive safety data exists for nicotine, a notable scarcity of publicly available information for Rivanicline oxalate limits a direct, comprehensive comparison across all toxicological endpoints. This document summarizes the existing data, highlights the knowledge gaps, and provides detailed experimental protocols for key safety assays.

Executive Summary

This compound, a selective partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), has been investigated for its potential therapeutic effects in conditions like Alzheimer's disease and ulcerative colitis.[1][2] Nicotine, the primary psychoactive component of tobacco, is a well-characterized nAChR agonist with a complex safety profile.

Available preclinical data suggests that Rivanicline may possess a wider therapeutic window than nicotine, exhibiting lower potency in inducing certain physiological effects. However, a comprehensive evaluation of its safety, particularly concerning genotoxicity, carcinogenicity, and long-term cardiovascular effects, is hampered by the lack of publicly accessible data.

Comparative Preclinical Safety Data

Quantitative data comparing the preclinical safety of this compound and nicotine is sparse. The following table summarizes the available information.

ParameterThis compoundNicotine
Acute Toxicity (LD50) No publicly available data.Oral (rat): ~50 mg/kg; Dermal (rabbit): ~50 mg/kg. The median lethal dose in humans is not definitively known.
Genotoxicity No publicly available data from standard assays (e.g., Ames test, micronucleus assay).Mixed results in vitro; some studies report genotoxic effects such as DNA damage in human cells.[3]
Carcinogenicity No publicly available data from long-term bioassays.Not classified as a direct carcinogen, but evidence on its role as a potential tumor promoter is conflicting.[1]
Cardiovascular Effects Limited data; one study suggests it is 15-50 times less potent than nicotine in altering heart rate in mice.[4]Known to cause transient increases in heart rate and blood pressure, and may contribute to cardiovascular disease.
Other Effects 15-50 times less potent than nicotine in causing hypothermia, respiratory depression, and decreased locomotor activity in mice.[4]Can cause nausea, vomiting, dizziness, and other adverse effects. At high doses, it can lead to nicotine poisoning.

Detailed Safety Profile of Nicotine

Genotoxicity

The genotoxic potential of nicotine has been investigated in numerous studies, with some conflicting findings. In vitro studies have demonstrated that nicotine can induce DNA damage in various human cell types, as evidenced by assays like the comet assay and the micronucleus test.[3] However, the concentrations at which these effects are observed are often high, and the physiological relevance is a subject of ongoing research.

Carcinogenicity

The International Agency for Research on Cancer (IARC) does not classify nicotine as a human carcinogen.[1] Epidemiological and animal studies have not provided conclusive evidence that nicotine itself is a complete carcinogen.[1] However, some research suggests that nicotine may act as a tumor promoter, potentially accelerating the growth of existing tumors, though this remains a debated topic.[1]

Cardiovascular Effects

Nicotine's cardiovascular effects are well-documented. It acts as a sympathomimetic agent, leading to the release of catecholamines, which results in transient increases in heart rate, blood pressure, and cardiac contractility. Long-term use of nicotine may contribute to the pathogenesis of cardiovascular diseases, although its impact is considered to be less than that of smoking, which involves exposure to a multitude of other toxicants.

Other Adverse Effects

Common adverse effects associated with nicotine use include nausea, vomiting, headache, dizziness, and insomnia. High doses of nicotine can lead to acute toxicity, characterized by more severe symptoms, including seizures and respiratory depression.

This compound: A Profile Defined by Data Gaps

Despite its development as a potential therapeutic agent, the publicly available safety data for this compound is remarkably limited. Searches of regulatory agency databases (FDA, EMA), toxicology databases, and clinical trial registries have not yielded detailed preclinical toxicology reports or comprehensive safety data from clinical trials.

One preclinical study in mice indicated that this compound is 15 to 50 times less potent than nicotine in producing certain central nervous system-mediated effects, such as hypothermia, respiratory depression, and decreased locomotor activity.[4] While this suggests a potentially more favorable therapeutic index, it does not provide a complete picture of its safety profile.

Clinical trials for Rivanicline in Alzheimer's disease and ulcerative colitis have been conducted, but detailed reports on the incidence and nature of adverse events are not readily accessible in the public domain.[5][6] Without this information, a thorough comparison with nicotine's known clinical side effects is not possible.

Experimental Protocols

Detailed methodologies for key genotoxicity and cardiovascular safety assays are provided below. These protocols are standardized and widely used in preclinical drug development.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

General Procedure:

  • Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations is used to detect various types of mutagens.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage or damage to the mitotic apparatus.

Principle: The assay assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

General Procedure:

  • Animal Model: Typically performed in rodents (mice or rats).

  • Dosing: Animals are treated with the test substance, usually via the intended clinical route of administration, at multiple dose levels.

  • Tissue Collection: At appropriate time points after treatment, bone marrow or peripheral blood is collected.

  • Slide Preparation: The collected cells (immature erythrocytes) are stained to differentiate them and visualize micronuclei.

  • Microscopic Analysis: The frequency of micronucleated immature erythrocytes is determined by microscopic examination.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates that the test substance is genotoxic.

Preclinical Cardiovascular Safety Assessment

Preclinical cardiovascular safety assessment follows guidelines such as the ICH S7A and S7B.

Core Battery Studies:

  • In Vitro hERG Assay: To assess the potential of a compound to block the hERG potassium channel, which is a key indicator of proarrhythmic risk.

  • In Vivo Cardiovascular Study in a Conscious, Freely Moving Large Animal Model (e.g., Dog, Non-human Primate):

    • Instrumentation: Animals are instrumented for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

    • Dosing: The test substance is administered at various dose levels.

    • Data Collection: Continuous data is collected before and after dosing.

    • Analysis: Key parameters analyzed include heart rate, blood pressure, and ECG intervals (PR, QRS, QT, and corrected QT intervals like QTc). A significant prolongation of the QTc interval is a major concern.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of nAChR agonists and a typical workflow for preclinical safety assessment.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR Nicotinic Acetylcholine Receptor Agonist->nAChR Binds to Ion_Influx Na+, Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release

Caption: General signaling pathway of nAChR agonists like nicotine and Rivanicline.

Preclinical_Safety_Workflow Start Lead Compound In_Vitro_Tox In Vitro Toxicology (Ames, hERG, etc.) Start->In_Vitro_Tox In_Vivo_Tox In Vivo Toxicology (Acute, Repeat-Dose) In_Vitro_Tox->In_Vivo_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, CNS) In_Vivo_Tox->Safety_Pharm Genotoxicity Genotoxicity Studies (Micronucleus) Carcinogenicity Carcinogenicity Bioassays Genotoxicity->Carcinogenicity Decision Acceptable Safety Profile? Carcinogenicity->Decision Safety_Pharm->Genotoxicity Clinical_Trials Proceed to Clinical Trials Decision->Clinical_Trials Yes Stop Stop Development Decision->Stop No

Caption: A simplified workflow for preclinical safety assessment of a new drug candidate.

Conclusion

The available data suggests that this compound may have a different and potentially more favorable acute safety profile compared to nicotine, particularly concerning its central nervous system effects. However, the significant lack of publicly available, comprehensive preclinical and clinical safety data for this compound makes a definitive comparative assessment challenging. For a thorough understanding of Rivanicline's safety profile, access to detailed toxicology reports from regulatory submissions or publications from the developing company would be necessary. Researchers and drug development professionals should exercise caution when evaluating the relative safety of these two compounds until more data on Rivanicline becomes available.

References

Rivanicline Oxalate vs. Mesalamine in Experimental Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of rivanicline (B1679396) oxalate (B1200264) and mesalamine for the treatment of experimental colitis. Due to a lack of direct head-to-head preclinical studies, this comparison is based on data from separate in vivo and in vitro experiments.

Introduction

Mesalamine (5-aminosalicylic acid, 5-ASA) is a cornerstone therapy for inducing and maintaining remission in mild to moderate ulcerative colitis.[1][2] Its therapeutic action is primarily localized to the colonic mucosa, where it exerts anti-inflammatory effects through various mechanisms.[1][2]

Rivanicline oxalate (TC-2403, RJR-2403) is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[3][4] It has been investigated as a potential treatment for ulcerative colitis due to its anti-inflammatory properties, specifically its ability to inhibit the production of the pro-inflammatory cytokine Interleukin-8 (IL-8).[3][4][5]

Quantitative Data Summary

The following tables summarize quantitative data from experimental colitis studies for mesalamine. As no in vivo data for this compound in experimental colitis models were identified, in vitro data on its anti-inflammatory effects are presented.

Table 1: Effects of Mesalamine on Disease Activity Index (DAI) in DSS-Induced Colitis in Mice

Treatment GroupDoseDAI Score (Day 7)% Weight Change (Day 8)Reference
DSS Control-> 3.0> -15%[6]
MesalamineNot SpecifiedLower than DSS< -10%[6]

Table 2: Effects of Mesalamine on Inflammatory Markers in TNBS-Induced Colitis in Rats

Treatment GroupDoseColonic MPO Activity (U/g tissue)Colonic TNF-α (pg/mg protein)Reference
TNBS Control-Not Specified16.57 ± 5.61[2]
MesalamineNot SpecifiedNot Specified14.65 ± 3.88[2]
TNBS Control-5.72 ± 0.98Not Specified[7]
Mesalamine35 mg/kg5.13 ± 0.85Not Specified[7]
Mesalamine50 mg/kgSignificantly ReducedSignificantly Reduced[8]

Table 3: In Vitro Anti-inflammatory Effects of Rivanicline (TC-2403-12)

Cell TypeStimulantRivanicline EffectFindingReference
Monocytes (MM6)TNF & LPSIL-8 SecretionDecreased to 30% of control[5]
NeutrophilsTNF & LPSIL-8 ProductionTended to be decreased[5]
Primary Colonic Epithelial CellsTNF & LPSIL-8 ProductionTended to be decreased[5]

Experimental Protocols

Mesalamine in TNBS-Induced Colitis in Rats
  • Animal Model : Male Wistar rats.

  • Induction of Colitis : Intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol. A typical dose is 100 mg/kg of TNBS.[8]

  • Treatment : Mesalamine is administered orally, often daily, for a specified period (e.g., 14 days). Doses in studies have ranged from 35 mg/kg to 100 mg/kg.[7][8][9]

  • Outcome Measures :

    • Clinical : Body weight, stool consistency, and presence of blood are monitored daily to calculate the Disease Activity Index (DAI).

    • Macroscopic : At the end of the study, the colon is excised, and its length and weight are measured. The presence of ulcers and inflammation is scored.

    • Biochemical : Colonic tissue is analyzed for markers of inflammation such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines like TNF-α and IL-1β.[8]

    • Histological : Colon sections are stained and examined microscopically to assess tissue damage, inflammatory cell infiltration, and other pathological changes.

Rivanicline: In Vitro Anti-inflammatory Assay
  • Cell Lines : Human monocytic cell line (MM6), primary human neutrophils, and primary colonic epithelial cells.[5]

  • Stimulation : Cells are stimulated with tumor necrosis factor (TNF) and lipopolysaccharide (LPS) to induce an inflammatory response and IL-8 production.[5]

  • Treatment : Stimulated cells are treated with rivanicline ((E)-metanicotine hemigalactarate, TC-2403-12).[5]

  • Outcome Measures : The concentration of IL-8 in the cell supernatant is measured by ELISA to determine the effect of rivanicline on its production.[5]

Signaling Pathways and Experimental Workflow

Signaling Pathways

mesalamine_pathway mesalamine Mesalamine ppar_gamma PPAR-γ mesalamine->ppar_gamma Activates nf_kb NF-κB mesalamine->nf_kb Inhibits ppar_gamma->nf_kb Inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nf_kb->pro_inflammatory_cytokines Promotes Transcription inflammation Inflammation pro_inflammatory_cytokines->inflammation

Caption: Mesalamine Signaling Pathway.

rivanicline_pathway rivanicline Rivanicline a4b2_nachr α4β2 nAChR rivanicline->a4b2_nachr Activates downstream_signaling Downstream Signaling a4b2_nachr->downstream_signaling il8_production IL-8 Production downstream_signaling->il8_production Inhibits inflammation Inflammation il8_production->inflammation Promotes

Caption: Rivanicline Signaling Pathway.

Experimental Workflow

experimental_workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_assessment Assessment animal_model Rodent Model (Mouse/Rat) induction Induction of Colitis (e.g., DSS in drinking water or intrarectal TNBS) animal_model->induction treatment Daily Administration of Test Compound (e.g., Mesalamine or Rivanicline) induction->treatment monitoring Daily Monitoring (Body Weight, DAI) treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Macroscopic, Biochemical, and Histological Analysis euthanasia->analysis

Caption: Generalized Experimental Colitis Workflow.

Conclusion

Mesalamine has a well-established profile in preclinical models of colitis, demonstrating efficacy in reducing clinical signs and inflammatory markers. Its mechanisms of action are multifactorial, primarily targeting local inflammation in the colon.

This compound, through its interaction with α4β2 nAChRs, shows promise as an anti-inflammatory agent by inhibiting IL-8 production in vitro. However, there is a notable absence of in vivo studies in experimental colitis models to substantiate its efficacy and mechanism in a complex biological system. Further preclinical research is warranted to determine the potential of this compound in the treatment of inflammatory bowel disease and to enable a direct comparison with established therapies like mesalamine.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Rivanicline Oxalate Against Dexamethasone and Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of the investigational drug Rivanicline oxalate (B1200264) with two well-established agents, the corticosteroid Dexamethasone (B1670325) and the alkaloid Nicotine. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the evaluation of Rivanicline oxalate's therapeutic potential.

Comparative Efficacy in Modulating Inflammatory Markers

The anti-inflammatory effects of this compound, Dexamethasone, and Nicotine are mediated through their interaction with key inflammatory pathways, leading to a reduction in pro-inflammatory cytokine production. While direct comparative studies are limited, the following tables summarize available quantitative data on their inhibitory effects on key inflammatory markers.

AgentTargetCell TypeStimulantIC50 / Effective ConcentrationCitation
Dexamethasone IL-6Human Retinal Microvascular PericytesTNF-α2-6 nM[1]
IL-8Human Retinal Microvascular PericytesTNF-αPartially blocked at 1 µM[1]
TNF-αHuman Mononuclear CellsLipopolysaccharide (LPS)Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M)[2]
Nicotine IL-6Human Rheumatoid Arthritis Fibroblast-Like SynoviocytesTNF-αReduced expression at 0.1-10 µM[3]
IL-8Human Rheumatoid Arthritis Fibroblast-Like SynoviocytesTNF-αReduced expression at 0.1-10 µM[3]
TNF-αHuman Mononuclear CellsPhytohaemagglutinin (PHA)Maximum inhibition at 10⁻⁸ M[4]
This compound IL-8Not specifiedTNF-α and LPSEffective inhibition reported[5]
TNF-αNot specifiedNot specifiedData not available in searched literature
IL-6Not specifiedNot specifiedData not available in searched literature

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of these compounds converge on the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

This compound and Nicotine: As agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, Rivanicline and Nicotine are thought to exert their anti-inflammatory effects through the cholinergic anti-inflammatory pathway. Activation of α7nAChR on immune cells like macrophages can inhibit the release of pro-inflammatory cytokines. This is achieved by inhibiting the phosphorylation of IκB, which in turn prevents the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of inflammatory genes.

Dexamethasone: This synthetic glucocorticoid binds to the glucocorticoid receptor (GR) in the cytoplasm. The resulting complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.

Signaling_Pathways cluster_Rivanicline_Nicotine Rivanicline / Nicotine Pathway cluster_Dexamethasone Dexamethasone Pathway Rivanicline / Nicotine Rivanicline / Nicotine a7nAChR α7 nAChR Rivanicline / Nicotine->a7nAChR activates IKK_N IKK a7nAChR->IKK_N inhibits IkB_N IκB IKK_N->IkB_N phosphorylates NFkB_N NF-κB IkB_N->NFkB_N releases Nucleus_N Nucleus NFkB_N->Nucleus_N translocates to Cytokines_N Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus_N->Cytokines_N inhibits transcription of Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Dexamethasone-GR Complex GR->GR_complex Nucleus_D Nucleus GR_complex->Nucleus_D translocates to NFkB_D NF-κB GR_complex->NFkB_D inhibits Anti_inflammatory_Genes Anti-inflammatory Genes Nucleus_D->Anti_inflammatory_Genes activates transcription of Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus_D->Pro_inflammatory_Genes inhibits transcription of NFkB_D->Pro_inflammatory_Genes activates transcription of

Caption: Signaling pathways for Rivanicline/Nicotine and Dexamethasone.

Experimental Protocols

The validation of anti-inflammatory agents typically involves a combination of in vitro and in vivo experimental models.

In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

  • Cell Culture: Murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, Dexamethasone, Nicotine) for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a specific concentration (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for a period (e.g., 4-24 hours) to allow for cytokine production.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.

  • Data Analysis: The inhibitory concentration (IC50) values are calculated by plotting the percentage of cytokine inhibition against the concentration of the test compound.

LPS_Workflow cluster_workflow LPS-Induced Cytokine Release Assay Workflow start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture pretreat Pre-treat with Test Compounds culture->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (4-24h) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Cytokines (ELISA) collect->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for LPS-induced cytokine release assay.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: Test compounds (this compound, Dexamethasone, Nicotine) or a vehicle control are administered orally or via injection.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of one of the hind paws.

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group.

In Vivo: Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rodents

This model is relevant for inflammatory bowel disease research, a potential therapeutic area for Rivanicline.

  • Animal Model: Mice or rats are used.

  • Induction of Colitis: A solution of TNBS in ethanol (B145695) is administered intra-rectally to induce a localized inflammatory response in the colon, mimicking aspects of inflammatory bowel disease.

  • Treatment: Animals are treated with the test compounds or a vehicle control, either before or after the induction of colitis.

  • Assessment of Colitis: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces.

  • Endpoint Analysis: After a set period, animals are euthanized, and the colon is removed. The length of the colon is measured (shortening is a sign of inflammation), and tissue samples are taken for histological analysis to assess the degree of inflammation and damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels in the colon tissue can also be measured.

Conclusion

This compound, as a nicotinic acetylcholine receptor agonist, demonstrates anti-inflammatory properties, notably through the inhibition of the pro-inflammatory cytokine IL-8. Its mechanism of action, believed to be mediated by the cholinergic anti-inflammatory pathway, shares similarities with Nicotine. Dexamethasone, a potent corticosteroid, acts through a distinct glucocorticoid receptor-mediated pathway but ultimately also leads to the suppression of key inflammatory mediators.

While the available data suggests this compound holds promise as an anti-inflammatory agent, particularly for conditions like ulcerative colitis, a more direct and comprehensive quantitative comparison with established drugs like Dexamethasone is warranted. Further studies determining the IC50 values of this compound for a broader range of pro-inflammatory cytokines, including TNF-α and IL-6, would provide a clearer picture of its therapeutic potential relative to existing treatments.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Rivanicline Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Rivanicline oxalate (B1200264) are paramount to ensuring laboratory safety and environmental protection. Due to its nature as a potent nicotinic acetylcholine (B1216132) receptor agonist, specific procedures must be followed to mitigate risks. This guide provides a comprehensive overview of the recommended disposal protocols for Rivanicline oxalate, based on its chemical properties and general best practices for hazardous waste management in a laboratory setting.

I. Understanding this compound: Properties and Hazards

This compound, also known as (E)-Metanicotine oxalate or RJR-2403 oxalate, is a solid substance used for laboratory research purposes.[1][2] It is an agonist of neuronal nicotinic receptors with high selectivity for the α4β2 subtype.[1][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile of similar potent, bioactive organic compounds suggests that it should be handled with care. Potential hazards may include toxicity if swallowed, the risk of serious eye damage, and potential harm to fertility or an unborn child. Furthermore, similar chemical compounds are often very toxic to aquatic life with long-lasting effects.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Synonyms RJR-2403 oxalate; (E)-Metanicotine oxalate[1][2][3]
Molecular Formula C₁₂H₁₆N₂O₄[1]
Molecular Weight 252.27 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
Solubility Soluble in sterile water to 100 mM[2]
Target Neuronal nicotinic receptor, α4β2 subtype (Ki=26 nM)[1][3]

II. Step-by-Step Disposal Procedures for this compound

Given that this compound is intended for laboratory use only, all disposal methods must comply with institutional, local, and national regulations for hazardous chemical waste.[1][2][3][5]

1. Decontamination of Labware and Surfaces:

  • All labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.

  • Rinse contaminated items with a suitable solvent (e.g., ethanol (B145695) or methanol) to dissolve any remaining compound.

  • Collect the solvent rinse as hazardous waste.

  • After the initial rinse, wash the labware with soap and water.

2. Disposal of Unused or Expired this compound:

  • Do not dispose of this compound down the drain or in the regular trash.

  • The preferred method for disposal is through a licensed hazardous waste disposal company.

  • Package the waste material in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and any known hazard symbols.

3. Disposal of Contaminated Materials:

  • Personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper that are contaminated with this compound should be considered hazardous waste.

  • Place these materials in a designated, sealed hazardous waste bag or container.

  • Arrange for pickup and disposal by a certified hazardous waste contractor.

4. Spill Management and Cleanup:

  • In the event of a spill, evacuate the immediate area to prevent exposure.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

  • For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Place the absorbent material into a sealed hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

III. Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Start: this compound Waste cluster_waste_types Waste Categorization cluster_disposal_path Disposal Pathway start Identify this compound Waste Type unused_product Unused/Expired Product start->unused_product contaminated_materials Contaminated Materials (PPE, labware) start->contaminated_materials spill_cleanup Spill Cleanup Debris start->spill_cleanup package Package in a Labeled, Sealed Hazardous Waste Container unused_product->package contaminated_materials->package spill_cleanup->package collect Store in Designated Hazardous Waste Area package->collect dispose Dispose via Licensed Hazardous Waste Contractor collect->dispose

Caption: Decision workflow for the proper disposal of this compound waste.

IV. General Safety Recommendations

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.[4]

By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and hazardous waste management protocols.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Rivanicline Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Rivanicline oxalate (B1200264) is paramount. This document provides essential guidance on personal protective equipment (PPE), and the operational and disposal plans necessary for the safe laboratory use of this neuronal nicotinic receptor agonist. While a specific Safety Data Sheet (SDS) for Rivanicline oxalate was not publicly available at the time of this writing, the following recommendations are based on best practices for handling solid, research-grade chemical compounds of similar nature.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, particularly in its solid form. Adherence to these guidelines is critical to minimize exposure risk.

PPE CategoryRequired EquipmentSpecifications
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contaminated and both gloves frequently during prolonged use.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield should be worn when there is a risk of splashes or aerosol generation.
Body Protection Laboratory Coat and Disposable GownA fully buttoned laboratory coat should be worn over personal clothing. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown is recommended.
Respiratory Protection N95 or Higher-Rated RespiratorA fit-tested N95 or higher-rated respirator is essential when handling the powder form of this compound to prevent inhalation.

Experimental Workflow for Safe Handling

Proper handling of this compound from receipt to disposal is crucial for laboratory safety. The following diagram illustrates the recommended workflow.

Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect for Damage receipt->inspect storage Store in a Cool, Dry, Secure Location inspect->storage don_ppe Don Appropriate PPE storage->don_ppe fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve solid_waste Dispose of Contaminated Solid Waste in a Labeled Hazardous Waste Container dissolve->solid_waste liquid_waste Dispose of Contaminated Liquid Waste in a Labeled Hazardous Waste Container dissolve->liquid_waste decontaminate Decontaminate Work Surfaces solid_waste->decontaminate liquid_waste->decontaminate doff_ppe Doff and Dispose of PPE in Designated Waste Stream decontaminate->doff_ppe

Safe handling workflow for this compound.

Detailed Protocols

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The storage location should be secure and accessible only to authorized personnel.

Handling and Solution Preparation
  • Engineering Controls: All handling of solid this compound that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Weighing: Use a dedicated spatula and weighing paper. Tare the balance with the weighing paper before carefully transferring the desired amount of the compound.

  • Dissolution: Add the weighed this compound to the chosen solvent in a suitable container within the fume hood. Cap the container securely and mix gently until fully dissolved.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Pathway

The following diagram outlines the logical steps for the proper disposal of waste generated from handling this compound.

Disposal Pathway for this compound Waste cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal contaminated_solids Contaminated Solids (Gloves, Weighing Paper, etc.) solid_waste_bin Labeled Hazardous Solid Waste Container contaminated_solids->solid_waste_bin contaminated_liquids Contaminated Liquids (Solvents, Excess Solutions) liquid_waste_bin Labeled Hazardous Liquid Waste Container contaminated_liquids->liquid_waste_bin empty_container Empty this compound Container container_disposal Rinse Container and Dispose with Solid Waste empty_container->container_disposal disposal_vendor Licensed Hazardous Waste Disposal Vendor solid_waste_bin->disposal_vendor liquid_waste_bin->disposal_vendor container_disposal->solid_waste_bin

Disposal pathway for this compound waste.
Disposal Procedures

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be placed in a clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Decontamination: After handling, thoroughly decontaminate all work surfaces, equipment, and reusable glassware with an appropriate cleaning agent.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and procedures before beginning any new experimental work.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivanicline oxalate
Reactant of Route 2
Reactant of Route 2
Rivanicline oxalate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。